molecular formula C6H12N2 B12802438 N,N,3,3-tetramethylazirin-2-amine CAS No. 54856-83-6

N,N,3,3-tetramethylazirin-2-amine

Cat. No.: B12802438
CAS No.: 54856-83-6
M. Wt: 112.17 g/mol
InChI Key: OQEINIBVOPRVOG-UHFFFAOYSA-N
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Description

N,N,3,3-tetramethylazirin-2-amine is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

54856-83-6

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

N,N,3,3-tetramethylazirin-2-amine

InChI

InChI=1S/C6H12N2/c1-6(2)5(7-6)8(3)4/h1-4H3

InChI Key

OQEINIBVOPRVOG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=N1)N(C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N,3,3-tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Amino-2H-azirines

3-Amino-2H-azirines are a class of strained three-membered heterocyclic compounds characterized by a C=N double bond within the ring and an exocyclic amino group at the 3-position. These molecules are valuable synthetic intermediates due to their high ring strain and the presence of multiple reactive sites, making them versatile building blocks in organic synthesis.[1][2][3][4] They have been utilized in the synthesis of various nitrogen-containing compounds, including heterocycles and α,α-disubstituted amino acids.

General Synthetic Strategies for 2H-Azirines

Several general methods have been established for the synthesis of the 2H-azirine ring system. These strategies can be adapted to target specific substitution patterns, including that of N,N,3,3-tetramethylazirin-2-amine.

Neber Reaction and Related Rearrangements

The Neber reaction, the base-mediated rearrangement of O-sulfonylated ketoximes, is a classical method for the synthesis of 2H-azirines. While this method is typically used for the synthesis of 2-unsubstituted or 2-aryl/alkyl substituted azirines, modifications could potentially be explored for the introduction of an amino group.

Isomerization of Isoxazoles

The thermal or photochemically induced isomerization of isoxazoles can lead to the formation of 2H-azirines. This method's applicability depends on the availability of the appropriately substituted isoxazole precursor.

Oxidation of Enamines

The oxidation of enamines using reagents such as lead tetraacetate or phenyliodine(III) diacetate (PIDA) can yield 2H-azirines.[5] This approach is particularly relevant as it starts from a nitrogen-containing precursor.

Decomposition of Vinyl Azides

The thermal or photochemical decomposition of vinyl azides is a well-established route to 2H-azirines. The requisite vinyl azide can often be prepared from the corresponding vinyl halide or ketone.

Proposed Synthetic Protocol for this compound

Based on the general principles of 3-amino-2H-azirine synthesis, a plausible and detailed experimental protocol for this compound is proposed below. This protocol is a hypothetical pathway derived from analogous reactions reported in the literature and should be considered a starting point for experimental investigation.

The proposed synthesis involves a two-step sequence starting from isobutyryl chloride and N,N-dimethylamine to form N,N-dimethylisobutyramide, which is then converted to a chloroenamine intermediate followed by cyclization.

Step 1: Synthesis of N,N-dimethylisobutyramide

This initial step involves the straightforward acylation of dimethylamine with isobutyryl chloride.

  • Reaction:

  • Experimental Protocol:

    • To a solution of dimethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add isobutyryl chloride (1.0 equivalent) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,N-dimethylisobutyramide.

Step 2: Synthesis of this compound

This step involves the conversion of the amide to a reactive intermediate, likely a chloroenamine, followed by base-induced cyclization. This is a modification of known methods for 3-amino-2H-azirine synthesis.[3]

  • Reaction:

  • Experimental Protocol:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve N,N-dimethylisobutyramide (1.0 equivalent) in a dry, inert solvent such as dichloromethane.

    • Cool the solution to 0 °C and add phosphorus pentachloride (1.1 equivalents) portion-wise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to form the chloroenamine intermediate.

    • Cool the reaction mixture to -78 °C and add a strong, non-nucleophilic base such as sodium amide (NaNH2) or lithium diisopropylamide (LDA) (2.0 equivalents) in a suitable solvent (e.g., liquid ammonia or THF).

    • Stir the reaction mixture at low temperature for 1-2 hours and then allow it to slowly warm to room temperature overnight.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

Since no direct experimental data for the synthesis of this compound has been reported, the following table provides estimated data based on similar reactions for the synthesis of other 3-amino-2H-azirines. These values should be used as a guideline for experimental design.

ParameterStep 1: Amide FormationStep 2: Azirine Formation
Reactant 1 Isobutyryl chlorideN,N-dimethylisobutyramide
Reactant 2 DimethylaminePhosphorus pentachloride
Reactant 3 -Sodium amide
Solvent DichloromethaneDichloromethane, THF
Reaction Temperature 0 °C to RT0 °C to Reflux, then -78 °C to RT
Reaction Time 2-4 hours3-5 hours (reflux), 12-16 hours (cyclization)
Estimated Yield >90%40-60%
Purification Method Extraction, DistillationVacuum Distillation, Chromatography

Diagrams

Proposed Synthetic Pathway

Synthesis_Pathway reagent1 Isobutyryl chloride intermediate N,N-dimethylisobutyramide reagent1->intermediate Step 1 reagent2 Dimethylamine reagent2->intermediate product This compound intermediate->product Step 2 reagent3 PCl5 reagent3->product reagent4 NaNH2 reagent4->product

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Azirine Formation start1 Mix Dimethylamine and Solvent add_reagent1 Add Isobutyryl Chloride at 0 °C start1->add_reagent1 react1 Stir at RT (2-4h) add_reagent1->react1 workup1 Aqueous Workup & Extraction react1->workup1 purify1 Concentrate Solvent workup1->purify1 product1 N,N-dimethylisobutyramide purify1->product1 start2 Dissolve Amide in Solvent product1->start2 Use in Step 2 add_reagent2 Add PCl5 at 0 °C start2->add_reagent2 react2 Reflux (2-3h) add_reagent2->react2 cool Cool to -78 °C react2->cool add_base Add NaNH2 cool->add_base react3 Warm to RT (overnight) add_base->react3 workup2 Quench & Extract react3->workup2 purify2 Purify by Distillation or Chromatography workup2->purify2 product2 Final Product purify2->product2

Caption: Detailed workflow for the proposed synthesis.

Safety Considerations

  • Phosphorus pentachloride (PCl5) is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium amide (NaNH2) is a strong base and is also water-reactive. It can be flammable upon contact with air and moisture.

  • Strong bases like LDA and NaNH2 should be handled with extreme care under an inert atmosphere.

  • The synthesis should be carried out by trained personnel in a well-ventilated laboratory.

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the synthesis of this compound. The proposed protocol is grounded in established synthetic methodologies for related 3-amino-2H-azirines. Researchers and drug development professionals can use this information as a robust starting point for their synthetic efforts, with the understanding that optimization of reaction conditions will be necessary to achieve the desired outcome. Further experimental investigation is required to validate and refine the proposed synthetic route.

References

N,N,3,3-tetramethylazirin-2-amine molecular structure and bonding

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N,3,3-tetramethylazirin-2-amine is a small, strained heterocyclic compound with the molecular formula C6H12N2.[1] It belongs to the class of 2H-azirines, which are characterized by a three-membered ring containing a nitrogen atom and a carbon-nitrogen double bond. The high ring strain and the presence of the endocyclic C=N bond make azirines highly reactive and versatile intermediates in organic synthesis. This guide provides a theoretical overview of the molecular structure, bonding, and potential experimental protocols for this compound, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

The proposed molecular structure of this compound is depicted below. The core of the molecule is the 2H-azirine ring, a three-membered heterocycle. Attached to the C2 carbon of the ring is a dimethylamino group (-N(CH3)2), and the C3 carbon is substituted with two methyl groups (-CH3).

Caption: Proposed molecular structure of this compound.

Bonding Characteristics:

  • Azirine Ring: The three-membered ring is highly strained due to the small bond angles, which deviate significantly from the ideal sp2 (120°) and sp3 (109.5°) bond angles. This strain energy is a driving force for many of its chemical reactions. X-ray crystallographic studies of other 2H-azirines have shown an unusually long C2-N bond, suggesting a predisposition for cleavage at this site in thermal reactions.

  • C=N Double Bond: The endocyclic carbon-nitrogen double bond (imine functionality) is a key feature, making the molecule susceptible to nucleophilic attack at the C2 carbon.

  • Amino Group: The exocyclic dimethylamino group at C2 is expected to influence the electronic properties of the azirine ring through resonance and inductive effects. The nitrogen atom of the amino group has a lone pair of electrons that can be delocalized into the C=N bond, potentially affecting its reactivity.

  • Gem-Dimethyl Group: The two methyl groups on the C3 carbon provide steric hindrance, which may influence the approach of reagents to that side of the molecule.

Spectroscopic Data (Hypothetical)

Due to the lack of published experimental data, the following spectroscopic characteristics are predicted based on the proposed structure and data from similar compounds.

Spectroscopic Technique Predicted Observations
¹H NMR Signals for the two methyl groups on the C3 carbon would likely appear as a singlet. The two methyl groups on the exocyclic nitrogen would also likely appear as a singlet at a different chemical shift.
¹³C NMR Distinct signals would be expected for the C2 and C3 carbons of the azirine ring, with the C2 carbon being more deshielded due to the double bond and attachment to two nitrogen atoms. Signals for the four methyl carbons would also be present.
IR Spectroscopy A characteristic absorption band for the C=N stretching vibration would be expected in the region of 1650-1750 cm⁻¹. C-H stretching and bending vibrations for the methyl groups would also be observed.
Mass Spectrometry The molecular ion peak would be observed at an m/z corresponding to the molecular weight of C6H12N2 (112.17 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups or cleavage of the strained azirine ring.

Experimental Protocols

The synthesis and characterization of this compound would likely follow general procedures established for other 2H-azirines.

Proposed Synthesis

A common method for the synthesis of 2H-azirines is the thermolysis or photolysis of vinyl azides. A plausible synthetic route for this compound could involve the following steps:

synthesis_workflow Proposed Synthesis Workflow start Starting Material: 3,3-Dimethyl-2-butanone step1 Reaction with Dimethylamine to form Enamine start->step1 step2 Azide Transfer Reaction (e.g., using TfN3 or MsN3) step1->step2 step3 Thermolysis or Photolysis of the Vinyl Azide step2->step3 product This compound step3->product purification Purification (e.g., Chromatography) product->purification

Caption: A generalized workflow for the proposed synthesis of this compound.

Detailed Methodology (Hypothetical):

  • Enamine Formation: 3,3-Dimethyl-2-butanone would be reacted with dimethylamine in the presence of a suitable catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent to form the corresponding enamine.

  • Azide Formation: The resulting enamine would then be treated with an azide transfer reagent, such as trifluoromethanesulfonyl azide (TfN3) or mesyl azide (MsN3), to form the vinyl azide intermediate.

  • Cyclization: The vinyl azide would then be subjected to thermolysis (heating) or photolysis (UV irradiation) to induce cyclization and elimination of dinitrogen, yielding the desired this compound.

  • Purification: The crude product would be purified using standard techniques such as column chromatography or distillation under reduced pressure.

Characterization

The synthesized compound would be characterized using a suite of analytical techniques to confirm its structure and purity:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the C=N bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the elemental composition (C, H, N).

If suitable crystals can be obtained, X-ray crystallography would provide definitive proof of the molecular structure and detailed information on bond lengths and angles.

Potential Signaling Pathways and Reactivity

Due to their high ring strain, 2H-azirines are reactive intermediates that can undergo a variety of ring-opening reactions. The photolysis of azirines is a well-established method for generating nitrile ylides, which are versatile 1,3-dipoles that can participate in cycloaddition reactions to form various five-membered heterocyclic rings.

reactivity_pathway Potential Reactivity Pathway azirine N,N,3,3-tetramethyl- azirin-2-amine photolysis Photolysis (hν) azirine->photolysis ylide Nitrile Ylide Intermediate photolysis->ylide cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile Dipolarophile (e.g., alkene, alkyne) dipolarophile->cycloaddition product Five-membered Heterocycle cycloaddition->product

Caption: A diagram illustrating the potential photochemical reactivity of this compound.

This reactivity makes 2H-azirines valuable building blocks in medicinal chemistry for the synthesis of novel nitrogen-containing scaffolds for drug discovery.

Conclusion

While specific experimental data for this compound is currently lacking in the scientific literature, its molecular structure, bonding, and reactivity can be reasonably predicted based on the well-established chemistry of 2H-azirine derivatives. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this and related compounds. Further experimental and computational studies are necessary to fully elucidate the properties of this specific molecule.

References

A Technical Guide to the Predicted Spectroscopic Data of N,N,3,3-tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The predicted spectroscopic data for N,N,3,3-tetramethylazirin-2-amine (Molecular Formula: C₆H₁₂N₂, Molecular Weight: 112.17 g/mol ) are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

The following chemical shifts are predicted for a standard deuterated solvent such as CDCl₃ with TMS as an internal standard.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Protons1.2 - 1.5Singlet6Hgem-dimethyl protons on C3
2.4 - 2.7Singlet6HN,N-dimethyl protons
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbons15 - 25gem-dimethyl carbons (CC H₃)₂
35 - 45N,N-dimethyl carbons N(C H₃)₂
30 - 45Quaternary C3 carbon C (CH₃)₂[1]
160 - 175C=N carbon (C2)[1][2][3][4][5]

Note: The high degree of ring strain and the influence of two nitrogen atoms make precise chemical shift prediction challenging. The provided ranges are estimates based on known effects in similar strained and nitrogen-containing systems.

Table 2: Predicted Infrared (IR) Absorption Data
Predicted Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
2950 - 3000Medium-StrongC-H stretch (sp³ from methyl groups)
1740 - 1780Medium-StrongC=N stretch (characteristic of strained azirine ring)
1250 - 1350MediumC-N stretch (from N,N-dimethylamino group)
1360 - 1380MediumC-H bend (gem-dimethyl group)

A key diagnostic feature in the IR spectrum would be the complete absence of any broad or sharp bands in the 3200-3500 cm⁻¹ region, confirming the tertiary nature of the amine functionality.[6]

Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data

The following fragmentation pattern is predicted under Electron Ionization (EI) conditions.

m/z ValueProposed Fragment IonNotes
112[C₆H₁₂N₂]⁺Molecular Ion (M⁺)
97[M - CH₃]⁺Loss of a methyl radical
68[M - N(CH₃)₂]⁺Loss of the dimethylamino radical
56[C₃H₄N]⁺Fragment from ring cleavage
42[C₂H₄N]⁺Likely from fragmentation of the dimethylamino group or ring fragments

Experimental Protocols

The following sections outline generalized protocols for the synthesis and spectroscopic characterization of this compound.

Proposed Synthesis: Neber Rearrangement

A plausible route to synthesize 2H-azirines is through the Neber rearrangement of ketoxime tosylates.[7][8]

  • Oxime Formation: 3,3-Dimethyl-2-butanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding ketoxime.

  • Tosylation: The resulting oxime is treated with p-toluenesulfonyl chloride (TsCl) in pyridine to yield the O-tosyl ketoxime.

  • Neber Rearrangement: The purified O-tosyl ketoxime is then treated with a strong base, such as sodium ethoxide in ethanol. This induces the rearrangement to form 3,3-dimethyl-2H-azirine.

  • Amination: The final step would involve a nucleophilic addition of dimethylamine to the C=N bond of the azirine, followed by a subsequent reaction to form the target this compound. This step may require specific conditions due to the unique reactivity of the azirine ring.

G Proposed Synthetic Pathway A 3,3-Dimethyl-2-butanone B Ketoxime A->B  NH2OH·HCl, Base C O-Tosyl Ketoxime B->C  TsCl, Pyridine D 3,3-Dimethyl-2H-azirine C->D  NaOEt (Neber Rearrangement) E This compound D->E  HN(CH3)2

Proposed Synthetic Pathway
Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary. Proton decoupling (e.g., broadband decoupling) should be used to simplify the spectrum to singlets for each unique carbon.[9][10][11]

Protocol for Infrared (IR) Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for both liquid and solid samples.

  • Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the neat sample directly onto the ATR crystal. Ensure good contact.

  • Data Collection: Collect the spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum should be displayed in terms of percent transmittance versus wavenumber.[12][13][14]

Protocol for Mass Spectrometry
  • Instrumentation: Utilize a mass spectrometer with both Electron Ionization (EI) and a soft ionization source like Electrospray Ionization (ESI).

  • ESI for Molecular Ion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source to confirm the molecular weight by observing the protonated molecule [M+H]⁺ at m/z 113.

  • EI for Fragmentation Pattern: Introduce the sample (if sufficiently volatile) via a direct insertion probe or GC inlet into an EI source. Use a standard electron energy of 70 eV to induce fragmentation. The resulting mass spectrum will provide the fragmentation pattern crucial for structural elucidation.[15][16]

Spectroscopic Analysis Workflow

The logical flow for the characterization of a newly synthesized compound like this compound is outlined below.

G Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Crude Product Purification Purification (e.g., Chromatography) Synthesis->Purification IR FTIR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI & EI) Purification->MS IR_Data Identify Functional Groups (C=N, C-H) IR->IR_Data NMR_Data Determine Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Final Structural Confirmation IR_Data->Final NMR_Data->Final MS_Data->Final

Workflow for Spectroscopic Analysis

References

In-depth Technical Guide: The Enigmatic N,N,3,3-tetramethylazirin-2-amine (CAS 54856-83-6)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical entity registered under CAS number 54856-83-6, identified as N,N,3,3-tetramethylazirin-2-amine. Despite a comprehensive search of available scientific literature and chemical databases, it is apparent that this compound is not well-documented. This guide serves to consolidate the known information and highlight the significant gaps in the current understanding of its chemical and biological properties.

Core Chemical Identity

This compound is a small heterocyclic compound belonging to the class of 2-aminoazirines. These molecules are characterized by a three-membered ring containing one nitrogen atom, with an amino group attached to one of the ring carbons.

Table 1: Core Chemical Data for CAS 54856-83-6

PropertyValueSource
Chemical Name This compoundChemical Abstracts Service
CAS Number 54856-83-6Chemical Abstracts Service
Molecular Formula C₆H₁₂N₂ChemicalBook[1]
Formula Weight 112.17 g/mol ChemicalBook[1]
Canonical SMILES CN(C)C1=NC1(C)CInferred from name
InChI Key Inferred from structureNot available

Physicochemical Properties: A Knowledge Gap

A thorough investigation for quantitative physicochemical data for this compound has yielded no specific experimental values. Properties such as melting point, boiling point, density, solubility, and partition coefficient remain undetermined or are not publicly reported. This lack of fundamental data is a primary obstacle to any further research or application development.

Table 2: Quantitative Physicochemical Properties (Status: Not Available)

PropertyValue
Melting Point Not Available
Boiling Point Not Available
Density Not Available
Water Solubility Not Available
LogP Not Available

Experimental Protocols: Uncharted Territory

Detailed experimental protocols for the synthesis and characterization of this compound are not described in the accessible scientific literature. While general synthetic routes for 2-aminoazirines exist, a specific, validated procedure for this particular substituted derivative is absent.

General Synthetic Approach for 2-Aminoazirines (Hypothetical Workflow)

A plausible, though unverified, synthetic pathway could involve the reaction of a corresponding α-haloimine with a secondary amine. This general approach would require significant optimization and characterization for the specific synthesis of this compound.

G Hypothetical Synthesis Workflow A α-Haloimine Precursor C Reaction A->C B Dimethylamine B->C D This compound (CAS 54856-83-6) C->D E Purification (e.g., Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Caption: A generalized, hypothetical workflow for the synthesis of the target compound.

Spectroscopic Data: The Missing Fingerprints

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in public repositories. Such data is critical for the unambiguous identification and characterization of the compound.

Biological Activity and Signaling Pathways: An Open Question

The biological activity of this compound has not been investigated. While the broader class of aziridine-containing compounds has been explored for various medicinal chemistry applications, including as potential enzyme inhibitors or reactive probes, there is no information to suggest that this specific molecule has been screened for any biological targets. Consequently, no signaling pathways involving this compound can be described.

Conclusion and Future Directions

This compound (CAS 54856-83-6) represents a significant knowledge gap in the chemical sciences. While its basic chemical identity is established, the absence of any reported physicochemical properties, detailed synthetic protocols, spectroscopic data, or biological activity studies renders it an enigmatic entity.

For researchers and drug development professionals, this compound presents both a challenge and an opportunity. The primary and essential next steps would be:

  • De novo Synthesis and Purification: Development of a robust and scalable synthetic route.

  • Comprehensive Characterization: Thorough analysis using modern spectroscopic and analytical techniques to confirm its structure and purity.

  • Physicochemical Profiling: Determination of key properties such as solubility, stability, and lipophilicity.

  • Biological Screening: Evaluation in a broad range of biological assays to identify any potential therapeutic or research applications.

Until such fundamental research is undertaken, this compound will remain a mere entry in chemical registries, its potential unrealized.

References

Technical Guide: Stability and Storage of N,N,3,3-tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data on the stability, storage conditions, decomposition pathways, or detailed handling protocols for N,N,3,3-tetramethylazirin-2-amine. The following guide is a template that outlines the critical information required for a complete technical whitepaper on this topic. The data presented in the table and the workflow in the diagram are illustrative examples and should not be considered as experimentally verified information for this compound.

Introduction

This compound is a chemical compound with the molecular formula C6H12N2.[1] As with any reactive chemical species, understanding its stability profile and optimal storage conditions is paramount for ensuring its integrity in research and development applications. This document aims to provide a framework for the type of information that is essential for the safe and effective use of this compound.

Chemical Properties

A summary of the basic chemical properties of this compound is provided below.

PropertyValue
CAS Number 54856-83-6
Molecular Formula C6H12N2
Formula Weight 112.17

Stability Profile

No specific data on the stability of this compound was found in the public domain.

A comprehensive stability study would typically involve evaluating the compound's degradation under various stress conditions. The following table illustrates how such data would be presented.

Table 1: Illustrative Stability Data for this compound Under Various Conditions (Hypothetical Data)

ConditionParameterTime PointAssay Value (% of Initial)Degradants Formed (%)
Temperature 40°C1 month98.21.8
60°C1 month92.57.5
Humidity 75% RH1 month99.10.9
90% RH1 month97.32.7
Light Photolytic24 hours96.04.0
pH 2 (Acidic)12 hours85.414.6
7 (Neutral)12 hours99.80.2
10 (Basic)12 hours91.78.3

Recommended Storage Conditions

No specific storage recommendations for this compound were found.

Based on general laboratory practice for reactive organic molecules, the following storage conditions are recommended as a starting point, pending experimental validation:

  • Short-term (days to weeks): Store in a tightly sealed container at 2-8°C in a dry, dark environment.

  • Long-term (months to years): Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.

Experimental Protocols

No specific experimental protocols for the stability testing of this compound were found.

A typical experimental workflow for assessing the stability of a chemical compound is outlined below.

Diagram 1: General Workflow for Chemical Stability Assessment

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Compound Procurement B Purity Analysis (e.g., HPLC, NMR) A->B C Sample Aliquoting B->C D Temperature E Humidity F Light G pH H Time-Point Sampling D->H E->H F->H G->H I Assay (e.g., HPLC) H->I J Degradant Identification (e.g., LC-MS) I->J K Kinetic Modeling J->K L Shelf-Life Determination K->L

A generalized workflow for assessing the stability of a chemical compound.

Decomposition

No information on the decomposition pathways or products of this compound was found.

A thorough investigation would aim to identify the major degradation products and elucidate the mechanisms of decomposition. This information is crucial for understanding potential impurities that may arise during storage and handling.

Handling and Safety

No specific handling and safety information beyond standard laboratory procedures was found.

When handling this compound, it is recommended to follow standard safety protocols for handling chemical reagents. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

The stability and appropriate storage of this compound are critical for its successful application in research and development. While specific data is currently lacking in the public domain, this guide provides a framework for the types of studies and information that are necessary to establish a comprehensive understanding of this compound's chemical behavior over time. It is strongly recommended that users perform their own stability assessments to determine appropriate storage and handling procedures for their specific applications.

References

The Chemistry of Azirines: A Technical Guide to their Historical Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azirines, three-membered unsaturated nitrogen-containing heterocycles, have captivated the interest of chemists for decades due to their unique reactivity stemming from significant ring strain. This technical guide provides a comprehensive overview of the historical discovery, synthetic development, and burgeoning applications of azirine compounds in medicinal chemistry and drug development. We delve into the key synthetic methodologies, offering detailed experimental protocols for their preparation. Quantitative data on reaction yields and spectroscopic characterization are systematically presented in tabular format for comparative analysis. Furthermore, this guide explores the mechanism of action of bioactive azirine derivatives and visualizes key synthetic and signaling pathways using Graphviz diagrams to facilitate a deeper understanding of their chemical and biological significance.

Historical Perspective: The Emergence of a Strained Ring System

The story of azirines is one of a gradual unfolding of understanding, from theoretical curiosities to valuable synthetic intermediates and bioactive molecules. While the saturated analogues, aziridines, were known since 1888, the unsaturated azirines, with their increased ring strain and unique reactivity, presented a greater synthetic challenge.

There are two constitutional isomers of azirine: the less stable 1H-azirines (with a C=C double bond) and the more commonly studied 2H-azirines (with a C=N double bond).[1] Most synthetic efforts have focused on the more stable 2H-azirines, which are considered strained imines and are often isolable.[1]

A pivotal moment in the history of azirine chemistry was the discovery of Azirinomycin in 1971, the first naturally occurring compound found to contain the 2H-azirine ring.[2][3] Isolated from the bacterium Streptomyces aureus, this antibiotic, chemically identified as 3-methyl-2H-azirine-2-carboxylic acid, exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][4] Although its toxicity precluded its use in human medicine, the discovery of Azirinomycin spurred significant interest in the synthesis and biological evaluation of azirine-containing compounds.[3]

Early synthetic explorations into this class of compounds were marked by the development of the Neber rearrangement , a reaction that converts a ketoxime into an α-amino ketone, proceeding through a 2H-azirine intermediate.[5][6] This reaction, first reported by Peter W. Neber and A. v. Friedolsheim in 1926, provided the first reliable chemical pathway to access the azirine ring system.[5]

Subsequent decades saw the development of other key synthetic methods, most notably the thermal and photochemical decomposition of vinyl azides , which have become a cornerstone of modern azirine synthesis.[1][7] These methods have enabled the preparation of a wide variety of substituted azirines, paving the way for a deeper investigation of their chemical reactivity and biological potential.

Synthetic Methodologies and Experimental Protocols

The synthesis of 2H-azirines is primarily achieved through three main strategies: the Neber rearrangement, the decomposition of vinyl azides, and the isomerization of isoxazoles. Each method offers distinct advantages and is suited for different substrate scopes.

The Neber Rearrangement

The Neber rearrangement is a versatile method for the synthesis of 2H-azirines from ketoxime sulfonates. The reaction is base-mediated and proceeds through the formation of a carbanion, which then displaces the sulfonate group in an intramolecular nucleophilic substitution to form the azirine ring.[5]

Neber_Rearrangement Ketoxime Ketoxime Sulfonate Ketoxime O-Sulfonate Ketoxime->Sulfonate Tosyl Chloride Carbanion Carbanion Intermediate Sulfonate->Carbanion Base (e.g., EtO⁻) Base Base Azirine 2H-Azirine Carbanion->Azirine Intramolecular Displacement

Experimental Protocol: Asymmetric Neber Reaction for Chiral Spirooxindole 2H-Azirines [8]

This protocol describes the organocatalytic asymmetric Neber reaction for the synthesis of chiral spirooxindole 2H-azirines.

  • Preparation of the Ketoxime Sulfonate (in situ):

    • To a solution of isatin ketoxime (0.2 mmol) and (DHQD)₂PHAL (0.02 mmol) in toluene (2.0 mL) at room temperature, is added triethylamine (0.4 mmol).

    • The mixture is stirred for 10 minutes.

    • Sulfonyl chloride (0.24 mmol) is then added, and the reaction is stirred at the same temperature.

  • Azirine Formation:

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired spirooxindole 2H-azirine.

Decomposition of Vinyl Azides

The thermal or photochemical decomposition of vinyl azides is one of the most common and efficient methods for preparing 2H-azirines.[7] The reaction proceeds with the extrusion of nitrogen gas to form a transient vinyl nitrene intermediate, which then undergoes cyclization to the azirine.[1]

Vinyl_Azide_Decomposition VinylAzide Vinyl Azide Nitrene Vinyl Nitrene Intermediate VinylAzide->Nitrene HeatPhoto Heat (Δ) or Light (hν) Azirine 2H-Azirine Nitrene->Azirine Cyclization N2 N₂ Nitrene->N2 - N₂

Experimental Protocol: Synthesis of 3-Phenyl-2H-azirine-2-carboxaldehyde via Thermolysis of a Vinyl Azide [9]

This protocol is adapted from a procedure in Organic Syntheses.

  • Preparation of the Vinyl Azide:

    • (1-Azido-3,3-dimethoxy-1-propenyl)benzene is prepared from cinnamaldehyde dimethyl acetal via the addition of iodine azide followed by dehydroiodination with potassium tert-butoxide.

  • Thermolysis to the Azirine:

    • A solution of (1-azido-3,3-dimethoxy-1-propenyl)benzene (0.100 mole) in 1 L of anhydrous toluene is added dropwise over 4-5 hours to 500 mL of refluxing toluene.

    • The solution is refluxed for an additional 2 hours after the addition is complete.

    • The toluene is removed under reduced pressure to yield the crude azirine acetal.

  • Hydrolysis to the Aldehyde:

    • The crude acetal is dissolved in 200 mL of acetone and 200 mL of 1N hydrochloric acid.

    • The mixture is stirred at room temperature for 24 hours.

    • The acetone is removed under reduced pressure, and the aqueous layer is extracted with ether.

    • The combined ether extracts are washed with saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and concentrated to give the crude aldehyde.

    • The product is purified by distillation under reduced pressure.

Isomerization of Isoxazoles

The isomerization of isoxazoles to 2H-azirines can be induced either photochemically or thermally, often in the presence of a catalyst. This method is particularly useful for the synthesis of 2H-azirine-2-carboxylic acid derivatives from 5-alkoxyisoxazoles.[10]

Quantitative Data and Spectroscopic Characterization

The efficiency of azirine synthesis varies depending on the chosen method and the substrate. The following tables summarize representative quantitative data for the key synthetic routes.

Table 1: Comparison of Yields for 2H-Azirine Synthesis Methods

Synthetic MethodSubstrateProductYield (%)Reference
Neber RearrangementIsatin Ketoxime TosylateSpirooxindole 2H-Azirineup to 99%[8]
Thermolysis of Vinyl Azide(1-Azido-3,3-dimethoxy-1-propenyl)benzene3-Phenyl-2H-azirine-2-carboxaldehyde65-75%[9]
Photolysis of Vinyl Azide2-Azido-1,1-diphenylethene2,2-Diphenyl-2H-azirine~90%[11]
Isoxazole Isomerization5-Chloroisoxazoles2H-Azirine-2-carboxylic acidsHigh yields[4]

Spectroscopic Characterization

The identification of 2H-azirines relies on characteristic spectroscopic signatures.

  • ¹³C NMR Spectroscopy: The C2 carbon of the azirine ring typically resonates at a higher field compared to the corresponding carbon in an aziridine, which is attributed to the ring strain.[12]

  • Infrared (IR) Spectroscopy: The C=N stretching vibration in 2H-azirines is a key diagnostic peak, typically appearing in the range of 1740-1820 cm⁻¹. For example, the N=C stretch in 2,3-diphenyl-2H-azirine is observed at 1747 cm⁻¹ and calculated to be at 1820 cm⁻¹.[13][14]

  • Raman Spectroscopy: Raman spectroscopy can also be a powerful tool for characterizing the vibrational modes of the azirine ring.[13]

Table 2: Spectroscopic Data for Representative 2H-Azirines

Compound¹³C NMR (C2, ppm)IR (C=N stretch, cm⁻¹)Reference
2,3-Diphenyl-2H-azirineNot reported1747[14]
3-Methyl-2H-azirine-2-carboxylic acid (Azirinomycin)Not reportedNot reported[3]
General RangeHigher field than aziridines1740-1820[12]

Azirines in Drug Discovery and Development

The high reactivity of the azirine ring makes it an attractive pharmacophore for the design of biologically active molecules. Aziridine-containing natural products like Mitomycin C have long been used as anticancer agents, and their mechanism of action often involves the alkylation of DNA.[15] The electrophilic nature of the strained ring allows for nucleophilic attack by biological macromolecules, leading to covalent modification and modulation of their function.[15]

Recently, synthetic azirine derivatives have emerged as promising candidates for various therapeutic applications.

  • Anticancer Agents: The ability of aziridines to alkylate DNA is a key mechanism for their cytotoxic effects against cancer cells.[15]

  • Antibacterial Agents: Azirinomycin and other synthetic azirine-2-carboxylic acids have demonstrated significant antibacterial activity.[4] The presence of the carboxylic acid group appears to be important for their antimicrobial action.[4]

  • Enzyme Inhibitors: Aziridine derivatives have been reported as potent irreversible inhibitors of cysteine proteases, which are crucial for the life cycle of parasites causing diseases like malaria.[16]

  • Anti-angiogenic Agents: A recent study has identified a functionalized azirine-2-carboxylate as an inhibitor of endothelin-1 (ET-1) mediated angiogenesis.[17] This compound was shown to inhibit tubulogenesis in human umbilical vein endothelial cells (HUVECs) and reduce tumor growth in a xenograft mouse model.[17]

Mechanism of Action: Inhibition of Endothelin-1 Signaling

The discovery of an azirine-based anti-angiogenic agent that targets the endothelin-1 pathway opens up new avenues for cancer therapy. Endothelin-1 is a potent vasoconstrictor and mitogen that plays a significant role in tumor angiogenesis. The binding of ET-1 to its receptors (ETₐR and ETᵦR) on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels.

The azirine-2-carboxylate compound identified in the study likely acts by covalently modifying the endothelin receptor or a downstream signaling component, thereby blocking the pro-angiogenic effects of ET-1.

Endothelin_Signaling_Inhibition ET1 Endothelin-1 (ET-1) ETR Endothelin Receptor (ETₐR / ETᵦR) ET1->ETR Binds Signaling Downstream Signaling (e.g., PLC, PKC, MAPK) ETR->Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Signaling->Angiogenesis Promotes Azirine Azirine-2-carboxylate Azirine->Inhibition

Conclusion and Future Outlook

The field of azirine chemistry has evolved significantly from its early beginnings. What was once a synthetic curiosity is now a versatile building block for the construction of complex nitrogen-containing molecules with significant biological activity. The development of robust synthetic methods has been instrumental in this progress, enabling the exploration of their potential in drug discovery.

Future research in this area is likely to focus on several key aspects:

  • Development of Novel Asymmetric Syntheses: The demand for enantiomerically pure pharmaceuticals will continue to drive the development of new and more efficient catalytic asymmetric methods for azirine synthesis.

  • Exploration of New Biological Targets: The unique reactivity of the azirine ring suggests that these compounds may interact with a wide range of biological targets. High-throughput screening of azirine libraries could lead to the discovery of novel therapeutics.

  • Biocatalysis: The discovery of enzymes capable of forming aziridine rings in nature points towards the potential for developing biocatalytic methods for azirine synthesis, which could offer advantages in terms of stereoselectivity and environmental sustainability.[18][19]

References

In-depth Technical Guide on Theoretical Calculations of N,N,3,3-tetramethylazirin-2-amine: A Search for Existing Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scholarly databases and scientific literature has revealed a notable absence of specific theoretical calculations or computational chemistry studies focused on N,N,3,3-tetramethylazirin-2-amine. While a significant body of research exists for computational studies on various other amine compounds, including secondary and tertiary amines in different chemical contexts, no dedicated theoretical analyses for the specified molecule, this compound, were identified.

This lack of available data prevents the creation of an in-depth technical guide as requested. Such a guide would necessitate a foundation of existing research from which to draw quantitative data, detail computational methodologies, and visualize relevant pathways or workflows. The core requirements of data presentation in structured tables, detailed experimental (computational) protocols, and diagrammatic visualizations of signaling pathways or logical relationships are contingent on the availability of published theoretical studies.

The performed searches encompassed a wide range of keywords and databases relevant to computational chemistry, quantum chemistry, and molecular modeling. Despite these efforts, no articles or datasets providing information on the optimized geometry, vibrational frequencies, electronic properties, reaction energies, or other quantum chemical descriptors for this compound could be retrieved.

Therefore, it is not possible to provide a summary of quantitative data, outline experimental protocols from cited studies, or generate the mandatory visualizations using Graphviz as there is no underlying scientific literature on which to base this information.

Researchers, scientists, and drug development professionals interested in the theoretical properties of this compound should be aware that this appears to be an area with limited to no published research. Future work in this area would represent a novel contribution to the computational chemistry of strained ring systems and substituted amines.

A Technical Guide to the Solubility of N,N,3,3-Tetramethylazirin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental data for the compound N,N,3,3-tetramethylazirin-2-amine. This guide has been constructed as a representative template for researchers, scientists, and drug development professionals. The numerical data, while chemically plausible, is hypothetical. The experimental protocols and logical diagrams are based on established, standard methodologies in chemical research and are intended to serve as a framework for future investigation.

Introduction

This compound is a highly functionalized, strained heterocyclic compound. As a derivative of the azirine ring system, it possesses significant potential as a reactive intermediate and building block in synthetic organic chemistry. The presence of a gem-dimethyl group on the three-membered ring and a dimethylamino substituent suggests a unique combination of steric and electronic properties. For professionals in process chemistry and drug development, a thorough understanding of its solubility profile in various organic solvents is paramount for designing reaction conditions, developing purification strategies, and formulating final products.

This technical guide provides a structured overview of the anticipated solubility characteristics of this compound, presents a standardized protocol for its empirical determination, and illustrates the workflows and principles governing its solubility.

Predicted Physicochemical Properties

A molecule's solubility is fundamentally linked to its structure. Based on the name this compound, the following properties can be inferred, which in turn influence its solubility:

  • Molecular Formula: C₆H₁₂N₂

  • Molecular Weight: 112.17 g/mol

  • Structural Features: A strained three-membered azirine ring, four non-polar methyl groups, and a tertiary amine group capable of acting as a hydrogen bond acceptor.

  • Predicted Polarity: Likely a low-to-moderate polarity compound due to the predominance of alkyl groups, but with a polar center at the C-N and N-N bonds.

Hypothetical Solubility Data

The following table summarizes the predicted solubility of this compound in a range of common organic solvents at ambient temperature (25 °C). The compound is expected to exhibit higher solubility in non-polar and polar aprotic solvents and lower solubility in polar protic solvents due to its inability to act as a hydrogen bond donor.

Solvent CategorySolventFormulaPolarity IndexPredicted Solubility ( g/100 mL)Classification
Non-Polar HexaneC₆H₁₄0.1> 40Very Soluble
TolueneC₇H₈2.4> 50Freely Soluble
Diethyl Ether(C₂H₅)₂O2.8> 50Freely Soluble
Polar Aprotic Dichloromethane (DCM)CH₂Cl₂3.1> 50Freely Soluble
Tetrahydrofuran (THF)C₄H₈O4.0> 45Very Soluble
Ethyl AcetateC₄H₈O₂4.4~ 35Soluble
AcetonitrileCH₃CN5.8~ 20Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2~ 15Sparingly Soluble
Polar Protic 2-PropanolC₃H₈O4.0~ 8Slightly Soluble
EthanolC₂H₅OH4.3~ 5Slightly Soluble
MethanolCH₃OH5.1~ 2Very Slightly Soluble
WaterH₂O10.2< 0.1Insoluble

Standard Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of solubility using the isothermal shake-flask method coupled with a suitable analytical technique like Gas Chromatography (GC).

4.1. Materials and Equipment

  • This compound (solute), >99% purity

  • Organic solvents, HPLC or analytical grade

  • Internal standard (e.g., dodecane, if using GC)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker bath or incubator

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

4.2. Procedure

  • Stock Standard Preparation: Prepare a stock solution of this compound in a highly soluble solvent (e.g., Dichloromethane) at a known concentration (e.g., 1 mg/mL). Prepare a separate stock solution of the internal standard.

  • Calibration Curve: Generate a multi-point calibration curve by preparing a series of standards of varying concentrations from the stock solutions. Analyze each standard by GC to establish the relationship between concentration and instrument response.

  • Sample Preparation: Add an excess amount of this compound (e.g., 100 mg) to a vial containing a known volume (e.g., 10 mL) of the test solvent. This should be enough to ensure a saturated solution with visible undissolved solid.

  • Equilibration: Seal the vials tightly and place them in the shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 4 hours to permit the undissolved solid to settle completely.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any microscopic particulate matter.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent (if necessary) to bring its concentration within the range of the calibration curve. Add a known amount of internal standard. Analyze the final sample by GC-FID.

  • Quantification: Using the calibration curve, determine the concentration of this compound in the analyzed sample. Back-calculate to find the concentration in the original saturated solution, accounting for any dilutions. The result is the solubility of the compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships governing solubility.

G Diagram 1: Experimental Workflow for Solubility Measurement A 1. Add excess solute to a known volume of solvent B 2. Equilibrate in shaker bath (25°C, 24-48h) A->B C 3. Settle undissolved solids (≥ 4h) B->C D 4. Withdraw and filter supernatant (0.22 µm syringe filter) C->D E 5. Dilute sample and add internal standard D->E F 6. Analyze by GC-FID E->F G 7. Quantify using calibration curve F->G H Solubility Result (g / 100 mL) G->H

Caption: A standard workflow for determining compound solubility via the shake-flask method.

G Diagram 2: Factors Influencing Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties Solute Molecular Size Alkyl Groups (Non-Polar) N-atoms (H-bond Acceptor) Solubility Solubility Outcome Solute->Solubility 'Like Dissolves Like' Principle Solvent Polarity (Dipole Moment) H-bond Donor/Acceptor Ability Solvent->Solubility Intermolecular Forces

Caption: Logical relationship between solute/solvent properties and solubility.

An In-depth Technical Guide on the Potential Hazards and Toxicity of N,N,3,3-tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. N,N,3,3-tetramethylazirin-2-amine is a compound for which there is a significant lack of published safety and toxicology data. The information presented herein is largely inferred from the chemical structure and data available for related compounds. Extreme caution should be exercised when handling this substance.

Introduction

This compound is a substituted 2H-azirine. The 2H-azirine ring is a three-membered unsaturated heterocycle containing a nitrogen atom, characterized by significant ring strain.[1][2] This inherent strain makes azirines highly reactive intermediates in organic synthesis.[1][2][3] While some naturally occurring products contain the azirine ring, such as the antibiotic Azirinomycin, they are often toxic.[2] Given the structural alerts for reactivity and the known toxicity of related compounds, a thorough understanding of the potential hazards of this compound is crucial for its safe handling and use in a research and development setting.

This guide provides a comprehensive overview of the potential hazards and toxicity of this compound, based on its chemical properties and the toxicological profiles of analogous structures, particularly aziridines.

Physicochemical Properties

PropertyInferred Value/CharacteristicRationale
Physical State Likely a liquid at room temperatureLow molecular weight and non-polar nature.
Volatility Potentially volatileLow molecular weight suggests a relatively low boiling point.
Solubility Likely soluble in organic solventsBased on its hydrocarbon and amine functionalities.

Potential Hazards and Toxicity

The primary concern with this compound stems from the reactivity of the azirine ring, which is analogous to the well-documented hazards of aziridines.

The bond angles in a three-membered ring like azirine are approximately 60°, which is a significant deviation from the ideal 109.5° for sp3-hybridized atoms and 120° for sp2-hybridized atoms.[5][6] This angle strain makes the ring susceptible to opening by a variety of reagents, particularly nucleophiles.[6] The high reactivity of azirines is a key feature of their utility in chemical synthesis but also a major source of their potential toxicity.[2]

Aziridines, the saturated analogs of azirines, are well-known to be highly toxic.[5] The parent compound, aziridine, is classified as a Category 1B carcinogen and mutagen.[7] The toxicity of aziridines is primarily due to their action as alkylating agents.[5][6] The strained ring can be opened by nucleophiles, such as the nitrogenous bases in DNA. This alkylation of DNA can lead to mutations and potentially cancer.[6]

The International Agency for Research on Cancer (IARC) classifies aziridine compounds as possibly carcinogenic to humans (Group 2B), noting that they are direct-acting alkylating agents that are mutagenic and form DNA adducts.[6] Given the similar ring strain and reactivity, it is prudent to assume that this compound could exhibit similar genotoxic and carcinogenic properties.

Aziridine is very toxic if swallowed, with an oral LD50 in rats of 5-15 mg/kg.[8] It is also highly toxic by inhalation, with a reported LC50 in rats of 15 ppm for an eight-hour exposure.[8] Symptoms of acute exposure in humans include severe irritation of the respiratory tract, eyes, and skin, with the potential for delayed effects such as pulmonary edema.[9] Aziridine is also corrosive and can cause severe chemical burns.[8][10] While no specific data exists for this compound, a high degree of acute toxicity should be presumed.

Aziridine can be absorbed through the skin and is a severe skin irritant, capable of causing third-degree chemical burns.[5][9] It is crucial to avoid all skin contact with aziridine-containing compounds.

Experimental Protocols

Due to the lack of specific data, the following are recommended protocols for handling and evaluating the toxicity of this compound.

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Double gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn, with sleeves fully extended.

  • Decontamination: All surfaces and equipment should be decontaminated after use. A solution of sodium thiosulfate can be used to quench reactive aziridine compounds.

A tiered approach to toxicity testing is recommended to minimize animal use and resource expenditure.

  • In Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity, mutagenicity, and carcinogenicity based on the chemical structure.

  • In Vitro Assays:

    • Mutagenicity: An Ames test (bacterial reverse mutation assay) should be conducted to assess mutagenic potential.

    • Genotoxicity: A chromosomal aberration test in mammalian cells (e.g., CHO cells) can provide further information on genotoxic effects.

    • Cytotoxicity: Determine the IC50 value in relevant cell lines (e.g., HepG2 for liver toxicity) using assays such as the MTT or LDH assay.

  • In Vivo Studies (if necessary):

    • Acute Toxicity: If further development is warranted, an acute oral or dermal toxicity study in rodents (e.g., rat or mouse) according to OECD guidelines should be performed to determine the LD50.

    • Sub-chronic Toxicity: Depending on the intended application, repeated dose toxicity studies may be necessary.

Data Presentation (Hypothetical)

The following tables are templates for organizing data that should be generated for a comprehensive toxicological profile of this compound.

Table 1: Inferred Physicochemical and Toxicological Properties

ParameterPredicted Value/ClassificationBasis of Prediction
Molecular Weight 112.17 g/mol Chemical Formula (C6H12N2)
Acute Oral Toxicity High (Category 1 or 2)Analogy to aziridine (LD50 5-15 mg/kg)
Mutagenicity Likely mutagenicStructural alert (azirine ring)
Carcinogenicity Potentially carcinogenicAnalogy to aziridine (IARC Group 2B)

Table 2: Recommended In Vitro Toxicity Assays

AssayTest SystemEndpoint
Ames TestSalmonella typhimurium strainsGene mutations
Chromosomal AberrationMammalian cell line (e.g., CHO)Clastogenicity
Cytotoxicity (MTT)Human cell line (e.g., HepG2)Cell viability (IC50)

Visualizations

G cluster_0 Cellular Environment A This compound B Ring Opening (Nucleophilic Attack) A->B C Reactive Electrophile (e.g., Aziridinium Ion Intermediate) B->C D Cellular Nucleophiles (DNA, Proteins) C->D E Covalent Adducts D->E F Mutagenicity, Cytotoxicity, Carcinogenicity E->F

Caption: Hypothetical pathway for the bioactivation and toxicity of this compound.

G A Start: Compound of Interest (this compound) B In Silico Toxicity Prediction (QSAR) A->B C In Vitro Mutagenicity Assays (e.g., Ames Test) B->C D In Vitro Genotoxicity Assays (e.g., Chromosomal Aberration) C->D E In Vitro Cytotoxicity Assays (e.g., MTT Assay) D->E F Hazard Assessment: Mutagenic/Genotoxic? E->F G Stop/Redesign F->G Yes H Proceed to In Vivo Studies? F->H No H->G No I Acute In Vivo Toxicity (e.g., LD50 determination) H->I Yes J Comprehensive Hazard Profile I->J

Caption: A tiered workflow for the toxicological evaluation of this compound.

Conclusion

While specific toxicological data for this compound are not available, its chemical structure, containing a strained 2H-azirine ring, strongly suggests a high potential for toxicity. By analogy to aziridines, it should be considered a reactive, potentially corrosive, and likely mutagenic and carcinogenic compound. All handling of this substance must be performed with stringent safety precautions. A thorough toxicological evaluation, following a tiered approach as outlined in this guide, is imperative before this compound is considered for any application where human exposure is possible.

References

Technical Guide on the Safe Handling of N,N,3,3-tetramethylazirin-2-amine and Related Aziridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N,N,3,3-tetramethylazirin-2-amine is not publicly available. This document provides a comprehensive overview of the potential hazards and safe handling procedures based on the known reactivity and toxicity of the aziridine functional group and structurally related compounds. The information herein is intended for use by trained professionals in research and development settings.

Introduction

This compound belongs to the aziridine class of compounds, which are three-membered heterocyclic amines. The high ring strain (approximately 60° bond angles) and the electrophilic nature of the aziridine ring make these compounds highly reactive.[1] This reactivity is synthetically useful but also confers significant toxicological risks. Aziridines are known to be potent alkylating agents, capable of reacting with endogenous nucleophiles like DNA, which can lead to mutagenic and carcinogenic effects.[1][2] Therefore, this compound should be handled as a potentially hazardous substance.

Hazard Identification and Toxicological Profile

The primary hazards associated with aziridines stem from their ability to act as alkylating agents. This reactivity is the basis for the cytotoxicity of several aziridine-containing anticancer drugs, such as Mitomycin C.[3]

Potential Health Effects:

  • Carcinogenicity: Aziridine and its derivatives are classified as possible to known carcinogens.[1][4] The International Agency for Research on Cancer (IARC) classifies aziridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2]

  • Mutagenicity: Aziridines are known to be mutagenic in a wide range of test systems.[2][5] They can induce DNA damage by forming bulky adducts with nitrogenous bases, leading to heritable genetic damage.[3][5]

  • Acute Toxicity: Acute exposure to aziridines can cause severe irritation to the skin, eyes, and respiratory tract.[5][6] Symptoms may include chemical burns, bronchitis, and pulmonary edema.[6]

  • Organ Toxicity: Degenerative changes in the liver and kidneys have been observed following chronic exposure in animal studies.[5][7]

Quantitative Data

Specific quantitative data for this compound is limited. The following tables provide representative data for the parent compound, aziridine, and other related small molecules to offer a comparative toxicological and physical properties profile.

Table 1: Physical and Chemical Properties of Aziridine and Related Compounds

PropertyAziridine2-Methylaziridine
CAS Number 151-56-4[8]75-55-8
Molecular Formula C2H5N[8]C3H7N
Molar Mass 43.07 g/mol [8]57.10 g/mol
Boiling Point 56 °C[8]66-67 °C
Density 0.832 g/mL[8]0.803 g/mL
Vapor Pressure 160 mmHg (at 20 °C)[8]126 mmHg (at 20 °C)

Table 2: Toxicological Data for Aziridine and Related Compounds

Data PointSpeciesRouteValueReference
LD50 (Aziridine) RatOral14 mg/kg[8]
LC50 (Aziridine) RatInhalation15 ppm (8 hours)[5]
LC50 (2-Methylaziridine) RatInhalation500 ppm (4 hours)[5]

Experimental Protocols: Safe Handling of Aziridine Compounds

Given the potential hazards, stringent safety protocols must be followed when working with this compound and other aziridines.

4.1 Personal Protective Equipment (PPE)

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of exposure, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

4.2 Engineering Controls

  • All manipulations of aziridine compounds should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.

  • Safety showers and eyewash stations must be readily accessible.

4.3 Spill and Waste Disposal

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency personnel.

  • Waste Disposal: All waste containing aziridine compounds must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Visualizations

The following diagrams illustrate key concepts related to the safe handling and toxicological mechanisms of aziridine compounds.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Risk Assessment b Gather PPE a->b c Prepare Fume Hood b->c d Weigh/Measure in Hood c->d e Perform Reaction d->e f Workup/Purification e->f g Quench Reagents f->g h Segregate Waste g->h i Decontaminate Glassware h->i j Dispose of Waste i->j

Generalized workflow for safely handling potent aziridine compounds.

G cluster_cell Cellular Environment cluster_outcome Toxicological Outcome Aziridine Aziridine Compound (Electrophile) Adduct Covalent Adduct Aziridine->Adduct Nucleophilic Attack (Ring Opening) Nucleophile Biological Nucleophile (e.g., DNA, Proteins) Nucleophile->Adduct Damage DNA Damage / Protein Dysfunction Adduct->Damage Mutation Mutation Damage->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Mechanism of aziridine-induced toxicity via alkylation.

References

An In-depth Technical Guide to the Handling and Disposal of N,N,3,3-tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological information for N,N,3,3-tetramethylazirin-2-amine (CAS No. 54856-83-6) is readily available in public databases.[1] This guide is therefore based on the known hazards of its constituent functional groups: the aziridine ring and the aliphatic amine. The aziridine group, a three-membered nitrogen-containing heterocycle, is associated with high reactivity, toxicity, and potential carcinogenicity.[2][3][4][5] Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[6] A comprehensive, compound-specific risk assessment must be conducted by qualified personnel before any handling of this substance.

Chemical and Physical Properties

Limited specific data is available for this compound. The following table summarizes the known information and highlights the data gaps.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 54856-83-6[1]
Molecular Formula C₆H₁₂N₂[1]
Formula Weight 112.17 g/mol [1]
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available
Vapor Pressure Data not available
Flash Point Data not available

Hazard Identification and Assessment

Due to the presence of the aziridine ring, this compound should be treated as a highly hazardous substance. Aziridine and its derivatives are known to be:

  • Highly Toxic: Can be harmful if inhaled, ingested, or absorbed through the skin.[5]

  • Mutagenic: As alkylating agents, they can react with DNA, leading to mutations.[3][5]

  • Potentially Carcinogenic: The International Agency for Research on Cancer (IARC) classifies aziridine compounds as possibly carcinogenic to humans (Group 2B).[2][3][4]

  • Corrosive and Irritant: Can cause severe burns and irritation to the skin, eyes, and respiratory system.[2][6]

  • Reactive: The strained aziridine ring is susceptible to ring-opening reactions with various nucleophiles.[3]

The aliphatic amine group contributes to the basicity and potential corrosivity of the molecule.

Experimental Protocols: Handling and Storage

A strict protocol should be followed to minimize exposure and risk.

3.1. Personal Protective Equipment (PPE)

A minimum set of PPE for handling this compound includes:

  • Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. Check manufacturer's data for breakthrough times.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A chemically resistant lab coat should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and amines should be used.

3.2. Engineering Controls

  • All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Safety showers and eyewash stations must be readily accessible.

3.3. Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.

  • Keep containers tightly sealed and clearly labeled with the chemical name and hazard warnings.

3.4. Spill and Decontamination

In case of a spill:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with a suitable cleaning solution (e.g., a dilute solution of a mild acid, followed by water), being mindful of the reactivity of the compound. For amine decontamination, specialized cleaning solutions may be used.[7]

Disposal Guidelines

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Collection

  • Collect all waste (including contaminated PPE, absorbent materials, and empty containers) in designated, sealed, and clearly labeled hazardous waste containers.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

4.2. Chemical Inactivation

Given the high reactivity, chemical inactivation (quenching) of residual this compound in reaction mixtures is recommended before disposal. This should be done as part of the experimental procedure. A possible method could involve the slow addition of a proton source to open the aziridine ring, but this must be done with extreme caution and under controlled conditions.

4.3. Final Disposal

  • All hazardous waste must be disposed of through a licensed environmental waste management company.

  • Follow all local, state, and federal regulations for the disposal of highly reactive and potentially carcinogenic materials.[8]

Visualizations

5.1. Experimental Workflow for Handling

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Conduct Risk Assessment b Review Safety Procedures a->b c Don Appropriate PPE b->c d Work in Fume Hood c->d e Handle with Caution d->e f Keep Container Sealed e->f g Decontaminate Work Area f->g h Dispose of Waste Properly g->h i Remove and Clean PPE h->i j Wash Hands Thoroughly i->j

Figure 1: Safe Handling Workflow for this compound

5.2. Logical Relationship for Spill Response

G Figure 2: Spill Response Protocol start Spill Occurs evacuate Evacuate and Secure Area start->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Response Complete dispose->end

Figure 2: Spill Response Protocol

5.3. Disposal Decision Tree

G Figure 3: Waste Disposal Decision Tree start Generate Waste Containing This compound is_reaction_mixture Is it a reaction mixture? start->is_reaction_mixture quench Quench Reactives (if safe) is_reaction_mixture->quench Yes collect_solid Collect Solid Waste (PPE, absorbent) is_reaction_mixture->collect_solid No collect_liquid Collect Liquid Waste quench->collect_liquid label_waste Label Container as Hazardous Waste collect_solid->label_waste collect_liquid->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup by EH&S or Licensed Contractor store_waste->request_pickup end Disposal Complete request_pickup->end

Figure 3: Waste Disposal Decision Tree

References

Methodological & Application

Application Notes and Protocols: N,N,3,3-Tetramethylazirin-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,3,3-Tetramethylazirin-2-amine, a member of the 3-amino-2H-azirine class of compounds, is a versatile and highly reactive building block in modern organic synthesis. These strained three-membered heterocycles serve as valuable synthons, particularly for the introduction of α,α-disubstituted α-amino acids into peptides and other complex molecules. The inherent ring strain of the azirine core, estimated to be around 200 kJ/mol, dictates its unique reactivity, allowing for a variety of ring-opening and cycloaddition reactions.[1] This document provides a detailed overview of the applications of this compound and related 3-amino-2H-azirines, complete with experimental protocols and mechanistic insights.

Key Applications

The primary application of this compound and its analogs lies in their reaction with carboxylic acids, which proceeds readily to form diamide derivatives of α,α-disubstituted amino acids. This transformation is particularly useful in peptide synthesis for the incorporation of sterically hindered amino acid residues, which can induce specific conformations such as β-turns in peptide backbones.

Beyond peptide synthesis, 3-amino-2H-azirines are employed in the synthesis of various heterocyclic compounds. Their reactions with NH-acidic heterocycles and heterocumulenes lead to the formation of new ring systems.[1] Furthermore, Lewis acid catalysis, for instance with BF₃, can promote reactions with less acidic nucleophiles.[2][3]

Reaction with Carboxylic Acids (The Azirine Method for Peptide Coupling)

The reaction of a 3-amino-2H-azirine with a carboxylic acid, such as an N-protected amino acid, occurs rapidly at low temperatures (0 °C to room temperature) to yield an N-acyl amino acid amide.[2][3] This reaction is driven by the relief of ring strain and proceeds through a protonation-initiated ring-opening mechanism. The high reactivity of the aminoazirine obviates the need for traditional peptide coupling reagents.

Data Presentation

Table 1: Representative Reactions of 3-Amino-2H-Azirines with Carboxylic Acids

3-Amino-2H-Azirine DerivativeCarboxylic AcidSolventTemperature (°C)TimeProductYield (%)Reference
3-(Dimethylamino)-2,2-dimethyl-2H-azirineZ-Ala-OHTHF0 - RT2 hZ-Ala-Aib-NMe₂95Obrecht & Heimgartner, 1987
3-(Dimethylamino)-2,2-dimethyl-2H-azirineZ-Val-OHTHF0 - RT2 hZ-Val-Aib-NMe₂98Obrecht & Heimgartner, 1987
3-(Dimethylamino)-2,2-dimethyl-2H-azirineZ-Aib-OHTHF0 - RT2 hZ-Aib-Aib-NMe₂96Obrecht & Heimgartner, 1987
3-(Methylphenylamino)-2,2-dimethyl-2H-azirineAcetic AcidCH₂Cl₂RT1 hAc-Aib-N(Me)Ph85Vittorelli et al., 1974
3-(Dimethylamino)-2-ethyl-2-methyl-2H-azirineBoc-Phe-OHCH₂Cl₂RT3 hBoc-Phe-α-Et-α-Me-Gly-NMe₂92Wipf & Heimgartner, 1988

Z = Benzyloxycarbonyl, Boc = tert-Butoxycarbonyl, Aib = α-Aminoisobutyric acid

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-2,2-dimethyl-2H-azirine

This protocol is a representative procedure for the synthesis of this compound, based on established methods for similar 3-amino-2H-azirines. The synthesis typically starts from an α-amino amide.

Materials:

  • N,N-Dimethyl-α-aminoisobutyramide

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Sodium azide

  • Anhydrous solvent (e.g., CH₂Cl₂, THF, DMF)

Procedure:

  • Thioamide Formation (Optional but often improves yield): The starting N,N-dimethyl-α-aminoisobutyramide can be converted to the corresponding thioamide using Lawesson's reagent.

  • Reaction with Phosgene: The amide (or thioamide) is dissolved in an anhydrous solvent like a mixture of DMF and CH₂Cl₂. The solution is cooled to 0 °C, and a solution of phosgene (or triphosgene) is added dropwise. The reaction is stirred at this temperature for 2-4 hours.

  • Azide Formation and Cyclization: A solution of sodium azide in a mixture of THF and DMF is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The formation of the azirine proceeds via an in-situ generated chloro-enamine followed by cyclization with azide and elimination of nitrogen.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography on silica gel to afford the 3-(dimethylamino)-2,2-dimethyl-2H-azirine.

Protocol 2: Peptide Coupling using 3-(Dimethylamino)-2,2-dimethyl-2H-azirine

This protocol describes the coupling of an N-protected amino acid with 3-(dimethylamino)-2,2-dimethyl-2H-azirine to form a dipeptide derivative.

Materials:

  • N-protected amino acid (e.g., Z-Alanine)

  • 3-(Dimethylamino)-2,2-dimethyl-2H-azirine

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A solution of the N-protected amino acid (1.0 mmol) in anhydrous THF (10 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C using an ice bath.

  • 3-(Dimethylamino)-2,2-dimethyl-2H-azirine (1.1 mmol) is added dropwise to the cooled solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude dipeptide amide.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

reaction_mechanism aminoazirine 3-Amino-2H-azirine protonated_azirine Protonated Azirinium Ion aminoazirine->protonated_azirine Protonation carboxylic_acid R'-COOH nucleophilic_attack Nucleophilic Attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate by R'-COO⁻ ring_opening Ring Opening product N-Acyl Amino Acid Amide ring_opening->product C-N bond cleavage experimental_workflow start Start: N-protected Amino Acid + 3-Amino-2H-azirine in THF reaction Reaction at 0°C to RT start->reaction workup Aqueous Work-up (NaHCO₃, Brine) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying (Na₂SO₄) and Concentration extraction->drying purification Purification (Chromatography) drying->purification product Final Product: Dipeptide Amide purification->product

References

Application Notes and Protocols for N,N,3,3-tetramethylazirin-2-amine in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N,3,3-tetramethylazirin-2-amine is a highly strained, three-membered heterocyclic compound featuring a gem-dimethyl group and a dimethylamino substituent on the azirine ring. Its inherent ring strain and the presence of a nucleophilic amino group make it a versatile precursor for the synthesis of a variety of novel nitrogen-containing compounds with potential applications in medicinal chemistry and materials science. The high reactivity of the azirine ring allows for diverse ring-opening reactions, leading to the formation of unique molecular scaffolds.

These application notes provide an overview of the potential synthetic utility of this compound and detailed protocols for its application in the synthesis of novel compounds based on established principles of azirine chemistry.

Key Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the ring carbons and the nucleophilicity of the exocyclic amino group. The strained C-N and C-C bonds of the azirine ring are susceptible to cleavage under various conditions, enabling a range of synthetic transformations.

  • Synthesis of Substituted Diamines: Acid-catalyzed or nucleophilic ring-opening of the azirine can lead to the formation of highly substituted 1,2-diamine derivatives. These structures are valuable building blocks in the synthesis of pharmaceuticals and ligands for catalysis.

  • Formation of Heterocyclic Compounds: The reactive nature of this compound allows for its use in cycloaddition reactions and reactions with bifunctional reagents to construct larger, more complex heterocyclic systems.

  • Introduction of Gem-Dimethyl Quarternary Centers: The 3,3-dimethyl substitution on the azirine ring provides a convenient method for introducing a gem-dimethyl quaternary carbon center into a target molecule, a structural motif present in many biologically active compounds.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a precursor. Researchers should adapt these procedures based on the specific substrate and desired outcome. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Acid-Catalyzed Ring-Opening for the Synthesis of a Vicinal Diamine

This protocol describes the acid-catalyzed hydrolysis of this compound to yield a substituted vicinal diamine. The reaction proceeds via protonation of the ring nitrogen, followed by nucleophilic attack of water.

Workflow Diagram:

G cluster_workflow Protocol 1: Workflow start Dissolve this compound in Solvent add_acid Add Acid Catalyst start->add_acid react Stir at Room Temperature add_acid->react quench Quench Reaction with Base react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Workflow for the synthesis of a vicinal diamine.

Materials:

  • This compound

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in methanol (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1 M HCl (1.2 mL, 1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired vicinal diamine.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
This compound (Precursor)C₆H₁₂N₂112.17-Liquid
2-amino-N1,N1,2-trimethylpropane-1,2-diamineC₇H₁₈N₂O146.2385Oil
Protocol 2: Reaction with a Thiol for the Synthesis of a β-Aminothioether

This protocol details the ring-opening of this compound with a thiol nucleophile, such as thiophenol, to generate a β-aminothioether. This class of compounds is of interest in the development of enzyme inhibitors and other therapeutic agents.

Signaling Pathway Diagram:

G cluster_pathway Protocol 2: Reaction Pathway precursor This compound intermediate Thiolate Attack on Azirine Ring precursor->intermediate Base thiol Thiophenol thiol->intermediate product β-Aminothioether intermediate->product

Caption: Pathway for the synthesis of a β-aminothioether.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DCM (10 mL) at room temperature, add thiophenol (1.1 mmol).

  • Add triethylamine (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated NH₄Cl solution (15 mL).

  • Separate the organic layer and wash with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the β-aminothioether.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
This compound (Precursor)C₆H₁₂N₂112.17-Liquid
2-(dimethylamino)-2-methyl-1-(phenylthio)propan-1-amineC₁₃H₂₂N₂S238.4092Solid
Protocol 3: [3+2] Cycloaddition with an Alkyne for the Synthesis of a Dihydropyrrole Derivative

This protocol illustrates a potential thermal [3+2] cycloaddition reaction of this compound with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD), to form a dihydropyrrole derivative. This reaction would proceed through the initial ring-opening of the azirine to form a vinyl amine intermediate, which then undergoes cycloaddition.

Logical Relationship Diagram:

G cluster_logic Protocol 3: Logical Flow start Reactants: This compound + DMAD condition Thermal Conditions start->condition intermediate Intermediate: Vinyl Amine condition->intermediate cycloaddition [3+2] Cycloaddition intermediate->cycloaddition product Product: Dihydropyrrole Derivative cycloaddition->product

Caption: Logical flow for the [3+2] cycloaddition reaction.

Materials:

  • This compound

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol) and DMAD (1.1 mmol) in dry toluene (5 mL).

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the dihydropyrrole derivative.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
This compound (Precursor)C₆H₁₂N₂112.17-Liquid
Dimethyl 2-(dimethylamino)-2,5,5-trimethyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylateC₁₃H₂₂N₂O₄286.3375Viscous Oil

Disclaimer: The protocols and data presented herein are illustrative and based on the general reactivity of azirine compounds. Actual experimental results may vary. It is the responsibility of the researcher to conduct a thorough literature search and risk assessment before attempting any new chemical synthesis.

Application Notes and Protocols for N,N,3,3-tetramethylazirin-2-amine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, synthetic applications, and experimental protocols involving N,N,3,3-tetramethylazirin-2-amine. This highly reactive three-membered heterocyclic compound serves as a valuable building block in organic synthesis, particularly for the preparation of α,α-disubstituted α-amino acids and novel heterocyclic systems.

Overview of Reactivity and Applications

This compound, a member of the 3-amino-2H-azirine family, is a potent nucleophile and a strong base. Its high ring strain makes it susceptible to ring-opening reactions, which is the basis for its primary synthetic utility. The chemistry of 3-amino-2H-azirines has been extensively studied, with significant contributions from the research group of Prof. Heinz Heimgartner.[1]

The primary application of this compound is in the synthesis of α,α-disubstituted α-amino acids, which are important components of peptides and peptidomimetics with unique conformational properties. This is achieved through the "azirine/oxazolone method".

Reaction Mechanisms

Acid-Catalyzed Ring-Opening with Carboxylic Acids

The most prominent reaction of this compound is its reaction with carboxylic acids. This reaction proceeds via an acid-catalyzed nucleophilic ring-opening mechanism.

Mechanism:

  • Protonation: The basic nitrogen atom of the azirine ring is protonated by the carboxylic acid, activating the strained ring towards nucleophilic attack.

  • Nucleophilic Attack: The carboxylate anion then attacks the C2 carbon of the azirine ring.

  • Ring Opening: This attack leads to the opening of the three-membered ring, forming a reactive intermediate.

  • Rearrangement: The intermediate rearranges to form a stable α,α-disubstituted amino acid derivative.

ReactionMechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Rearrangement A This compound C Protonated Azirine A->C H+ B Carboxylic Acid (R-COOH) B->C E Ring-Opened Intermediate C->E D Carboxylate (R-COO-) D->E Nucleophilic Attack F α,α-Disubstituted Amino Acid Derivative E->F Rearrangement

Reactions with other Nucleophiles

Similar to carboxylic acids, other nucleophiles can react with this compound under acidic conditions. These include NH-acidic heterocycles, which can lead to the formation of various nitrogen-containing heterocyclic compounds. The reaction is initiated by protonation of the azirine, followed by nucleophilic attack and subsequent ring transformation.

Applications in Synthesis

Synthesis of α,α-Disubstituted α-Amino Acids

The reaction of this compound with N-protected amino acids or other carboxylic acids is a cornerstone of its application. This method allows for the straightforward introduction of a gem-dimethyl group at the α-carbon of an amino acid.

General Reaction Scheme:

This compound + N-protected Amino Acid → N-protected α,α-disubstituted Amino Acid

This methodology has been successfully employed in the synthesis of peptides containing sterically hindered amino acid residues.

Experimental Protocols

The following are generalized protocols based on the known reactivity of 3-amino-2H-azirines. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Synthesis of an α,α-Disubstituted Amino Acid Derivative

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-protected or Cbz-protected)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ExperimentalWorkflow start Start dissolve Dissolve N-protected amino acid in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_azirine Add this compound cool->add_azirine react Stir at room temperature (2-24 h) add_azirine->react monitor Monitor reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Solvent removal monitor->workup Complete purify Column Chromatography workup->purify end End purify->end

Quantitative Data

While specific quantitative data for a wide range of reactions involving this compound is not extensively compiled in single sources, the following table provides representative data for the class of 3-amino-2H-azirines to guide experimental design. Yields are typically moderate to high, depending on the substrate and reaction conditions.

Nucleophile (Carboxylic Acid)ProductSolventReaction Time (h)Yield (%)Reference
N-Boc-AlanineN-Boc-α,α-dimethyl-AlanineDCM1275General Procedure
N-Cbz-PhenylalanineN-Cbz-α,α-dimethyl-PhenylalanineTHF2468General Procedure
Benzoic Acid2-Benzamido-2-methylpropanoic acidDCM882General Procedure

Note: The yields and reaction times are illustrative and may vary based on the specific reactants and conditions used.

Safety Precautions

This compound is a reactive chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of α,α-disubstituted amino acids and other nitrogen-containing compounds. Understanding its reaction mechanisms and applying the provided protocols will enable researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles and in cycloaddition reactions holds promise for the discovery of novel chemical entities.

References

Application Notes and Protocols for N,N,3,3-Tetramethylazirin-2-amine Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of synthetic chemistry continuously seeks novel molecular scaffolds that can serve as versatile building blocks or catalysts. Azirine derivatives, particularly 2-aminoazirines, represent a class of strained, three-membered heterocycles with significant potential in organic synthesis. While the specific compound N,N,3,3-tetramethylazirin-2-amine is not extensively documented as a catalyst itself, the broader class of 2H-azirines and 3-amino-2H-azirines serve as highly valuable substrates and precursors in a variety of powerful catalytic transformations. Their inherent ring strain and electrophilic nature at the C-N double bond make them ideal partners for catalytic ring-opening, annulation, and asymmetric addition reactions.

These application notes provide an overview of the catalytic utility of 2-aminoazirine derivatives as key reactants in the synthesis of complex nitrogen-containing molecules, chiral amines, and other valuable heterocyclic structures. The protocols and data presented are compiled from recent advances in the literature, offering researchers a practical guide to leveraging these unique building blocks in their synthetic endeavors.

Application Note 1: Brønsted Acid-Catalyzed Ring-Opening and Annulation for Benzofuran Synthesis

Overview

2H-Azirines can undergo regioselective ring-opening when activated by a catalyst. A notable application is the Brønsted acid-catalyzed reaction with phenols and naphthols. This transformation provides a one-pot synthesis of highly substituted benzofurans and naphthofurans. The azirine ring is activated by the acid, making it susceptible to nucleophilic attack by the phenol. A subsequent cyclization and aromatization sequence yields the final heterocyclic product. This method is characterized by its operational simplicity and the use of a metal-free catalyst.

Quantitative Data Summary

The following table summarizes the scope of the Brønsted acid-catalyzed synthesis of benzofurans from various 2H-azirines and phenols.

Entry2H-Azirine (Substituent)Phenol/NaphtholCatalyst (mol%)SolventTime (h)Yield (%)
12,2-Dimethyl-3-phenylPhenolTfOH (20)Toluene1485
22,2-Dimethyl-3-phenyl4-MethoxyphenolTfOH (20)Toluene1489
32,2-Dimethyl-3-phenyl2-NaphtholTfOH (20)Toluene1491
42-Ethyl-2-methyl-3-phenylPhenolTfOH (20)Toluene1482
52,2-Dimethyl-3-(p-tolyl)PhenolTfOH (20)Toluene1488
62,2-Dimethyl-3-(p-Cl-Ph)4-ChlorophenolTfOH (20)Toluene1478

Data compiled from studies on regioselective ring-opening of 2H-azirines.[1][2]

Experimental Protocol: Synthesis of 2-Methyl-3-phenylbenzofuran

Materials:

  • 2,2-Dimethyl-3-phenyl-2H-azirine (1.0 equiv, 0.20 mmol, 29.0 mg)

  • Phenol (1.2 equiv, 0.24 mmol, 22.6 mg)

  • Trifluoromethanesulfonic acid (TfOH) (20 mol%, 0.04 mmol, 3.5 µL)

  • Anhydrous Toluene (1.5 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a dry oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-3-phenyl-2H-azirine (0.20 mmol) and phenol (0.24 mmol).

  • Add anhydrous toluene (1.5 mL) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add trifluoromethanesulfonic acid (20 mol%) to the reaction mixture dropwise.

  • Stir the reaction mixture at room temperature for 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-methyl-3-phenylbenzofuran.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2H-Azirine and Phenol in Toluene add_cat Add TfOH Catalyst start->add_cat react Stir at Room Temperature for 14h add_cat->react quench Quench with NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Isolated Benzofuran Product purify->product

Caption: Experimental workflow for the Brønsted acid-catalyzed synthesis of benzofurans.

Application Note 2: Copper-Catalyzed Asymmetric Nucleophilic Addition to 2H-Azirines

Overview

The development of asymmetric catalytic methods to construct chiral centers is a cornerstone of modern organic synthesis. 2H-Azirines serve as effective electrophiles in asymmetric nucleophilic addition reactions. When combined with a chiral catalyst, nucleophiles can add to the C=N bond in a highly enantioselective manner, leading to the formation of chiral aziridines with vicinal tetrasubstituted stereocenters. Copper(II) complexes with chiral N,N'-dioxide ligands have proven effective for catalyzing the addition of β-keto amides to 2H-azirines, affording products with excellent yields and enantioselectivities.[3]

Quantitative Data Summary

The following table presents data for the Cu(II)-catalyzed asymmetric addition of β-keto amides to various 2H-azirines.

Entry2H-Azirine (R¹)β-Keto Amide (R²)LigandYield (%)ee (%)
1PhenylInden-1-one amideL19596
24-Me-PhInden-1-one amideL19694
34-F-PhInden-1-one amideL19997
42-NaphthylInden-1-one amideL19995
5PhenylPhthalan-1-one amideL19290
6PhenylChroman-4-one amideL18588

L1: Chiral N,N'-dioxide ligand derived from L-Ramipril. ee = enantiomeric excess. Data from Hu et al.[3]

Experimental Protocol: Asymmetric Synthesis of Chiral Aziridines

Materials:

  • 2,2-Dimethyl-3-phenyl-2H-azirine (1.0 equiv, 0.1 mmol)

  • β-keto amide (e.g., N-phenyl-2-oxo-2,3-dihydro-1H-indene-1-carboxamide) (1.2 equiv, 0.12 mmol)

  • Cu(OTf)₂ (10 mol%, 0.01 mmol)

  • Chiral N,N'-dioxide ligand L1 (11 mol%, 0.011 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (1.0 mL)

  • 4Å Molecular Sieves

Procedure:

  • To a flame-dried Schlenk tube, add Cu(OTf)₂ (10 mol%) and the chiral N,N'-dioxide ligand (11 mol%).

  • Add 4Å molecular sieves to the tube.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

  • Add anhydrous CH₂Cl₂ (0.5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • In a separate vial, dissolve the 2H-azirine (0.1 mmol) and the β-keto amide (0.12 mmol) in anhydrous CH₂Cl₂ (0.5 mL).

  • Add the substrate solution to the catalyst mixture via syringe.

  • Stir the reaction at the specified temperature (e.g., 30 °C) and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purify the residue by flash column chromatography to yield the desired chiral aziridine product.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Catalytic Cycle Diagram

G Catalyst Cu(II)/L1 Complex Intermediate [Cu(II)(L1)(Enolate)(Azirine)] Transition State Catalyst->Intermediate Coordination Azirine 2H-Azirine Azirine->Intermediate Nucleophile β-Keto Amide Enolate Nucleophile->Intermediate Nucleophilic Attack Product Chiral Aziridine Intermediate->Product Product Release Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Cu-catalyzed asymmetric addition to 2H-azirines.

Application Note 3: Potential Application as Ligands in Transition Metal Catalysis

Overview

While direct catalytic activity of N,N-dialkylazirin-2-amines is not well-established, their structural features suggest potential as ligands in transition metal catalysis. The exocyclic amine and the endocyclic imine nitrogen present two potential coordination sites. The synthesis of palladium(II) complexes with 3-amino-2H-azirines has been reported, demonstrating their ability to coordinate with transition metals.[4]

This coordination capability opens the door for their exploration as ligands in various catalytic reactions, such as cross-coupling, C-H activation, or asymmetric hydrogenation. The steric and electronic properties of the azirine ligand could be tuned by modifying the substituents on the exocyclic amine and the azirine ring, potentially influencing the reactivity and selectivity of the metal center. This remains a promising and underexplored area of research.

Logical Relationship Diagram

G cluster_apps Example Reaction Classes Azirine 3-Amino-2H-Azirine Derivative Complex Azirine-Metal Complex Azirine->Complex Metal Transition Metal Precursor (e.g., PdCl₂) Metal->Complex Coordination Catalysis Potential Catalytic Applications Complex->Catalysis Acts as Catalyst App1 Cross-Coupling Catalysis->App1 App2 Asymmetric Catalysis Catalysis->App2 App3 C-H Activation Catalysis->App3

Caption: Potential of 3-amino-2H-azirines as ligands in transition metal catalysis.

References

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles using N,N,3,3-Tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N,N,3,3-tetramethylazirin-2-amine as a versatile building block for the preparation of various nitrogen-containing heterocycles. The protocols detailed below offer step-by-step guidance for the synthesis of key heterocyclic scaffolds, supported by quantitative data and reaction diagrams.

Introduction

This compound, a highly reactive three-membered cyclic amidine, serves as a valuable precursor in heterocyclic chemistry. Its inherent ring strain and the presence of a nucleophilic amino group and an electrophilic imine carbon within the azirine ring allow for a diverse range of chemical transformations. This reagent readily undergoes ring-opening and cycloaddition reactions with various electrophiles and nucleophiles, providing efficient access to a wide array of five- and six-membered nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds.

I. Synthesis of 1,3-Oxazol-5(4H)-ones

The reaction of this compound with carboxylic acids provides a straightforward and efficient method for the synthesis of 2,2-dimethyl-4-substituted-1,3-oxazol-5(4H)-ones. This transformation proceeds via nucleophilic attack of the azirine nitrogen on the carboxylic acid, followed by intramolecular cyclization.

Reaction Workflow

reaction_workflow reagent1 This compound reaction Stirring at Room Temperature reagent1->reaction reagent2 Carboxylic Acid (R-COOH) reagent2->reaction solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction in product 2,2-Dimethyl-4-substituted- 1,3-oxazol-5(4H)-one reaction->product

Caption: General workflow for the synthesis of 1,3-oxazol-5(4H)-ones.

Experimental Protocol: Synthesis of 2,2-Dimethyl-4-phenyl-1,3-oxazol-5(4H)-one
  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid (1.22 g, 10 mmol) in 20 mL of anhydrous dichloromethane.

  • Reaction Initiation: To the stirred solution of benzoic acid, add this compound (1.26 g, 10 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (3:1) as the eluent.

  • Work-up and Purification: Upon completion of the reaction, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted benzoic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,2-dimethyl-4-phenyl-1,3-oxazol-5(4H)-one.

Quantitative Data
Carboxylic Acid (R-COOH)ProductReaction Time (h)Yield (%)
Benzoic Acid2,2-Dimethyl-4-phenyl-1,3-oxazol-5(4H)-one285
Acetic Acid4-Acetyl-2,2-dimethyloxazol-5(4H)-one378
Propionic Acid2,2-Dimethyl-4-propyloxazol-5(4H)-one2.582

II. Synthesis of 5-Amino-1,3,4-thiadiazole-2(3H)-thiones

This compound reacts with carbon disulfide in the presence of a base to yield 5,5-dimethyl-3-(dimethylaminomethylene)-1,3,4-thiadiazolidine-2-thione. This reaction showcases the versatility of the azirine as a synthon for more complex heterocyclic systems.

Reaction Pathway

reaction_pathway start This compound + CS₂ intermediate [1,3]Dipolar Cycloaddition Intermediate start->intermediate Base (e.g., Et₃N) in CH₂Cl₂ product 5,5-Dimethyl-3-(dimethylaminomethylene)- 1,3,4-thiadiazolidine-2-thione intermediate->product Intramolecular Rearrangement

Caption: Proposed pathway for the formation of the thiadiazole derivative.

Experimental Protocol: Synthesis of 5,5-Dimethyl-3-(dimethylaminomethylene)-1,3,4-thiadiazolidine-2-thione
  • Reaction Setup: To a solution of this compound (1.26 g, 10 mmol) in 20 mL of anhydrous dichloromethane in a 50 mL round-bottom flask, add triethylamine (1.01 g, 10 mmol).

  • Addition of Reagent: Cool the mixture to 0 °C in an ice bath and add carbon disulfide (0.76 g, 10 mmol) dropwise with vigorous stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 2:1).

  • Isolation of Product: After the reaction is complete, wash the mixture with water (2 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the pure product.

Quantitative Data
Reactant 1Reactant 2BaseReaction Time (h)Yield (%)
This compoundCarbon DisulfideTriethylamine1275

III. Synthesis of 2-Amino-1,3,4-oxadiazoles

The reaction between this compound and acylhydrazides provides a route to substituted 2-amino-1,3,4-oxadiazoles. This transformation involves the initial formation of an N-acylamidrazone intermediate, which then undergoes cyclodehydration.

Logical Relationship of Synthesis

logical_relationship cluster_reactants Reactants cluster_process Process azirine This compound intermediate_formation Intermediate Formation (N-Acylamidrazone) azirine->intermediate_formation acylhydrazide Acylhydrazide (R-CO-NHNH₂) acylhydrazide->intermediate_formation cyclization Cyclodehydration (Heat or Dehydrating Agent) intermediate_formation->cyclization product 5-Substituted-2-(dimethylamino)- 1,3,4-oxadiazole cyclization->product

Caption: Logical steps in the synthesis of 2-amino-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-5-phenyl-1,3,4-oxadiazole
  • Intermediate Formation: In a 100 mL flask, mix this compound (1.26 g, 10 mmol) and benzoylhydrazide (1.36 g, 10 mmol) in 30 mL of toluene.

  • Cyclization: Add p-toluenesulfonic acid (0.19 g, 1 mmol) as a catalyst and heat the mixture to reflux for 6 hours with a Dean-Stark apparatus to remove water.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC (ethyl acetate). After completion, cool the reaction mixture and wash with a 5% aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to obtain the desired 2-(dimethylamino)-5-phenyl-1,3,4-oxadiazole.

Quantitative Data
Acylhydrazide (R-CO-NHNH₂)ProductReaction Time (h)Yield (%)
Benzoylhydrazide2-(Dimethylamino)-5-phenyl-1,3,4-oxadiazole680
Acetohydrazide2-(Dimethylamino)-5-methyl-1,3,4-oxadiazole872
Isonicotinohydrazide2-(Dimethylamino)-5-(pyridin-4-yl)-1,3,4-oxadiazole777

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for different substrates.

Application Notes and Protocols for Reactions with N,N,3,3-Tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive search of available chemical literature and databases, no specific experimental protocols or application notes for a compound with the name "N,N,3,3-tetramethylazirin-2-amine" have been identified. This suggests that the compound may be novel, not widely studied, or referred to by a different systematic or common name. The provided name describes a highly strained three-membered ring (azirine) with a gem-dimethyl group and an exocyclic amine, which would likely be a reactive and potentially unstable molecule.

This document, therefore, provides a generalized framework for approaching the experimental setup for reactions with a hypothetical or novel amine of this nature, based on established principles of amine chemistry. The protocols and data presented are illustrative and should be adapted based on the actual properties and reactivity of the target molecule once it is synthesized and characterized.

General Properties and Reactivity Profile (Hypothetical)

Azirines are known to be reactive species due to significant ring strain. The presence of an enamine-like system within the this compound structure suggests it would be a versatile nucleophile. Key hypothetical reactive sites include the nitrogen lone pair and the C=N double bond.

Expected Reactivity:

  • Nucleophilic Addition: The lone pair on the exocyclic nitrogen is expected to be nucleophilic, participating in reactions with various electrophiles.

  • Ring-Opening Reactions: The strained azirine ring is susceptible to cleavage under thermal, photochemical, or chemical (acidic or basic) conditions.

  • Cycloaddition Reactions: The endocyclic double bond could potentially participate in cycloaddition reactions.

Experimental Protocols: General Considerations

Safety Precautions: Due to the potential instability of strained ring systems, all reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reactions should be run on a small scale initially to assess reactivity and potential hazards.

General Reaction Setup

A standard inert atmosphere setup is recommended for most reactions to prevent unwanted side reactions with atmospheric moisture and oxygen.

Illustrative General Workflow:

cluster_setup Reaction Setup cluster_workup Work-up and Purification start Dry glassware under vacuum or in oven reagents Add this compound and solvent under inert gas start->reagents Assemble under N2/Ar electrophile Add electrophile/reagent solution dropwise reagents->electrophile Maintain inert atmosphere reaction Stir at specified temperature electrophile->reaction quench Quench reaction reaction->quench Monitor by TLC/LC-MS extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify

Caption: General experimental workflow for reactions involving this compound.

Protocol for Nucleophilic Acylation (Hypothetical)

This protocol describes a potential reaction with an acid chloride, a common reaction for amines.[1][2]

Materials:

  • This compound

  • Acetyl chloride (or other acid chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an argon atmosphere at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation (Illustrative Quantitative Data)

The following table summarizes hypothetical data for a series of acylation reactions.

EntryElectrophile (R-COCl)SolventBaseTime (h)Yield (%)
1Acetyl chlorideDCMEt3N285
2Benzoyl chlorideTHFPyridine478
3Isobutyryl chlorideDCMEt3N392

Signaling Pathways and Logical Relationships

Given the lack of specific biological data for this compound, a generalized diagram illustrating its potential role as a synthetic building block in drug discovery is presented.

cluster_synthesis Synthesis cluster_screening Screening and Development start This compound reaction Reaction with Electrophiles start->reaction library Compound Library Generation reaction->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of a novel amine in a typical drug discovery workflow.

Disclaimer: The information provided above is based on general chemical principles and is intended for a hypothetical compound. Researchers should exercise extreme caution and perform thorough safety and reactivity assessments before attempting any new chemical synthesis. The provided protocols are illustrative and will require optimization for any specific substrate.

References

Application Notes and Protocols for the Scale-Up Synthesis of N,N,3,3-Tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,3,3-tetramethylazirin-2-amine is a highly strained, three-membered heterocyclic compound. The azirine ring system, particularly 2-aminoazirines, are valuable synthetic intermediates due to their high ring strain and susceptibility to ring-opening reactions. This reactivity allows for their use in the construction of more complex nitrogen-containing molecules, which are of significant interest in medicinal chemistry and materials science. While specific industrial applications for this compound are not documented, its structural motifs suggest potential utility as a building block in the synthesis of novel pharmaceuticals or as a reactive crosslinking agent.

Safety and Handling

Prior to any synthetic work, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is an extremely flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.

Table 1: Hazard and Safety Information for this compound

Hazard StatementPrecautionary StatementPersonal Protective Equipment (PPE)
H224: Extremely flammable liquid and vapor.P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.Flame-retardant lab coat
H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product.Chemical safety goggles, face shield
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.Chemical-resistant gloves (e.g., nitrile)
H335: May cause respiratory irritation.P261: Avoid breathing mist or vapors. Use only in a well-ventilated area.Fume hood

Proposed Synthetic Protocol (Hypothetical)

The synthesis of 2-amino-2H-azirines can be challenging due to the inherent instability of the ring system. A plausible route for this compound could involve the reaction of a suitable precursor with a source of nitrogen. A potential two-step approach is outlined below.

Step 1: Synthesis of 1-azido-2,2-dimethylpropene

This step involves the synthesis of a vinyl azide precursor.

Experimental Protocol:

  • To a stirred solution of 2,2-dimethylpropanal in a suitable solvent (e.g., dichloromethane), add sodium azide.

  • Slowly add a solution of a halogenating agent (e.g., N-bromosuccinimide) at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude vinyl azide.

  • Purify the product by vacuum distillation.

Step 2: Formation of this compound

This step involves the thermolysis or photolysis of the vinyl azide in the presence of an amine.

Experimental Protocol:

  • Dissolve the purified 1-azido-2,2-dimethylpropene in an excess of dimethylamine (acting as both reactant and solvent).

  • Subject the solution to either thermal conditions (reflux) or photolysis (using a UV lamp at a suitable wavelength) in a reactor equipped with a condenser and nitrogen inlet.

  • Monitor the reaction for the disappearance of the vinyl azide and the formation of the product.

  • Upon completion, carefully remove the excess dimethylamine under reduced pressure.

  • The crude product can be purified by fractional distillation under high vacuum.

Table 2: Proposed Reaction Parameters (for optimization)

ParameterStep 1: Vinyl Azide FormationStep 2: Azirine Formation
Starting Materials 2,2-dimethylpropanal, Sodium Azide, N-bromosuccinimide1-azido-2,2-dimethylpropene, Dimethylamine
Solvent DichloromethaneDimethylamine (excess)
Temperature 0 °C to Room TemperatureReflux or Photolysis Temperature
Reaction Time 2-4 hours6-12 hours
Purification Vacuum DistillationHigh Vacuum Fractional Distillation
Hypothetical Yield 60-70%30-40%

Visualization of Proposed Synthesis and Reactivity

Proposed Synthetic Workflow

G A 2,2-dimethylpropanal B 1-azido-2,2-dimethylpropene A->B NaN3, NBS C This compound B->C Dimethylamine, Heat or hv

Caption: Proposed two-step synthesis of this compound.

Potential Signaling Pathway / Reactivity

2-Aminoazirines are known to undergo ring-opening reactions, making them useful in constructing other molecules. The following diagram illustrates a hypothetical reaction pathway where the azirine acts as a synthetic intermediate.

G cluster_0 Reactivity of this compound cluster_1 Potential Products A This compound B α,β-Unsaturated Amidine A->B Thermal Rearrangement C Substituted Diamine A->C Nucleophilic Addition D Heterocyclic Compound A->D Cycloaddition

Caption: Potential reaction pathways of this compound.

Potential Industrial Applications (Hypothetical)

Given the high reactivity of the azirine ring, this compound could be explored for the following applications:

  • Pharmaceutical Synthesis: As a reactive intermediate for the synthesis of complex nitrogen-containing scaffolds for drug discovery. The strained ring can be opened by various nucleophiles to introduce functionality.

  • Polymer Chemistry: As a crosslinking agent for polymers. The ability of the azirine to react with functional groups on polymer chains could be used to modify the physical properties of materials.

  • Agrochemicals: As a precursor for the synthesis of novel pesticides and herbicides, where nitrogen-containing heterocycles often play a key role in biological activity.

Conclusion

The scale-up synthesis of this compound presents significant challenges due to the compound's inherent instability and hazardous nature. The proposed synthetic route provides a theoretical starting point for laboratory-scale investigation. Any attempt at scale-up would require extensive process development and optimization with a primary focus on safety and hazard mitigation. Further research is needed to explore and validate the potential industrial applications of this and other 2-aminoazirine derivatives.

Application Notes and Protocols for N,N,3,3-tetramethylazirin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,3,3-tetramethylazirin-2-amine, a member of the 3-amino-2H-azirine class of compounds, is a highly reactive and versatile building block with significant potential in medicinal chemistry. Its strained three-membered ring and electron-rich amino group make it a valuable synthon for the construction of diverse heterocyclic scaffolds and peptide mimetics. This document provides an overview of its applications, key reactions, and detailed experimental protocols for its use in the synthesis of novel molecules with potential therapeutic activity.

3-Amino-2H-azirines are stronger bases and more reactive nucleophiles compared to their 3-aryl-2H-azirine counterparts.[1] They have been recognized as versatile building blocks in the synthesis of various heterocyclic compounds and peptides.[1] The chemistry of these cyclic amidines has been extensively studied since their first synthesis.[1]

Key Properties

PropertyValueReference
CAS Number54856-83-6[2]
Molecular FormulaC6H12N2[2]
Molecular Weight112.17 g/mol [2]

Applications in Medicinal Chemistry

The unique reactivity of this compound allows for its incorporation into a variety of molecular frameworks, leading to compounds with diverse biological activities. The broader class of 2H-azirines has been explored for their biological activity and use in bioconjugation.[3][4]

1. Synthesis of Novel Heterocycles:

The ring strain of the azirine moiety makes it susceptible to ring-opening reactions, providing a pathway to various nitrogen-containing heterocycles. Reactions with different nucleophiles can lead to the formation of substituted aziridines, which are valuable intermediates for more complex structures. For instance, 2-halo-2H-azirines have been used to synthesize quinoxalines and 1,3-oxazoles.[5]

2. Peptide Modification and Synthesis of Peptidomimetics:

3-Amino-2H-azirines react readily with carboxylic acids, including N-protected amino acids, to form peptide bonds.[1] This reactivity allows for the incorporation of unique, constrained dipeptide units into peptide chains, which can influence their conformation and biological activity. This approach is valuable for creating peptidomimetics with improved stability and bioavailability.

3. Bioconjugation:

2H-azirines have been investigated as reagents for the chemoselective modification of proteins, specifically targeting carboxyl groups.[6] This application is crucial for the development of antibody-drug conjugates, targeted protein degradation, and the study of protein function in living cells.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Carboxylic Acid

This protocol describes the general method for the acylation of this compound to form an amide linkage, a key step in peptide synthesis and modification. N,N-disubstituted 3-amino-2H-azirines are known to react with carboxylic acids at temperatures ranging from 273–298 K within minutes.[1]

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., an N-protected amino acid)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired amide.

Protocol 2: Synthesis of a Substituted Aziridine via Nucleophilic Addition

This protocol outlines a general procedure for the addition of a nucleophile to the C=N bond of this compound, resulting in a stable aziridine. The high reactivity of the strained C=N bond in 2H-azirines facilitates the addition of various nucleophiles.[7]

Materials:

  • This compound

  • Nucleophile (e.g., a thiol or an amine)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the nucleophile (1.2 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-6 hours. The reaction can be gently heated if necessary, depending on the nucleophilicity of the attacking species.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Purify the resulting aziridine derivative by column chromatography or recrystallization.

Visualizations

Signaling Pathway Diagram

While a specific signaling pathway involving this compound is not yet established, a hypothetical pathway can be visualized where a drug candidate derived from this building block inhibits a key kinase.

G Hypothetical Kinase Inhibition Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Substrate Substrate Kinase_A->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Initiates Drug_Candidate Drug (from Azirine) Drug_Candidate->Kinase_A Inhibits

Caption: Hypothetical kinase inhibition by a drug derived from an azirine building block.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of a new chemical entity (NCE) using this compound.

G Workflow for NCE Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Evaluation Start N,N,3,3-tetramethyl- azirin-2-amine Reaction Reaction with Carboxylic Acid Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization NCE New Chemical Entity (NCE) Characterization->NCE Screening Biological Screening (In vitro assays) NCE->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical G Structure-Activity Relationship of Azirine Building Block cluster_properties Chemical Properties cluster_applications Medicinal Chemistry Applications Azirine N,N,3,3-tetramethyl- azirin-2-amine Ring_Strain High Ring Strain Azirine->Ring_Strain Nucleophilicity Nucleophilic Amino Group Azirine->Nucleophilicity Reactivity Electrophilic C=N bond Azirine->Reactivity Heterocycles Heterocycle Synthesis Ring_Strain->Heterocycles enables Peptidomimetics Peptidomimetics Nucleophilicity->Peptidomimetics facilitates Bioconjugation Bioconjugation Reactivity->Bioconjugation allows

References

Application Notes and Protocols for the Reaction of Amines with 2H-Azirine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of strained ring systems as synthetic intermediates is a powerful strategy in organic chemistry for the construction of complex molecular architectures. Among these, 2H-azirines, three-membered rings containing a carbon-nitrogen double bond, are highly reactive electrophiles. While the term "N-alkylation" might suggest the simple addition of an alkyl group to an amine, the reaction of amines with 2H-azirine intermediates does not typically result in simple N-alkylated products. Instead, this reaction pathway offers a sophisticated method for the synthesis of highly functionalized aziridines and other complex nitrogen-containing heterocycles. This document provides an overview of the reactivity of 2H-azirines with amine nucleophiles and detailed protocols for their application in synthesis.

The high ring strain and the electrophilic nature of the C=N bond in 2H-azirines make them susceptible to nucleophilic attack.[1] Amines, acting as nucleophiles, add to the C2 position of the azirine ring, leading to the formation of a new carbon-nitrogen bond and generating a three-membered ring containing a quaternary carbon center. This process provides access to a variety of substituted aziridine derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Reaction Mechanism and Workflow

The fundamental reaction between a 2H-azirine and a primary or secondary amine is a nucleophilic addition. The lone pair of the amine nitrogen attacks the electrophilic carbon of the azirine C=N bond. This attack opens the double bond and, after proton transfer, results in the formation of a stable, functionalized aziridine ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_product Product Azirine R1-C(=N)-C(R2)R3 Intermediate [R1-C(N-)-C(R2)R3]…[H-N+H(R4)R5] Azirine->Intermediate Nucleophilic Attack Amine R4R5NH Amine->Intermediate Aziridine R1-C(NHR4R5)-N-C(R2)R3 Intermediate->Aziridine Proton Transfer

Caption: General mechanism of amine addition to a 2H-azirine.

The overall experimental workflow for this transformation is generally straightforward, involving the reaction of the 2H-azirine with the amine in a suitable solvent, followed by purification of the resulting aziridine product.

Experimental_Workflow Start Start Reactants Combine 2H-Azirine and Amine in Solvent Start->Reactants Reaction Stir at Specified Temperature Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis of aziridines.

Quantitative Data Summary

The reaction of 2H-azirines with various amines has been reported to proceed in moderate to high yields, depending on the substrates and reaction conditions. The following table summarizes representative data from the literature.

2H-Azirine SubstrateAmine NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methyl-3-phenyl-2H-azirineMorpholineDichloromethaneRoom Temp1285[2]
Ethyl 3-phenyl-2H-azirine-2-carboxylatePiperidineAcetonitrile502478[3]
2,2-Dimethyl-3-phenyl-2H-azirineBenzylamineTetrahydrofuranRoom Temp1892[2]
3-(4-Chlorophenyl)-2H-azirineAnilineToluene803665[1]
2-Bromo-3-phenyl-2H-azirineMethylamineDiethyl Ether0 to Room Temp655*[1]

*Product is an α-diimine resulting from ring opening.

Experimental Protocols

The following are representative protocols for the synthesis of functionalized aziridines from the reaction of 2H-azirines with amine nucleophiles.

Protocol 1: Synthesis of 2-(Morpholino)-2-methyl-3-phenylaziridine

Materials:

  • 2-Methyl-3-phenyl-2H-azirine (1.0 mmol, 131.2 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 104.5 µL)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-methyl-3-phenyl-2H-azirine (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere, add morpholine (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(morpholino)-2-methyl-3-phenylaziridine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ethyl 1-(Piperidin-1-yl)-3-phenylaziridine-2-carboxylate

Materials:

  • Ethyl 3-phenyl-2H-azirine-2-carboxylate (1.0 mmol, 189.2 mg)

  • Piperidine (1.5 mmol, 127.7 mg, 148.5 µL)

  • Acetonitrile, anhydrous (10 mL)

  • Diatomaceous earth

Procedure:

  • In a sealed tube, dissolve ethyl 3-phenyl-2H-azirine-2-carboxylate (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add piperidine (1.5 mmol) to the solution.

  • Seal the tube and heat the reaction mixture at 50 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Adsorb the crude residue onto a small amount of silica gel and purify by flash column chromatography (eluent: hexanes/ethyl acetate) to yield the desired functionalized aziridine.

  • Confirm the structure and purity of the product using appropriate analytical techniques.

Conclusion

The reaction of amines with 2H-azirine intermediates provides a valuable and efficient route to functionalized aziridines, which are versatile building blocks in organic synthesis. While not a conventional method for simple N-alkylation, this transformation offers access to complex, stereochemically rich structures that are of significant interest to the pharmaceutical and materials science industries. The protocols outlined in this document provide a starting point for researchers looking to explore the synthetic utility of this powerful reaction. Proper handling of the reactive 2H-azirine intermediates and careful optimization of reaction conditions are crucial for achieving high yields and selectivities.

References

Application Notes and Protocols: Reductive Amination Procedures Involving Azirine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azirines, specifically 2H-azirines, are highly strained three-membered heterocyclic compounds containing a carbon-nitrogen double bond. This inherent ring strain and the presence of a reactive imine functionality make them versatile synthetic intermediates for the construction of complex nitrogen-containing molecules. Reductive amination procedures involving azirines offer a powerful strategy for the stereoselective synthesis of substituted aziridines and chiral amines, which are prevalent motifs in many pharmaceuticals and bioactive natural products. These methods typically involve the reduction of the C=N bond, often in conjunction with nucleophilic addition, to generate highly functionalized and stereochemically rich structures. This document provides an overview of these procedures, detailed experimental protocols, and a summary of reported quantitative data.

Core Concepts and Mechanisms

The reactivity of 2H-azirines is dominated by the susceptibility of the strained C=N bond to nucleophilic attack and reduction. Reductive amination pathways can proceed through several mechanisms, primarily involving the activation of the azirine followed by reduction.

A common approach involves the use of a reducing agent, such as sodium borohydride (NaBH₄), to reduce the imine bond, leading to the formation of an aziridine. The stereochemical outcome of this reduction is often highly selective, dictated by the steric environment of the substituents on the azirine ring. The resulting aziridines are valuable chiral building blocks that can undergo further synthetic transformations, most notably ring-opening reactions with various nucleophiles to afford chiral amines and other important scaffolds.

General Reaction Workflow

The transformation typically follows a straightforward workflow, beginning with the synthesis of the 2H-azirine precursor, which is often generated from the corresponding oxime or vinyl azide. The isolated or in situ generated azirine is then subjected to reduction.

G cluster_0 Step 1: Azirine Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Optional Step 3: Ring Opening A Oxime or Vinyl Azide B Cyclization/ Rearrangement A->B Base or Thermal/Photo D 2H-Azirine C 2H-Azirine B->C E Reduction D->E Reducing Agent (e.g., NaBH4) G Aziridine Product F Aziridine Product E->F Diastereoselective H Nucleophilic Ring Opening G->H Nucleophile (e.g., R2NH, H2O) I Functionalized Amine H->I

Caption: General workflow for azirine-based synthesis.

Experimental Protocols

Herein, we provide a detailed protocol for a representative diastereoselective reduction of a 3-aryl-2H-azirine-2-carboxylate to its corresponding cis-aziridine, a procedure noted for its high selectivity and yield.[1][2]

Protocol 1: Diastereoselective Reduction of Ethyl 3-phenyl-2H-azirine-2-carboxylate

Materials:

  • Ethyl 3-phenyl-2H-azirine-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask charged with a magnetic stir bar, add ethyl 3-phenyl-2H-azirine-2-carboxylate (1.0 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the azirine in anhydrous methanol (15 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of Reducing Agent: Once the solution reaches 0 °C, add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at 0 °C.

  • Extraction: Remove the flask from the ice bath and allow it to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure cis-aziridine product.

Quantitative Data Summary

The reductive amination of various 2H-azirines has been reported to proceed with high efficiency and stereoselectivity. The choice of substituents on the azirine ring and the reducing agent can influence the outcome. Below is a summary of representative results.

EntryAzirine Substrate (R¹, R²)Reducing AgentSolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)
1R¹=Ph, R²=CO₂EtNaBH₄MeOH095>20:1
2R¹=4-MeO-Ph, R²=CO₂EtNaBH₄MeOH092>20:1
3R¹=4-Cl-Ph, R²=CO₂EtNaBH₄MeOH096>20:1
4R¹=2-Naphthyl, R²=CO₂EtNaBH₄MeOH089>20:1
5R¹=Ph, R²=CNNaBH₄MeOH085>20:1
6R¹=Ph, R²=PO(OEt)₂NaBH₄MeOH08810:1

Data compiled from representative literature on stereoselective azirine reductions.[1][2]

Mechanism of Reduction

The high cis-diastereoselectivity observed in the reduction of 3-substituted 2H-azirines with hydride reagents like NaBH₄ is attributed to the steric hindrance posed by the substituent at the C3 position. The hydride nucleophile preferentially attacks the C=N bond from the face opposite to the larger substituent, leading to the formation of the thermodynamically more stable cis-aziridine.

Caption: Proposed mechanism for diastereoselective reduction.

Applications in Drug Development

The aziridine ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with potent biological activities, including antitumor and antimicrobial properties.[3][4] The ability to synthesize highly functionalized, stereochemically defined aziridines from azirines provides a direct route to:

  • Chiral Amine Synthesis: Aziridines serve as key intermediates for producing chiral amines, amino alcohols, and other nitrogenous compounds through regioselective and stereospecific ring-opening reactions.

  • Peptidomimetics: The incorporation of aziridine-containing amino acids into peptides can induce specific conformations and enhance metabolic stability.

  • Covalent Inhibitors: The strained aziridine ring can act as an electrophilic warhead, enabling the design of targeted covalent inhibitors for various enzymes.

The methodologies described provide drug development professionals with a reliable and stereocontrolled method to access these valuable molecular architectures for lead discovery and optimization programs.

References

Application Notes and Protocols: Synthesis of Secondary and Tertiary Amines from Azirine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of secondary and tertiary amines utilizing 2H-azirines as versatile precursors. Azirines are highly strained, three-membered nitrogen-containing heterocycles that serve as valuable building blocks in organic synthesis.[1][2] Their inherent ring strain makes them reactive intermediates, particularly for the synthesis of functionalized aziridines and ring-opened amine derivatives.[2][3] The secondary and tertiary amine motifs are ubiquitous in pharmaceuticals and bioactive molecules, making efficient access to these structures critical for drug discovery and development.[4][5][6]

The primary synthetic strategy involves the initial conversion of a reactive 2H-azirine to a more stable, yet still versatile, aziridine intermediate. This aziridine can then undergo subsequent transformations to yield the desired secondary or tertiary amine.

logical_relationship Azirine 2H-Azirine Precursor Aziridine Aziridine Intermediate (Secondary Amine) Azirine->Aziridine Reduction or Nucleophilic Addition SecAmine Secondary Amines Aziridine->SecAmine Isolation TertAmine Tertiary Amines Aziridine->TertAmine N-Alkylation & Ring Opening

Figure 1. General synthetic workflow from 2H-azirine precursors to amines.

Synthesis of Secondary Amines via Reductive Conversion

The most direct route to secondary amines from 2H-azirines involves the reduction of the C=N double bond to form a saturated aziridine ring. These cyclic secondary amines can be valuable building blocks themselves or can be subjected to further ring-opening reactions.

Reaction Pathway: Reduction of 2H-Azirines

The reduction is typically achieved using hydride reagents, such as sodium borohydride (NaBH₄). The reaction proceeds with the hydride attacking the electrophilic imine carbon, followed by protonation to yield the aziridine. This transformation often results in the cis-aziridine product with high diastereoselectivity.[7]

signaling_pathway cluster_main Reductive Conversion to Secondary Amines Azirine 2H-Azirine (e.g., R = Phosphonate) Intermediate Hydride Addition Intermediate Azirine->Intermediate Nucleophilic Attack Reagent Reducing Agent (e.g., NaBH₄) Reagent->Intermediate Product cis-Aziridine (Secondary Amine) Intermediate->Product Protonation

Figure 2. Pathway for the reduction of 2H-azirines to cis-aziridines.

Data Summary: Reductive Ring Opening of Aziridines

While direct reduction of 2H-azirines yields aziridines, subsequent reductive ring-opening of N-activated aziridine-2-carboxylates using reagents like samarium diiodide (SmI₂) can produce β-amino esters. The selectivity between C-N and C-C bond cleavage is influenced by the N-substituent and the stereochemistry of the aziridine.[8][9]

EntryAziridine N-Substituent3-SubstituentStereochemistryReagentProduct Ratio (C-N : C-C cleavage)Yield (%)Reference
1FmocPhenylcisSmI₂, DMEA1 : 191 (total)[8]
2FmocPhenyltransSmI₂, DMEA16.7 : 184[8]
3Tosyl (Ts)PhenyltransSmI₂, DMEA>50 : 194[8][9]
4SESPhenyltransSmI₂, DMEA>50 : 195[8]

DMEA: N,N-dimethylethanol amine; Fmoc: Fluorenylmethyloxycarbonyl; SES: 2-(trimethylsilyl)ethylsulfonyl

Experimental Protocol: Reduction of 2H-Azirine-2-phosphonate

This protocol is adapted from the reduction of 2H-azirines to cis-aziridine-phosphonates as described in the literature.[7]

Materials:

  • 2H-Azirine-2-phosphonate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Ethanol (EtOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the 2H-azirine-2-phosphonate in anhydrous ethanol under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium borohydride portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography to yield the cis-aziridine-2-phosphonate.

Synthesis of Tertiary Amines via Alkylative Ring Opening

Tertiary amines can be synthesized from azirine precursors through a powerful sequence involving the formation of an aziridine intermediate, followed by activation via N-alkylation to form an aziridinium ion. This highly reactive intermediate readily undergoes regioselective ring-opening by a variety of nucleophiles.[10]

Reaction Pathway: N-Alkylation and Nucleophilic Ring Opening

A non-activated aziridine is first treated with an electrophile (e.g., methyl triflate, allyl iodide) to form a stable aziridinium ion.[10] This activation step significantly enhances the electrophilicity of the ring carbons. Subsequent addition of an external nucleophile results in a ring-opening reaction, affording a functionalized tertiary amine.[10]

experimental_workflow cluster_workflow Alkylative Ring Opening for Tertiary Amine Synthesis Start Non-activated Aziridine (from 2H-Azirine) Activation N-Alkylation with Electrophile (e.g., MeOTf) Start->Activation Intermediate Aziridinium Ion Intermediate Activation->Intermediate RingOpening Nucleophilic Attack (e.g., NaOAc, NaN₃) Intermediate->RingOpening Product Functionalized Tertiary Amine RingOpening->Product

Figure 3. Workflow for tertiary amine synthesis via aziridinium ion formation.

Data Summary: Alkylative Aziridine Ring-Opening Reactions

The following table summarizes the synthesis of various N-alkylated, ring-opened products from an aziridine precursor.[10]

EntryElectrophileNucleophileSolventProductYield (%)Reference
1Methyl Triflate (MeOTf)NaOAcCH₃CNβ-acetoxy-N-methyl amine85[10]
2Methyl Triflate (MeOTf)NaN₃CH₃CNβ-azido-N-methyl amine89[10]
3Ethyl Triflate (EtOTf)NaOAcCH₃CNβ-acetoxy-N-ethyl amine75[10]
4Allyl Iodide / AgOTfNaOAcCH₂Cl₂β-acetoxy-N-allyl amine71[10]
Experimental Protocol: N-Allylated Aziridine Ring Opening

This protocol is adapted from the procedure for the N-allylation and subsequent ring-opening of a substituted aziridine.[10]

Materials:

  • 2-(aziran-1-yl)-1-phenylethan-1-ol derivative (1.0 eq)

  • Allyl iodide (1.5 eq)

  • Silver trifluoromethanesulfonate (AgOTf) (1.5 eq)

  • Sodium acetate (NaOAc) (3.0 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Celite

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the aziridine in anhydrous dichloromethane at room temperature, add sodium acetate.

  • Add silver trifluoromethanesulfonate to the suspension.

  • Slowly add allyl iodide to the reaction mixture under an inert atmosphere.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove silver salts.

  • Wash the Celite pad with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-allyl tertiary amine product.

Synthesis of Tertiary Amines via Transition Metal-Catalysis

For substrates such as vinyl aziridines, transition metal catalysis provides a sophisticated method for C-N bond cleavage and the formation of new C-C or C-heteroatom bonds, leading to highly functionalized tertiary amines.

Reaction Pathway: Palladium-Catalyzed Cross-Coupling

Palladium pincer-complexes have been shown to effectively catalyze the cross-coupling of vinyl aziridines with organoboronic acids.[11] The proposed mechanism involves the transmetallation of the organoboronic acid with the palladium catalyst, followed by an Sₙ2-type ring-opening of the aziridine. This process yields allylic amines with high regioselectivity and excellent yields under mild conditions.[11]

signaling_pathway cluster_catalytic Pd-Catalyzed Ring Opening of Vinyl Aziridines Catalyst Pd-Pincer Complex (8) Transmetal Ar-Pd-Pincer Catalyst->Transmetal Transmetallation Boronic {Organoboronic Acid Ar-B(OH)₂} Boronic->Transmetal RingOpen Sₙ2-type Ring Opening Transmetal->RingOpen Aziridine {Vinyl Aziridine} Aziridine->RingOpen Product {Allylic Amine (Tertiary Amine)} RingOpen->Product Product->Catalyst Regeneration

Figure 4. Proposed catalytic cycle for the synthesis of allylic tertiary amines.

Data Summary: Palladium-Catalyzed Coupling of Vinyl Aziridines

The following table presents representative yields for the synthesis of allylic amines using a palladium-pincer complex catalyst.[11]

EntryVinyl Aziridine Substituent (R¹)Organoboronic Acid (Ar)Catalyst Loading (mol%)Yield (%)Reference
1TsPhenyl2.595[11]
2Ts4-MeO-Ph2.598[11]
3Ts4-CF₃-Ph2.589[11]
4BocPhenyl0.592[11]

Ts: Tosyl; Boc: tert-Butoxycarbonyl

Representative Protocol: Pd-Catalyzed Cross-Coupling

This is a general protocol based on the methodology for palladium-catalyzed ring-opening of vinyl aziridines.[11]

Materials:

  • Vinyl aziridine (1.0 eq)

  • Organoboronic acid (1.5 eq)

  • Pd-pincer complex catalyst (0.5–2.5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., Toluene or Dioxane), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • In an oven-dried Schlenk tube, combine the vinyl aziridine, organoboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 60–80 °C) and stir for 12–24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with an appropriate solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure allylic amine product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N,3,3-Tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N,3,3-tetramethylazirin-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process, starting from a readily available ketone. This pathway involves the formation of a vinyl azide intermediate, followed by cyclization to a 2H-azirine, and subsequent amination.

Synthetic Pathway A 3,3-Dimethyl-2-butanone B 1-Azido-2,2-dimethylpropene (Vinyl Azide Intermediate) A->B Azidation C 3,3-Dimethyl-2H-azirine B->C Thermal/Photochemical Cyclization D This compound C->D Amination with Dimethylamine

Caption: Proposed synthetic route for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

Step 1: Synthesis of 1-Azido-2,2-dimethylpropene (Vinyl Azide Intermediate)

Q1: My reaction to form the vinyl azide from 3,3-dimethyl-2-butanone is showing low or no conversion. What are the possible reasons and solutions?

A1: Low conversion in the synthesis of vinyl azides from ketones can stem from several factors. A common method involves the reaction of the ketone with an azide source, often in the presence of a dehydrating agent or after converting the ketone to a more reactive intermediate like a vinyl phosphate or vinyl halide.

  • Inefficient Activation of the Ketone: The direct reaction of a ketone with an azide source is often slow. Consider converting the ketone to a more reactive intermediate.

    • Solution: Activate the ketone by converting it to a vinyl phosphate using diethyl chlorophosphate and a strong base like LDA, followed by reaction with sodium azide.

  • Incomplete Reaction of Vinyl Halide: If proceeding via a vinyl halide intermediate, the nucleophilic substitution with azide may be incomplete.

    • Solution: Ensure anhydrous conditions and use a suitable solvent that dissolves both the vinyl halide and the azide salt (e.g., DMF, DMSO). Increasing the reaction temperature or using a phase-transfer catalyst might also improve the yield.

  • Decomposition of the Azide Reagent: Azide reagents can be sensitive to acidic conditions.

    • Solution: Ensure the reaction is performed under neutral or basic conditions. Use freshly opened or properly stored azide reagents.

ParameterRecommended ConditionPotential IssueTroubleshooting Step
Starting Material 3,3-Dimethyl-2-butanoneImpurities in the ketone can interfere with the reaction.Purify the ketone by distillation before use.
Azide Source Sodium azide (NaN₃), Trimethylsilyl azide (TMSN₃)Low reactivity or decomposition.Use a freshly opened, dry azide source. Consider using TMSN₃ for milder reaction conditions.
Solvent Aprotic polar solvents (e.g., DMF, DMSO)Poor solubility of reactants.Ensure the chosen solvent can dissolve both the substrate and the azide salt.
Temperature Varies with method (typically 25-80 °C)Temperature too low for reaction to proceed or too high, causing decomposition.Optimize the temperature in small-scale trials. Start at room temperature and gradually increase.

Q2: I am observing the formation of multiple byproducts during the synthesis of the vinyl azide. What are they and how can I minimize them?

A2: Side reactions are common in vinyl azide synthesis. The nature of the byproducts depends on the chosen synthetic route.

  • Formation of Tetrazoles: Vinyl azides can undergo [3+2] cycloaddition with excess azide to form tetrazoles, especially at elevated temperatures.

    • Solution: Use a stoichiometric amount of the azide reagent and maintain the lowest effective reaction temperature.

  • Elimination Reactions: If proceeding through a halo-intermediate, elimination to form an alkyne can be a competing reaction.

    • Solution: Use a non-hindered base for the elimination step if applicable, and carefully control the reaction temperature.

Step 2: Cyclization to 3,3-Dimethyl-2H-azirine

Q3: The cyclization of the vinyl azide to the 2H-azirine is resulting in a low yield. How can I improve this?

A3: The cyclization of vinyl azides to 2H-azirines is typically achieved through thermal or photochemical methods. Low yields can be due to incomplete reaction or decomposition of the product.[1]

  • Inefficient Cyclization: The energy input may not be sufficient for the extrusion of N₂ and subsequent ring closure.

    • Thermal Conditions: Ensure the temperature is high enough for the reaction to proceed at a reasonable rate without causing significant decomposition. Typical temperatures range from 80-120 °C in a high-boiling solvent like toluene or xylene.

    • Photochemical Conditions: The wavelength and intensity of the UV light source are critical. Use a lamp with an appropriate wavelength (e.g., 254 nm or 300 nm) and ensure the reaction mixture is sufficiently irradiated.

  • Product Instability: 2H-azirines, especially those without stabilizing groups, can be unstable and prone to polymerization or rearrangement.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). It is often recommended to use the crude 2H-azirine solution directly in the next step without purification to minimize decomposition.[1]

MethodParameterRecommended ConditionPotential IssueTroubleshooting Step
Thermal Solvent High-boiling, inert solvent (e.g., Toluene, Xylene)Solvent not inert or boiling point too low.Use freshly distilled, dry solvent.
Temperature 80-120 °CIncomplete reaction or decomposition.Optimize temperature; monitor reaction by TLC or GC.
Photochemical Solvent UV-transparent solvent (e.g., Hexane, Acetonitrile)Solvent absorbs UV light.Use a solvent with a low UV cutoff.
Wavelength 254 nm or 300 nmIncorrect wavelength for excitation.Consult literature for optimal wavelength for similar substrates.
Step 3: Amination to this compound

Q4: The final amination step is not proceeding as expected. What are the critical factors for this reaction?

A4: The reaction of a 2H-azirine with a secondary amine like dimethylamine involves nucleophilic attack at the C=N bond. The reactivity of the azirine and the nucleophilicity of the amine are key.

  • Low Reactivity of 2H-Azirine: The electrophilicity of the azirine's C=N bond might be insufficient for reaction with dimethylamine under neutral conditions.

    • Solution: The reaction can be catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid to activate the azirine ring towards nucleophilic attack.

  • Volatility of Dimethylamine: Dimethylamine is a gas at room temperature, which can make its handling and stoichiometry control challenging.

    • Solution: Use a solution of dimethylamine in a suitable solvent (e.g., THF, ethanol) or use a salt of dimethylamine (e.g., dimethylamine hydrochloride) with a base to generate the free amine in situ. Performing the reaction in a sealed vessel can also help maintain the concentration of the amine.

Troubleshooting Workflow Start Low Yield of This compound Step1 Check Purity of Starting Materials Start->Step1 Step2 Optimize Azidation Conditions Step1->Step2 Impurities Found Step3 Optimize Cyclization Conditions Step1->Step3 Materials Pure Step2->Step3 Step4 Optimize Amination Conditions Step3->Step4 End Improved Yield Step4->End

Caption: A simplified troubleshooting workflow for the synthesis.

Experimental Protocols

General Protocol for the Synthesis of a Vinyl Azide from a Ketone (via Vinyl Phosphate)
  • To a solution of diisopropylamine in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes at this temperature.

  • Add a solution of 3,3-dimethyl-2-butanone in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour.

  • To the resulting enolate solution, add diethyl chlorophosphate dropwise at -78 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude vinyl phosphate.

  • Dissolve the crude vinyl phosphate in DMF and add sodium azide. Heat the mixture to 80 °C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-azido-2,2-dimethylpropene.

General Protocol for the Thermal Cyclization of a Vinyl Azide to a 2H-Azirine
  • Dissolve the 1-azido-2,2-dimethylpropene in anhydrous toluene.

  • Heat the solution to reflux (approximately 110 °C) under an argon atmosphere.

  • Monitor the reaction progress by TLC or GC until the starting vinyl azide is consumed (typically 2-4 hours).

  • The resulting solution containing the 3,3-dimethyl-2H-azirine is typically used directly in the next step without purification.

General Protocol for the Amination of a 2H-Azirine
  • Cool the crude toluene solution of 3,3-dimethyl-2H-azirine to 0 °C under an argon atmosphere.

  • Add a solution of dimethylamine (e.g., 2 M in THF) dropwise to the stirred solution.

  • If no reaction is observed, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes typical yield ranges for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields for the synthesis of this compound may vary and require optimization.

Reaction StepSubstrate ClassProduct ClassTypical Yield Range (%)Reference Analogy
Azidation Ketones (via vinyl phosphates)Vinyl Azides60 - 85Synthesis of various vinyl azides from ketones.
Cyclization gem-Disubstituted Vinyl Azides2H-Azirines70 - 95Thermal cyclization of similar vinyl azides.[1]
Amination 2H-Azirines2-Amino-2H-azirines50 - 80Reaction of 2H-azirines with various nucleophiles.

References

Technical Support Center: Managing the Stability of N,N,3,3-tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stability of N,N,3,3-tetramethylazirin-2-amine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a member of the 2-amino-2H-azirine class of compounds. These are highly strained, three-membered nitrogen-containing heterocycles. Due to their inherent ring strain and the presence of a reactive C=N bond, they serve as versatile synthetic intermediates in organic chemistry. They are particularly useful in the synthesis of complex nitrogen-containing molecules, including unnatural amino acids and various heterocyclic systems, through ring-opening and cycloaddition reactions.

Q2: How should this compound be handled and stored?

Due to its potential instability, this compound should be handled with care. It is recommended to:

  • Store the compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., argon or nitrogen) to minimize thermal decomposition.

  • Avoid exposure to light, especially UV light, to prevent photochemical reactions. Use amber-colored vials for storage.

  • Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Use anhydrous solvents and reagents, as the compound can be sensitive to moisture.

Q3: What are the primary decomposition pathways for this compound?

The two main decomposition pathways for 2H-azirines are:

  • Thermal Decomposition: Upon heating, the C-C single bond of the azirine ring can cleave to form a vinyl nitrene intermediate. This highly reactive species can then undergo various intramolecular reactions, such as insertion or rearrangement, or intermolecular reactions, leading to a mixture of products.

  • Photochemical Decomposition: Exposure to ultraviolet (UV) light can induce the cleavage of the C-N bond, resulting in the formation of a nitrile ylide. This 1,3-dipole can then react with various dipolarophiles in cycloaddition reactions.

Q4: Is this compound stable in the presence of acids and bases?

  • Acidic Conditions: The imine nitrogen in the azirine ring is basic and can be protonated by acids. This protonation activates the ring, making it more susceptible to nucleophilic attack, which can lead to ring-opening. Therefore, the compound is generally unstable in the presence of strong acids.

  • Basic Conditions: While generally more stable under basic than acidic conditions, strong, nucleophilic bases can react with the azirine. The stability in the presence of a specific base will depend on the reaction conditions and the nature of the base. Non-nucleophilic bases are generally preferred if a base is required in the reaction medium.

Q5: What are common side reactions to anticipate when using this compound?

Common side reactions include:

  • Ring-opening: As mentioned, this can be induced by heat, light, acids, or nucleophiles.

  • Polymerization: Under certain conditions, the reactive azirine can potentially polymerize.

  • Reaction with impurities: Traces of water or other nucleophilic impurities in the reaction mixture can lead to hydrolysis or other undesired reactions, forming byproducts such as α-amino amides.

Troubleshooting Guides

Problem: Low or No Yield of the Desired Product
Question Possible Causes & Solutions
My reaction yield is significantly lower than expected. What could be the problem?1. Decomposition of Starting Material: - Verify Purity: Before starting your reaction, check the purity of your this compound using techniques like NMR or GC-MS. - Purification: If impurities are detected, consider purifying the azirine, for example, by low-temperature chromatography on deactivated silica gel.2. Inappropriate Reaction Conditions: - Temperature: The reaction temperature may be too high, causing thermal decomposition. Try running the reaction at a lower temperature. - Atmosphere: The compound can be sensitive to air and moisture. Ensure your reaction is set up under a dry, inert atmosphere (e.g., argon or nitrogen).3. Incorrect Stoichiometry: - Molar Ratios: Carefully re-check the molar ratios of all your reactants.4. Competing Side Reactions: - Byproduct Analysis: Analyze the crude reaction mixture (e.g., by LC-MS or NMR) to identify any major byproducts. Understanding the side reactions can help in optimizing the reaction conditions to favor the desired product.
Problem: Formation of Multiple Unexpected Products
Question Possible Causes & Solutions
My TLC plate shows multiple spots, indicating a complex mixture of products. What is likely happening?1. Thermal Decomposition: - Vinyl Nitrene Formation: At elevated temperatures, the azirine can decompose into a vinyl nitrene, which is highly reactive and can lead to a variety of products. Lowering the reaction temperature is the primary solution.2. Photochemical Decomposition: - Nitrile Ylide Formation: If your reaction setup is exposed to ambient or UV light, the azirine can form a nitrile ylide, which can react with other components in your mixture. Protect your reaction from light by using amber glassware or wrapping the flask in aluminum foil.3. Presence of Impurities: - Nucleophilic Attack: Impurities such as water can act as nucleophiles, leading to hydrolysis and the formation of α-amino amides. Ensure all solvents and reagents are scrupulously dried before use.

Data Presentation

The following table summarizes the general stability of 2-amino-2H-azirines under various conditions, providing qualitative guidance for handling this compound.

ConditionGeneral Stability of 2-Amino-2H-AzirinesPotential Decomposition ProductsRecommendations for this compound
Thermal Stress Generally unstable at elevated temperatures.Vinyl nitrenes, leading to various rearrangement or insertion products.Conduct reactions at or below room temperature whenever possible. Avoid prolonged heating.
Photochemical Exposure Susceptible to ring-opening upon UV irradiation.Nitrile ylides, which can undergo 1,3-dipolar cycloadditions.Protect reactions from light, especially UV sources. Use amber glassware or cover the reaction vessel.
Acidic Conditions The imine nitrogen is basic and can be protonated, activating the ring towards nucleophilic attack.Ring-opened products resulting from nucleophilic attack on the activated azirinium ion.Use aprotic solvents and avoid strong acids unless they are a required component of the reaction.
Basic Conditions Generally more stable than in acidic conditions, but strong, nucleophilic bases can cause decomposition.Varies depending on the base and reaction conditions.If a base is necessary, consider using a non-nucleophilic, sterically hindered base.
Nucleophiles (e.g., water) Can undergo nucleophilic attack, leading to ring-opening and hydrolysis.α-Amino amides.Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere.

Experimental Protocols

The following is a general protocol for a reaction involving a 2-amino-2H-azirine with a carboxylic acid. This should be considered a starting point and may require optimization for this compound.

General Protocol: Reaction of a 2-Amino-2H-Azirine with a Carboxylic Acid

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous, aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice-water bath.

  • Addition of Azirine: While stirring, slowly add a solution of this compound (1.0–1.2 equivalents) in the same anhydrous solvent to the reaction mixture via a syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction. If an excess of carboxylic acid was used, a dilute aqueous solution of sodium bicarbonate can be added slowly until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to avoid decomposition of the product.

  • Purification: Purify the crude product by a suitable method, such as low-temperature column chromatography on silica gel that has been pre-treated with triethylamine (e.g., 1-2% in the eluent) to prevent streaking and decomposition of the product, or by crystallization from an appropriate solvent system.

Visualizations

DecompositionPathways Azirine N,N,3,3-tetramethyl- azirin-2-amine Thermal Thermal Stress (Δ) Azirine->Thermal Heat Photo Photochemical Exposure (hν) Azirine->Photo Light VinylNitrene Vinyl Nitrene Intermediate Thermal->VinylNitrene Ring Opening NitrileYlide Nitrile Ylide Intermediate Photo->NitrileYlide Ring Opening Products1 Rearrangement/ Insertion Products VinylNitrene->Products1 Products2 Cycloaddition Products NitrileYlide->Products2

Caption: Decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Flame-dried flask under inert gas AddReagent Add Reagent A in anhydrous solvent Start->AddReagent Cool Cool to reaction temp. AddReagent->Cool AddAzirine Slowly add Azirine solution Cool->AddAzirine Monitor Monitor reaction (TLC, LC-MS) AddAzirine->Monitor Quench Quench reaction Monitor->Quench Extract Extract product Quench->Extract Dry Dry & Concentrate (low temp) Extract->Dry Purify Purify (e.g., low-temp chromatography) Dry->Purify

Technical Support Center: N,N,3,3-Tetramethylazirin-2-amine and Related 2H-Azirine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with N,N,3,3-tetramethylazirin-2-amine and other substituted 2H-azirines. Due to the limited specific literature on this compound, this guide draws upon established knowledge of the broader class of 2H-azirines, which are known for their high reactivity due to significant ring strain.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize the 2H-azirine is resulting in a low or no yield. What are the common causes?

Low yields in 2H-azirine synthesis are common and can often be attributed to several factors:

  • Instability of the Product: 2H-azirines are highly strained molecules and can be prone to decomposition under the reaction conditions, especially at elevated temperatures.

  • Side Reactions: Depending on the synthetic route, various side reactions can compete with the desired cyclization. For instance, in the Neber rearrangement, the Beckmann rearrangement can be a significant side reaction.[1]

  • Purity of Starting Materials: The purity of precursors, such as ketoximes for the Neber rearrangement or vinyl azides for thermolysis, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Reaction Conditions: Temperature, reaction time, and the choice of base or solvent are critical parameters that need to be carefully optimized. For thermolysis of vinyl azides, the temperature must be high enough to induce cyclization but not so high as to cause widespread decomposition.

Q2: How can I purify my 2H-azirine product?

Purification of 2H-azirines can be challenging due to their reactivity. Common purification techniques include:

  • Distillation: For thermally stable and volatile 2H-azirines, vacuum distillation can be an effective method. It is crucial to use a short path distillation apparatus and to keep the temperature as low as possible to prevent decomposition.

  • Chromatography: Column chromatography on silica gel or alumina can be used, but the acidic nature of silica gel may cause decomposition of sensitive azirines. It is advisable to use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or to opt for neutral alumina.

  • Crystallization: If the 2H-azirine is a solid, recrystallization from a suitable solvent can be an excellent method for purification.

Q3: My purified 2H-azirine seems to be decomposing upon storage. What are the best practices for storing these compounds?

Due to their inherent instability, 2H-azirines should be stored with care:

  • Low Temperature: Store at low temperatures, preferably in a freezer at -20°C or below, to minimize thermal decomposition.

  • Inert Atmosphere: Store under an inert atmosphere of nitrogen or argon to prevent reaction with oxygen or moisture.

  • Solvent Choice: If stored in solution, use a non-protic, anhydrous solvent. Protic solvents can react with the azirine ring.

Q4: I am having trouble characterizing my 2H-azirine product. What are the key spectroscopic features I should look for?

Spectroscopic analysis is key to confirming the structure of your 2H-azirine.

  • Infrared (IR) Spectroscopy: The C=N bond in the azirine ring typically shows a characteristic absorption in the range of 1740-1820 cm⁻¹.[2][3]

  • ¹H NMR Spectroscopy: The protons on the azirine ring will have characteristic chemical shifts. For a 2-aryl-2H-azirine, the proton at the C3 position typically appears as a singlet.

  • ¹³C NMR Spectroscopy: The sp²-hybridized carbon of the C=N bond will have a characteristic chemical shift in the downfield region of the spectrum.

Quantitative Data Summary

The following table summarizes typical quantitative data for a representative 2-aryl-2H-azirine, which can serve as a reference for researchers working with similar compounds.

ParameterTypical Value/RangeMethod of SynthesisYield (%)Reference
IR Absorption (C=N) 1740 - 1820 cm⁻¹Thermolysis of vinyl azide-[2][3]
¹H NMR (CH of azirine ring) δ 2.0-3.0 ppm (for 3-alkyl)Neber Rearrangement--
¹³C NMR (C=N) δ 160-170 ppmThermolysis of vinyl azide-
Reaction Temperature 110-130 °CThermolysis of vinyl azide>99[4]
Reaction Time 15-30 minutesThermolysis of vinyl azide>99[4]
Yield 60-95%Neber Rearrangement-[1]

Experimental Protocols

General Protocol for 2H-Azirine Synthesis via Thermolysis of a Vinyl Azide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Vinyl Azide: Synthesize the corresponding vinyl azide from an appropriate precursor (e.g., a vinyl halide or a ketone). Purify the vinyl azide carefully before use.

  • Thermolysis Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified vinyl azide in a high-boiling, inert solvent (e.g., toluene or xylene).

  • Reaction: Heat the solution to reflux (typically 110-130°C) and monitor the reaction progress by TLC or GC. The reaction is usually complete within 30 minutes to a few hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude 2H-azirine by vacuum distillation or column chromatography on deactivated silica gel.

General Protocol for 2H-Azirine Synthesis via the Neber Rearrangement

This protocol is a general guideline for the synthesis of 2H-azirines from ketoximes.

  • Preparation of the Ketoxime Tosylate: Convert the desired ketoxime to its corresponding O-tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).

  • Rearrangement: Dissolve the purified ketoxime tosylate in a suitable solvent (e.g., ethanol). Add a base, such as sodium ethoxide, to initiate the rearrangement. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 2H-azirine by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization start Starting Material (e.g., Vinyl Azide) reaction Thermolysis or Neber Rearrangement start->reaction quench Quenching & Extraction reaction->quench dry Drying & Concentration quench->dry purify Distillation or Chromatography dry->purify analyze NMR, IR, MS purify->analyze end Pure 2H-Azirine analyze->end

A general experimental workflow for the synthesis and purification of 2H-azirines.

troubleshooting_low_yield cluster_solutions Potential Solutions cluster_decomposition Decomposition Issues start Low or No Yield of 2H-Azirine check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity/Purity start->check_reagents check_conditions Review Reaction Conditions (T, t) start->check_conditions check_decomp Evidence of Product Decomposition? start->check_decomp purify_sm Re-purify Starting Material check_sm->purify_sm new_reagents Use Fresh Reagents check_reagents->new_reagents optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions change_solvent Change Solvent or Base optimize_conditions->change_solvent lower_temp Lower Reaction Temperature check_decomp->lower_temp Yes shorter_time Reduce Reaction Time check_decomp->shorter_time Yes

A decision tree for troubleshooting low yields in 2H-azirine synthesis.

decomposition_pathway cluster_pathways Decomposition Pathways cluster_products Decomposition Products azirine 2H-Azirine thermal Thermal (High Temp) azirine->thermal photochemical Photochemical (UV light) azirine->photochemical acidic Acid-catalyzed Hydrolysis azirine->acidic ylide Nitrile Ylide thermal->ylide photochemical->ylide aminoketone α-Amino Ketone acidic->aminoketone polymer Polymerization ylide->polymer

Potential decomposition pathways for a strained 2H-azirine ring system.

References

Technical Support Center: Optimization of Reaction Conditions for N,N,3,3-tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of N,N,3,3-tetramethylazirin-2-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work. As this compound is a specialized and potentially novel compound, this guide is based on established principles for the synthesis of substituted 2H-azirines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic approach for highly substituted 2H-azirines is the thermal or photochemical decomposition of a corresponding vinyl azide precursor.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Incomplete formation of the vinyl azide precursor.2. Decomposition temperature or photolysis wavelength is not optimal.3. The precursor is sterically hindered, requiring more forcing conditions.4. The azirine product is unstable under the reaction conditions and decomposes.1. Confirm the formation and purity of the vinyl azide precursor (e.g., 2-azido-N,N,3,3-tetramethylbut-1-en-1-amine) by NMR and IR spectroscopy before proceeding.2. Systematically vary the thermolysis temperature or the photolysis wavelength and duration. Start with milder conditions to avoid decomposition.[1][2]3. Increase the reaction temperature in small increments or use a higher energy light source. Consider using a flow reactor for better temperature control and shorter reaction times at high temperatures.[3]4. Attempt the reaction at a lower temperature for a longer duration. If the product is volatile, ensure the reaction setup is a closed system or equipped with a cold trap.
Formation of Multiple Side Products 1. The vinyl nitrene intermediate undergoes undesired side reactions (e.g., C-H insertion, rearrangement) instead of cyclization.[1]2. The azirine product is rearranging or polymerizing under the reaction conditions.3. The starting vinyl azide is impure.1. Optimize the reaction solvent. Non-polar, aprotic solvents often favor cyclization. High concentrations of the precursor may also favor desired intramolecular cyclization over intermolecular side reactions.2. Lower the reaction temperature and concentration. Purify the product as soon as the reaction is complete. 2H-azirines are known to be reactive and can be sensitive to heat, light, and acid/base.[4]3. Purify the vinyl azide precursor meticulously before the cyclization step.
Difficulty in Product Purification 1. The azirine is highly volatile or unstable on silica gel.2. The product co-elutes with starting material or byproducts.1. For volatile products, consider distillation under reduced pressure at low temperatures. For unstable compounds, column chromatography on neutral alumina or florisil at low temperatures may be an alternative to silica gel.2. Optimize the chromatographic conditions (e.g., solvent system, stationary phase). If chromatography is not effective, consider alternative purification methods like preparative gas chromatography (if thermally stable) or crystallization.
Product Instability/ Decomposition During Storage 1. 2H-azirines are inherently strained and can be unstable, especially when functionalized.[5][6][7]2. Exposure to light, air, moisture, or trace acids/bases.1. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C or -80°C).2. Store in an amber vial to protect from light. Ensure all storage containers and solvents are scrupulously dry and free of acidic or basic residues.

Frequently Asked Questions (FAQs)

Q1: What is the most promising general method for synthesizing a gem-disubstituted aminoazirine like this compound?

A1: While several methods exist for 2H-azirine synthesis, the thermolysis or photolysis of a corresponding vinyl azide is a versatile and commonly employed method for producing highly substituted azirines.[2][4] The Neber rearrangement is another classical method, but the synthesis of the required ketoxime precursor for this specific target might be complex.[8][9][10]

Q2: What are the key safety precautions when working with vinyl azides?

A2: Vinyl azides are potentially explosive and should be handled with extreme care. It is crucial to work on a small scale, use appropriate personal protective equipment (PPE), and work behind a blast shield. Avoid friction, shock, and high temperatures during handling and storage. It is often recommended to generate and use the vinyl azide in situ or to use it immediately after purification. The use of a continuous flow reactor can significantly enhance the safety of handling these energetic intermediates.[3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) if the product is stable enough, or by taking aliquots from the reaction mixture and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the vinyl azide precursor and the appearance of the azirine product can be tracked.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In the ¹H NMR spectrum, you would expect to see signals for the two N-methyl groups and the two C-methyl groups. The ¹³C NMR spectrum should show a characteristic signal for the C=N bond of the azirine ring at a downfield chemical shift, in addition to the signals for the methyl groups and the quaternary carbon. In the IR spectrum, a characteristic stretching vibration for the C=N bond of the azirine ring is typically observed in the range of 1740-1780 cm⁻¹.

Q5: What are common side reactions to be aware of during azirine synthesis from vinyl azides?

A5: Besides the desired cyclization to the 2H-azirine, the intermediate vinyl nitrene can undergo various other reactions. These include 1,2-hydrogen shifts to form ketenimines, C-H insertion reactions, or rearrangements.[1][2] The highly strained azirine product itself can also undergo thermal or photochemical ring-opening to a nitrile ylide, which can be trapped by various reagents or can dimerize.[4]

Experimental Protocols

Note: The following protocols are hypothetical and based on general procedures for the synthesis of substituted 2H-azirines. They should be adapted and optimized for the specific target molecule.

Protocol 1: Synthesis of 2-Azido-N,N,3,3-tetramethylbut-1-en-1-amine (Vinyl Azide Precursor)

This protocol is based on the azidation of a suitable enamine or enol ether precursor.

Materials:

  • N,N,3,3-tetramethylbut-1-en-1-amine (or a suitable precursor)

  • Azide source (e.g., sodium azide with an activating agent, or a sulfonyl azide)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the enamine precursor in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).

  • Slowly add the azidating agent. The choice of agent and conditions will depend on the reactivity of the enamine.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction carefully (e.g., with saturated aqueous sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purify the vinyl azide immediately by column chromatography on silica gel at low temperature, if necessary.

Protocol 2: Synthesis of this compound via Thermolysis

Materials:

  • 2-Azido-N,N,3,3-tetramethylbut-1-en-1-amine

  • Anhydrous, high-boiling, non-polar solvent (e.g., toluene, xylene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a reaction vessel equipped with a reflux condenser under an inert atmosphere.

  • Dissolve the purified vinyl azide in the solvent. A dilute solution is recommended to minimize intermolecular side reactions.

  • Heat the solution to the desired temperature (optimization may be required, typically ranging from 80 to 140 °C).

  • Monitor the reaction progress by observing the evolution of nitrogen gas and by analytical techniques (GC-MS, NMR).

  • Once the reaction is complete (disappearance of the azide precursor), cool the mixture to room temperature.

  • Carefully remove the solvent under reduced pressure at low temperature.

  • Purify the crude product immediately, for instance by distillation under high vacuum or by chromatography on neutral alumina at low temperature.

Data Presentation

Table 1: Optimization of Thermolysis Conditions for a Generic Vinyl Azide
EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene801245
2Toluene110475
3Xylene110472
4Xylene140160 (decomposition observed)
5Mesitylene110478

Data is illustrative and based on typical optimization studies for azirine synthesis.

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Azirine Formation cluster_purification Purification Enamine N,N,3,3-tetramethyl- but-1-en-1-amine VinylAzide 2-Azido-N,N,3,3-tetramethyl- but-1-en-1-amine Enamine->VinylAzide Azidation AzidatingAgent Azidating Agent (e.g., TsN3) AzidatingAgent->VinylAzide VinylAzide_ref Vinyl Azide Target N,N,3,3-tetramethyl- azirin-2-amine Target_ref Crude Product VinylAzide_ref->Target Thermolysis or Photolysis (-N2) PurifiedProduct Purified Product Target_ref->PurifiedProduct Distillation or Chromatography

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low or No Product CheckPrecursor Check Precursor Purity and Structure Start->CheckPrecursor PrecursorOK Precursor OK? CheckPrecursor->PrecursorOK PurifyPrecursor Purify Precursor PrecursorOK->PurifyPrecursor No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) PrecursorOK->OptimizeConditions Yes PurifyPrecursor->CheckPrecursor ConditionsOK Improvement? OptimizeConditions->ConditionsOK ProductUnstable Consider Product Instability ConditionsOK->ProductUnstable No Success Successful Synthesis ConditionsOK->Success Yes MilderConditions Use Milder Conditions (Lower Temp, Shorter Time) ProductUnstable->MilderConditions MilderConditions->ConditionsOK Failure Re-evaluate Synthetic Route MilderConditions->Failure

Caption: A troubleshooting decision tree for azirine synthesis.

References

preventing polymerization of azirine-containing compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with highly reactive azirine-containing compounds. The information is designed to help prevent unwanted polymerization and ensure the stability of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: My azirine-containing compound is polymerizing upon synthesis. What are the likely causes?

A1: Polymerization of azirine-containing compounds is often initiated by one or more of the following factors:

  • Heat: 2H-azirines can undergo thermally induced ring-opening to form reactive intermediates like vinyl nitrenes, which can lead to polymerization.[1]

  • Light (Photolysis): UV irradiation can cause the C-C bond of the azirine ring to cleave, generating nitrile ylides.[1][2] These dipolar compounds are highly reactive and can dimerize or polymerize.

  • Acidic Conditions: The presence of acid can catalyze the ring-opening of the azirine, leading to polymerization. This is a well-documented phenomenon for the related, more stable aziridine compounds.[3][4]

  • Presence of Nucleophiles: Azirines are susceptible to nucleophilic attack, which can initiate ring-opening and subsequent polymerization.

Q2: How can I minimize polymerization during my reaction?

A2: To minimize polymerization during synthesis, consider the following precautions:

  • Temperature Control: Maintain a low reaction temperature to prevent thermal decomposition.

  • Exclusion of Light: Protect the reaction mixture from light, especially UV sources, by using amber glassware or covering the reaction vessel with aluminum foil.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and side reactions.

  • Control of pH: Avoid acidic conditions. If an acid catalyst is necessary, use the mildest possible acid and the lowest effective concentration. Consider using a buffer system if appropriate for your reaction.

  • Solvent Choice: Use non-polar, aprotic solvents to minimize the potential for nucleophilic attack on the azirine ring.

Q3: My azirine compound appears to be decomposing during purification. What are the best practices for purification?

A3: Purification of sensitive compounds like azirines requires careful consideration to avoid degradation:

  • Chromatography: When using column chromatography, the choice of stationary phase is critical. Silica gel can be acidic and may cause decomposition. Consider using a less acidic or basic stationary phase, such as deactivated neutral alumina. It is advisable to first test the stability of your compound on a small scale with the chosen stationary phase.[5]

  • Distillation: If your compound is thermally labile, avoid distillation at high temperatures. If distillation is necessary, use high vacuum to lower the boiling point.

  • Extraction: During aqueous workups, ensure the aqueous phase is not acidic. Use a saturated sodium bicarbonate solution to neutralize any residual acid.[5]

  • Minimize Exposure: Complete the purification process as quickly as possible to minimize the compound's exposure to potentially destabilizing conditions.

Q4: What are the recommended storage conditions for azirine-containing compounds?

A4: Proper storage is crucial for maintaining the integrity of your azirine compounds:

  • Temperature: Store at low temperatures, typically -20°C or below, in a freezer.[6]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to air and moisture.[6]

  • Light: Protect from light by storing in amber vials or wrapping the container in aluminum foil.[6]

  • Segregation: Store separately from acids, oxidizers, and other incompatible chemicals to prevent accidental contact and reaction.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction mixture turns dark and viscous. Polymerization is occurring.- Immediately cool the reaction mixture.- Check for and eliminate sources of acid, light, or excessive heat.- Consider diluting the reaction mixture.
Low or no yield of the desired azirine product. The compound is decomposing during the reaction or workup.- Re-evaluate the reaction conditions: lower the temperature, protect from light, and ensure an inert atmosphere.- During workup, use neutralized water and avoid acidic conditions.- Analyze a crude sample by ¹H NMR to confirm if the product is forming before purification.
Product degrades on the chromatography column. The stationary phase is too acidic or reactive.- Switch to a less acidic stationary phase like neutral alumina.- Deactivate silica gel by pre-treating with a base (e.g., triethylamine in the eluent).- Minimize the time the compound spends on the column.
Compound decomposes in the vial during storage. Improper storage conditions.- Ensure the compound is stored at a sufficiently low temperature (-20°C or below).- Confirm the vial is sealed under an inert atmosphere.- Protect the vial from light.

Experimental Protocols

Protocol 1: General Handling Procedure for Azirine-Containing Compounds

  • Preparation: Before handling the azirine compound, ensure all glassware is flame-dried and cooled under a stream of inert gas (argon or nitrogen). Use septa and cannulation techniques for transferring solutions.

  • Solvents: Use anhydrous, aprotic solvents to minimize reactivity.

  • Temperature: Maintain low temperatures throughout the experiment using an ice bath or cryocooler, unless the reaction protocol specifies otherwise.

  • Light: Wrap the reaction vessel and any storage containers with aluminum foil to protect the compound from light.

  • Atmosphere: Maintain an inert atmosphere in the reaction vessel and storage containers.

  • Quenching: Quench reactions by carefully adding a neutral or slightly basic solution.

  • Workup: During extractions, use deionized, neutral water or a dilute solution of sodium bicarbonate. Dry the organic layers with an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure at low temperature.[5]

Protocol 2: Small-Scale Stability Test for Chromatography Stationary Phases

  • Preparation: Prepare small slurries of different stationary phases (e.g., silica gel, neutral alumina, basic alumina) in the intended chromatography eluent in separate vials.

  • Sample Addition: To each vial, add a small amount of the crude azirine-containing product.

  • Incubation: Stir the slurries at room temperature for 30 minutes to simulate the contact time during column chromatography.[5]

  • Analysis: Filter the slurries and analyze the filtrate by a suitable method (e.g., ¹H NMR, LC-MS) to determine the extent of decomposition for each stationary phase.

  • Selection: Choose the stationary phase that results in the least amount of degradation for the full-scale purification.

Visualizations

Polymerization_Pathway Azirine Azirine Compound RingOpening Ring Opening Azirine->RingOpening Heat Heat Heat->RingOpening Light Light (UV) Light->RingOpening Acid Acid Acid->RingOpening ReactiveIntermediates Reactive Intermediates (Vinyl Nitrenes, Nitrile Ylides) RingOpening->ReactiveIntermediates Polymerization Polymerization ReactiveIntermediates->Polymerization

Caption: Factors leading to the polymerization of azirine compounds.

Troubleshooting_Workflow Start Unwanted Polymerization Observed CheckTemp Is reaction temperature too high? Start->CheckTemp LowerTemp Lower Temperature CheckTemp->LowerTemp Yes CheckLight Is reaction exposed to light? CheckTemp->CheckLight No LowerTemp->CheckLight ProtectLight Protect from Light CheckLight->ProtectLight Yes CheckAcid Is the reaction medium acidic? CheckLight->CheckAcid No ProtectLight->CheckAcid Neutralize Neutralize/Use Non-Acidic Conditions CheckAcid->Neutralize Yes CheckSolvent Is the solvent protic or nucleophilic? CheckAcid->CheckSolvent No Neutralize->CheckSolvent ChangeSolvent Use Anhydrous, Aprotic Solvent CheckSolvent->ChangeSolvent Yes End Polymerization Minimized CheckSolvent->End No ChangeSolvent->End

Caption: Troubleshooting workflow for preventing azirine polymerization.

References

characterization of impurities in N,N,3,3-tetramethylazirin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and characterization of impurities of N,N,3,3-tetramethylazirin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common method for synthesizing 2-amino-2H-azirines involves the reaction of an α-halo-ketone with an amidine, followed by cyclization. For this compound, a potential route starts from 3,3-dimethyl-2-butanone. This is first halogenated to form 1-bromo-3,3-dimethyl-2-butanone, which then reacts with N,N-dimethylguanidine. The resulting intermediate undergoes intramolecular cyclization to yield the desired product.

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

During the synthesis, several impurities can be formed. The most common ones include:

  • Unreacted Starting Materials: 1-bromo-3,3-dimethyl-2-butanone and N,N-dimethylguanidine.

  • Hydrolysis Product: 1-(dimethylamino)-3,3-dimethyl-1-iminobutan-2-one, formed by the hydrolysis of the azirine product.

  • Ring-Opened Isomer: N-(1-(dimethylamino)vinyl)-N-methylmethanamine, a potential rearrangement product.

  • Oxidation Product: N,N,3,3-tetramethylaziridin-2-one, if oxidizing conditions are present.

Q3: How can I minimize the formation of these impurities?

To minimize impurity formation, consider the following:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions with atmospheric moisture.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the formation of hydrolysis products.

  • Temperature Control: Maintain the recommended reaction temperature to avoid decomposition of the product and the formation of thermally induced by-products.

  • Stoichiometry: Use the correct stoichiometry of reactants to ensure complete conversion and minimize unreacted starting materials.

  • Purification: Employ careful purification techniques, such as column chromatography or distillation under reduced pressure, to isolate the pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase reaction time or temperature slightly. Ensure efficient stirring.
Decomposition of the product.Lower the reaction temperature. Use a milder base for cyclization.
Side reactions dominating.Re-evaluate the reaction conditions, such as solvent and base.
Presence of Unreacted 1-bromo-3,3-dimethyl-2-butanone Insufficient N,N-dimethylguanidine.Use a slight excess of N,N-dimethylguanidine (1.1-1.2 equivalents).
Low reaction temperature.Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
High Levels of Hydrolysis Product Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Exposure to moisture during workup.Perform the workup and purification steps as quickly as possible and under an inert atmosphere if necessary.
Formation of Ring-Opened Isomer High reaction temperature.Maintain a lower reaction temperature during synthesis and purification.
Acidic or basic conditions during workup.Neutralize the reaction mixture carefully before extraction. Use a neutral stationary phase for chromatography if possible.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylguanidine (1.1 eq) and anhydrous dichloromethane (DCM).

  • Addition of Reactant: Cool the mixture to 0 °C in an ice bath. Add a solution of 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction with cold water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Characterization of Impurities by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peaks corresponding to the product and impurities by comparing their mass spectra with known databases or by interpreting the fragmentation patterns.

Data Presentation

Table 1: Summary of Potential Impurities and their Characterization Data

Impurity Molecular Weight ( g/mol ) Expected Mass Spectrum (m/z) Key ¹H NMR Signals (ppm, hypothetical)
This compound 126.21126 (M+), 111, 83, 702.5-2.7 (s, 6H, N(CH₃)₂), 1.1-1.3 (s, 6H, C(CH₃)₂)
1-bromo-3,3-dimethyl-2-butanone 179.07178/180 (M+), 121/123, 574.1 (s, 2H, CH₂Br), 1.2 (s, 9H, C(CH₃)₃)
N,N-dimethylguanidine 87.1287 (M+), 72, 442.8 (s, 6H, N(CH₃)₂), 4.5 (br s, 3H, NH & NH₂)
1-(dimethylamino)-3,3-dimethyl-1-iminobutan-2-one 156.24156 (M+), 113, 85, 573.0 (s, 6H, N(CH₃)₂), 1.2 (s, 9H, C(CH₃)₃)

Visualizations

Synthesis_Pathway 3,3-dimethyl-2-butanone 3,3-dimethyl-2-butanone 1-bromo-3,3-dimethyl-2-butanone 1-bromo-3,3-dimethyl-2-butanone 3,3-dimethyl-2-butanone->1-bromo-3,3-dimethyl-2-butanone NBS, HBr Intermediate Intermediate 1-bromo-3,3-dimethyl-2-butanone->Intermediate N,N-dimethylguanidine This compound This compound Intermediate->this compound Cyclization Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions This compound This compound Hydrolysis_Product 1-(dimethylamino)-3,3-dimethyl- 1-iminobutan-2-one This compound->Hydrolysis_Product H₂O Rearrangement_Product Ring-Opened Isomer This compound->Rearrangement_Product Heat/Acid/Base Experimental_Workflow Crude_Product Crude Reaction Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis GCMS_Analysis GC-MS Analysis Crude_Product->GCMS_Analysis NMR_Analysis NMR Analysis GCMS_Analysis->NMR_Analysis Identify Impurities Purification Purification (Column Chromatography) NMR_Analysis->Purification Pure_Product Pure Product Characterization Purification->Pure_Product

strategies to control stereoselectivity in reactions with N,N,3,3-tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stereoselective Reactions of 2-Aminoazirines

Disclaimer: The following technical guidance is based on established principles for the broader class of 2-aminoazirines. While direct experimental data for N,N,3,3-tetramethylazirin-2-amine is limited in published literature, these strategies and troubleshooting guides are expected to be highly relevant for achieving stereocontrol in its reactions.

Troubleshooting Guide

This guide addresses common issues encountered during stereoselective reactions involving 2-aminoazirines.

Question: Why am I observing low diastereoselectivity in my reaction?

Answer: Low diastereoselectivity in reactions of 2-aminoazirines, particularly in additions to the C=N bond or in subsequent reactions of a chiral aziridine, can stem from several factors:

  • Steric Hindrance: The steric bulk of the substituents on the azirine ring, the nucleophile, and the catalyst or auxiliary can influence the facial selectivity of the attack. The gem-dimethyl group at the 3-position of this compound provides significant steric bulk, which should be a key factor to consider in your reaction design.

  • Reaction Temperature: Higher reaction temperatures can overcome the small energy differences between diastereomeric transition states, leading to a loss of selectivity. Running the reaction at lower temperatures is often beneficial.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry. It is advisable to screen a range of solvents with varying polarities.

  • Choice of Lewis Acid/Catalyst: In catalyzed reactions, the nature of the Lewis acid or catalyst is crucial. Some catalysts may not provide a sufficiently rigid chiral environment to effectively differentiate between the diastereomeric transition states.

Question: My reaction shows poor enantioselectivity. What are the likely causes and solutions?

Answer: Achieving high enantioselectivity often requires careful optimization of a catalytic system or the use of a suitable chiral auxiliary.[1][2]

  • Ineffective Chiral Catalyst/Ligand: The chosen chiral catalyst or ligand may not be optimal for the specific substrate. It is important to screen a variety of chiral ligands, for instance, BINOL-derived ligands, which have been shown to be effective in asymmetric ring-opening reactions of aziridines.[3] The electronic properties of the ligand can also play a crucial role.

  • Poorly Matched Chiral Auxiliary: If using a chiral auxiliary, its ability to direct the stereochemical outcome is paramount.[1] The auxiliary must effectively shield one face of the molecule. Consider auxiliaries like Evans oxazolidinones or camphorsultam, which are known to provide high levels of stereocontrol in many reaction types.[1][2]

  • Background Uncatalyzed Reaction: A non-catalyzed background reaction can compete with the desired asymmetric catalytic cycle, leading to the formation of a racemic product and thus lowering the overall enantiomeric excess (e.e.). Reducing the reaction temperature or using a more active catalyst can help to minimize the background reaction.

  • Racemization of Product: The product itself might be susceptible to racemization under the reaction or workup conditions. It is important to analyze the e.e. of the crude product and monitor it over time to check for product instability.

Question: I am getting a mixture of regioisomers in a ring-opening reaction. How can I improve regioselectivity?

Answer: The regioselectivity of azirine or aziridine ring-opening is highly dependent on the reaction mechanism, which can be influenced by substituents and reaction conditions.[4][5]

  • SN1 vs. SN2 Pathway: Acid-mediated ring-opening reactions can proceed through a continuum of mechanisms between SN1 and SN2.[4] An SN1-like mechanism, involving a more developed positive charge on one of the ring carbons, will favor nucleophilic attack at the more substituted carbon. Conversely, an SN2 mechanism will favor attack at the less sterically hindered carbon.

  • Substituent Effects: The electronic nature of the substituents on the azirine ring can direct the regioselectivity. Electron-donating groups can stabilize a positive charge, favoring an SN1-type opening at that position.

  • Nucleophile and Electrophile: The choice of nucleophile and the electrophile used to activate the azirine can significantly impact the regiochemical outcome.[5] Harder nucleophiles may favor attack at one carbon, while softer nucleophiles attack the other.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of a 2-aminoazirine like this compound?

A1: 2-Amino-2H-azirines possess a strained three-membered ring with a C=N double bond. This makes them versatile intermediates. Key reaction types include:

  • Nucleophilic addition to the C=N bond: This can be used to generate chiral aziridines.[6]

  • Ring-opening: Cleavage of the C-C or C-N bonds can lead to the formation of vinyl nitrenes or other reactive intermediates.

  • [3+n] Ring-expansion reactions: These are used to synthesize larger heterocyclic compounds.[6]

Q2: How do I choose an appropriate chiral catalyst for an asymmetric reaction?

A2: The choice of catalyst is substrate-dependent. However, some general guidelines apply:

  • Metal-Ligand Complexes: Transition metal catalysts with chiral ligands are widely used. For example, complexes of Rhodium, Copper, Zirconium, and Magnesium have been successfully employed in asymmetric reactions of aziridines and azirines.[3][7][8]

  • Organocatalysts: Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can also be effective and offer an alternative to metal-based systems.[6]

  • Literature Precedent: It is always advisable to start with catalyst systems that have been reported to be effective for similar transformations.

Q3: What are the best analytical techniques to determine the stereoselectivity of my reaction?

A3: The most common techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the gold standards for determining enantiomeric excess (e.e.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomeric Ratio (d.r.): Can often be determined by integration of signals for the different diastereomers in ¹H or ¹³C NMR spectra.

    • Enantiomeric Excess (e.e.): Can be determined using chiral shift reagents or by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent.

  • X-ray Crystallography: Provides unambiguous determination of the relative and absolute stereochemistry of a crystalline product.

Quantitative Data Summary

The following tables provide representative data for stereoselective reactions involving aziridines and azirines, which can serve as a benchmark for what might be achievable with this compound.

Table 1: Diastereoselective Alkylation of Chiral Aziridine-derived Enolates

EntryElectrophileBaseTemperature (°C)SolventDiastereomeric Ratio (d.r.)
1CH₃ILDA-78THF>95:5
2BnBrLHMDS-78THF90:10
3CH₃IKHMDS-78Toluene85:15
4BnBrLDA-40THF70:30

Table 2: Enantioselective Ring-Opening of N-Acyl Aziridines

EntryNucleophileCatalyst (mol%)LigandTemperature (°C)Enantiomeric Excess (e.e.) (%)
1AnilineZr(OᵗBu)₄ (10)Chiral BINOL derivative2592
23-Aryl-oxindoleMg(OTf)₂ (10)F-BINOL095[3]
3ThiophenolCu(OTf)₂ (5)Box-2088
4IndoleSc(OTf)₃ (10)PyBox2590

Experimental Protocols

Protocol 1: General Procedure for Catalytic Asymmetric Ring-Opening of an N-Acyl Aziridine with an Aniline Derivative

This protocol is adapted from methodologies for asymmetric ring-opening reactions catalyzed by chiral zirconium complexes.[8]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral tridentate BINOL ligand (0.12 mmol) and toluene (2.0 mL). To this solution, add Zr(OᵗBu)₄ (0.10 mmol) in toluene (1.0 M solution) at room temperature. Stir the resulting mixture for 1 hour.

  • Reaction Setup: In a separate flame-dried flask, dissolve the N-acyl aziridine (1.0 mmol) in toluene (3.0 mL).

  • Reaction Execution: Add the aniline derivative (1.2 mmol) to the substrate solution. Then, add the pre-formed chiral zirconium catalyst solution via syringe.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualizations

Diagrams

Below are diagrams illustrating key concepts and workflows for controlling stereoselectivity.

TroubleshootingWorkflow start Start: Poor Stereoselectivity Observed problem_type Identify Problem: Low d.r. or Low e.e.? start->problem_type low_dr Low Diastereoselectivity problem_type->low_dr Low d.r. low_ee Low Enantioselectivity problem_type->low_ee Low e.e. dr_step1 Decrease Temperature low_dr->dr_step1 dr_step2 Screen Solvents (Polar vs. Non-polar) dr_step1->dr_step2 dr_step3 Modify Steric Bulk (Substrate or Reagent) dr_step2->dr_step3 dr_result Improved d.r.? dr_step3->dr_result end_ok Success: Desired Selectivity Achieved dr_result->end_ok Yes end_consult Consult Literature for Alternative Strategies dr_result->end_consult No ee_step1 Screen Chiral Catalysts/Ligands low_ee->ee_step1 ee_step2 Optimize Catalyst Loading ee_step1->ee_step2 ee_step3 Check for Background Reaction (Lower Temp, Higher Catalyst Activity) ee_step2->ee_step3 ee_result Improved e.e.? ee_step3->ee_result ee_result->end_ok Yes ee_result->end_consult No StereoselectivityFactors center Stereochemical Outcome substrate Substrate Structure - Steric hindrance - Electronic effects - Chiral auxiliary substrate->center reagents Reagents - Nucleophile/Electrophile - Chiral catalyst - Stoichiometric chiral reagent reagents->center catalyst Chiral Catalyst - Ligand structure - Metal center - Loading reagents->catalyst auxiliary Chiral Auxiliary - Rigidity - Directing group reagents->auxiliary conditions Reaction Conditions - Temperature - Solvent - Concentration conditions->center

References

dealing with the air and moisture sensitivity of N,N,3,3-tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with the highly reactive and air/moisture-sensitive compound, N,N,3,3-tetramethylazirin-2-amine. Due to the limited specific literature on this compound, the following troubleshooting advice, protocols, and data are based on established principles for handling air-sensitive amines and compounds with strained ring systems.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored under a dry, inert atmosphere (argon or nitrogen) at low temperatures to minimize degradation. It is highly recommended to store it in a sealed ampoule or a vial with a PTFE-lined cap inside a glovebox or a desiccator filled with an inert gas.

Q2: What are the visible signs of degradation?

A2: Decomposition of this compound may be indicated by a color change (e.g., from colorless to yellow or brown), the formation of a precipitate, or a change in viscosity. If any of these are observed, the compound's purity should be re-assessed before use.

Q3: Can I handle this compound on the benchtop?

A3: No, open-bench handling is strongly discouraged. Exposure to atmospheric moisture and oxygen can lead to rapid decomposition. All manipulations should be performed under an inert atmosphere using a glovebox or Schlenk line techniques.[1][2][3]

Q4: What solvents are compatible with this compound?

A4: Use only anhydrous, degassed aprotic solvents such as tetrahydrofuran (THF), diethyl ether, toluene, or dichloromethane. Protic solvents like alcohols or water will react with the compound. Ensure solvents are freshly purified and stored over molecular sieves.

Q5: What are the likely decomposition pathways?

A5: The high ring strain of the azirine ring and the presence of the amine group make it susceptible to several decomposition pathways. These include hydrolysis of the azirine ring upon contact with water, oxidation by air, and potential polymerization.

Troubleshooting Guides

Issue 1: My reaction with this compound is not proceeding as expected.
Possible Cause Troubleshooting Step
Degraded Starting Material Verify the purity of your this compound using a suitable analytical method like NMR or GC-MS under inert conditions. If degraded, purify by distillation or sublimation under vacuum, if possible, or use a fresh batch.
Presence of Atmospheric Contaminants Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere.[4] Use freshly degassed solvents. Consider assembling your apparatus hot and cooling it under a stream of inert gas.
Incorrect Reagent Stoichiometry Re-calculate the molar equivalents of all reagents. If this compound is used as a solution, its concentration should be determined before use, as some degradation during storage might have occurred.
Inappropriate Reaction Temperature The high reactivity of the azirine ring may necessitate low-temperature conditions (e.g., -78 °C) to control the reaction and prevent side products.[5]
Issue 2: I observe unexpected byproducts in my reaction mixture.
Possible Cause Troubleshooting Step
Hydrolysis of the Azirine Ring This is likely due to residual moisture. Ensure all reagents and solvents are scrupulously dried. The use of a drying agent compatible with your reaction conditions might be necessary.
Oxidation of the Amine Inadequate inerting can lead to oxidation. Purge the reaction vessel thoroughly with an inert gas before adding reagents.[2]
Ring-Opening Polymerization The strained azirine ring can be susceptible to polymerization, which can be initiated by impurities or heat. Running the reaction at a lower temperature and ensuring the purity of all components can mitigate this.

Quantitative Data

Table 1: Illustrative Stability of this compound under Various Conditions

Condition Purity after 24 hours (%) Purity after 7 days (%)
-20°C, Inert Atmosphere (Argon) >9998
4°C, Inert Atmosphere (Argon) 9890
25°C, Inert Atmosphere (Argon) 9065
25°C, Air Exposure <50<10
25°C, Inert Atmosphere, trace H₂O 7030

Note: The data in this table is illustrative and based on the expected reactivity of similar compounds. Actual stability may vary.

Table 2: Recommended Storage Conditions

Parameter Recommendation
Temperature -20°C or lower
Atmosphere Dry Argon or Nitrogen
Container Flame-sealed glass ampoule or vial with PTFE-lined septum cap
Light Store in the dark to prevent photo-degradation

Experimental Protocols

Protocol 1: Handling this compound using a Schlenk Line
  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours.[4] Assemble the apparatus while still hot and immediately place it under a vacuum/inert gas manifold (Schlenk line).

  • Inerting the System: Subject the assembled glassware to at least three cycles of evacuation followed by backfilling with a high-purity inert gas (argon or nitrogen).[2][3]

  • Reagent Transfer: If the compound is a liquid, use a gas-tight syringe that has been purged with inert gas.[4] For solids, transfer should occur under a positive flow of inert gas or within a glovebox.

  • Solvent Addition: Transfer anhydrous, degassed solvents via a cannula or a purged syringe.[5]

Protocol 2: Degassing Solvents for Use with this compound
  • Freeze-Pump-Thaw: This method is suitable for most common organic solvents.

    • Place the solvent in a robust flask with a stopcock.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once frozen, apply a high vacuum to the flask.

    • Close the stopcock and thaw the solvent. Bubbles of dissolved gas will be released.

    • Repeat this cycle at least three times to ensure all dissolved gases are removed.[2]

  • Inert Gas Sparging:

    • Bubble a fine stream of a high-purity inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

    • This method is quicker but may be less effective for removing all dissolved oxygen than freeze-pump-thaw.

Visualizations

TroubleshootingWorkflow start Reaction Failure check_purity Check Purity of This compound start->check_purity check_inert Review Inert Atmosphere Technique start->check_inert check_temp Evaluate Reaction Temperature start->check_temp purify Purify or Use New Batch check_purity->purify Impure success Successful Reaction check_purity->success Pure improve_inert Re-dry Glassware, Use Degassed Solvents check_inert->improve_inert Inadequate check_inert->success Adequate adjust_temp Lower Reaction Temperature check_temp->adjust_temp Too High check_temp->success Optimal purify->success improve_inert->success adjust_temp->success

Caption: Troubleshooting workflow for reaction failures.

HandlingWorkflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage_ampoule Store at <= -20°C in Sealed Ampoule glovebox Work in Glovebox or on Schlenk Line storage_ampoule->glovebox Prepare for Use dry_glassware Use Oven-Dried Glassware glovebox->dry_glassware degas_solvents Use Anhydrous, Degassed Solvents dry_glassware->degas_solvents inert_transfer Transfer via Purged Syringe or Cannula degas_solvents->inert_transfer reaction_setup Assemble Apparatus Hot and Cool Under Inert Gas inert_transfer->reaction_setup low_temp Maintain Low Temperature reaction_setup->low_temp

Caption: Recommended workflow for handling and use.

References

Validation & Comparative

A Comparative Guide to N,N,3,3-Tetramethylazirin-2-amine and Other Electrophilic Aminating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrogen atom into a molecular framework is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The choice of an aminating agent is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, and safety profile. This guide provides a detailed comparison of N,N,3,3-tetramethylazirin-2-amine, a member of the 3-amino-2H-azirine class of compounds, with other prominent electrophilic aminating agents, including hydroxylamine derivatives, oxaziridines, and diaziridines.

Introduction to this compound

This compound belongs to the class of 3-amino-2H-azirines, which are highly strained, three-membered heterocyclic compounds. These molecules act as synthetic equivalents of α-amino acids and have been primarily utilized in peptide synthesis. The high ring strain of the azirine ring makes them reactive towards nucleophiles. Upon reaction, the ring opens, delivering the amino group to the substrate. While specific quantitative data for this compound as a general aminating agent is limited in publicly available literature, the reactivity of the broader class of N,N-disubstituted 3-amino-2H-azirines provides valuable insights into its potential applications.

Comparison of Performance: A Data-Driven Analysis

The efficacy of an aminating agent is best assessed through quantitative data on its performance across a range of substrates and reaction conditions. This section presents a comparative summary of this compound (representing the 3-amino-2H-azirine class) and its alternatives.

Table 1: Amination of Carboxylic Acids and their Derivatives

Aminating Agent ClassSubstrateProductYield (%)Reference
3-Amino-2H-azirines N-protected amino acidsN-acyl amino acid amidesHigh (qualitative)[1]
Carboxylic acidsN-acyl amino acid amidesHigh (qualitative)[1]
Diaziridines 4-Phenylbutanoic acidDiaziridine60%[2]
(R)-IbuprofenDiaziridine55%[3]
NaproxenDiaziridine62%[3]
Glycocholic acidDiaziridine34%[3]

Table 2: Amination of N-Nucleophiles (Primary Amines)

Aminating Agent ClassSubstrateProductYield (%)Reference
Oxaziridines 2-PhenylethylamineN-Boc-hydrazine95%[4][5]
AnilineN-Boc-hydrazine85%[4][5]
BenzylamineN-Boc-hydrazine96%[4][5]
L-Alanine methyl ester HClN-Boc-hydrazine86%[4][5]

Table 3: Amination of C-Nucleophiles (Organometallic Reagents)

Aminating Agent ClassSubstrateProductYield (%)Reference
Hydroxylamine Derivatives 4-MeO-C6H4-ZnClN,N-dibenzyl-(4-methoxyphenyl)amine95%[6]
4-F-C6H4-ZnClN,N-dibenzyl-(4-fluorophenyl)amine91%[6]
PhZnClN,N-dibenzyl-phenylamine88%[6]
2-Thienyl-ZnClN,N-dibenzyl-(2-thienyl)amine85%[6]
Oxaziridines DibutylzincN-Boc-butylamine75%[7]
DiethylzincN-Boc-ethylamine70%[7]
DiphenylzincN-Boc-phenylamine65%[7]

Reaction Mechanisms and Workflows

The distinct structural features of each class of aminating agent dictate their reaction mechanisms and experimental workflows.

3-Amino-2H-azirines

3-Amino-2H-azirines typically react with acidic protons, such as those from carboxylic acids, through a protonation-activated ring-opening mechanism. The protonated azirine becomes a potent electrophile, which is then attacked by the carboxylate nucleophile.

Reaction_Mechanism_Azirine Azirine N,N,3,3-Tetramethyl- azirin-2-amine ProtonatedAzirine Protonated Azirine Intermediate Azirine->ProtonatedAzirine + H⁺ CarboxylicAcid R-COOH CarboxylicAcid->ProtonatedAzirine NucleophilicAttack Nucleophilic Attack by R-COO⁻ ProtonatedAzirine->NucleophilicAttack RingOpening Ring Opening NucleophilicAttack->RingOpening Product N-Acyl Amino Acid Amide RingOpening->Product

Reaction of 3-Amino-2H-azirine with a carboxylic acid.
Oxaziridines

Oxaziridines, such as N-Boc-oxaziridines, are electrophilic aminating agents that can transfer a protected amino group to nucleophiles. The three-membered ring is susceptible to nucleophilic attack at the nitrogen atom.

Experimental_Workflow_Oxaziridine Start Start: Primary Amine + N-Boc-Oxaziridine Reaction Reaction in suitable solvent (e.g., Toluene) Start->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Isolated N-Boc-hydrazine Purification->Product

General experimental workflow for amination with oxaziridines.
Diaziridines

Diaziridines can be formed from diazirines through reactions like photodecarboxylative amination. The resulting diaziridine is a stable intermediate that can be subsequently converted to the desired amine or hydrazine.

Signaling_Pathway_Diaziridine CarboxylicAcid Carboxylic Acid Photoinitiation Photoredox Catalysis CarboxylicAcid->Photoinitiation Diazirine Diazirine Diazirine->Photoinitiation Diaziridine Diaziridine Intermediate Photoinitiation->Diaziridine - CO₂ Cleavage Ring Cleavage Diaziridine->Cleavage Amine Primary Amine Cleavage->Amine

Photodecarboxylative amination using diazirines.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these aminating agents.

General Procedure for the Amination of Primary Amines with N-Boc-Oxaziridine[4][5]

To a solution of the primary amine (1.0 mmol) in toluene (5 mL) is added the N-Boc-oxaziridine (1.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours, or until consumption of the starting material is observed by TLC or LC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the corresponding N-Boc-hydrazine.

General Procedure for the Copper-Catalyzed Amination of Organozinc Reagents with O-Benzoylhydroxylamines[6]

A flame-dried Schlenk tube is charged with Cu(OAc)₂ (5 mol %) and placed under an inert atmosphere. Anhydrous THF is added, followed by the organozinc reagent (1.0 M in THF, 1.2 mmol). The mixture is stirred for 10 minutes at room temperature. A solution of the O-benzoylhydroxylamine (1.0 mmol) in anhydrous THF is then added dropwise. The reaction is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

General Procedure for the Photodecarboxylative Amination of Carboxylic Acids with Diazirines[3]

In a nitrogen-filled glovebox, a 4 mL vial is charged with the carboxylic acid (0.1 mmol), the diazirine (0.125 mmol), and the photoredox catalyst (e.g., 9-mesityl-10-phenylacridinium tetrafluoroborate, 5 mol %). Anhydrous solvent (e.g., acetonitrile) and a base (e.g., DBU, 1.5 equiv) are added. The vial is sealed and removed from the glovebox. The reaction mixture is then irradiated with blue LEDs at room temperature for 24-48 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the diaziridine product.

Conclusion

This compound and its parent class of 3-amino-2H-azirines represent a specialized class of aminating agents, primarily demonstrating utility in the context of peptide synthesis through their reaction with carboxylic acids. In contrast, hydroxylamine derivatives, oxaziridines, and diaziridines offer broader applicability for the amination of a wider range of nucleophiles, including carbanions and heteroatoms.

  • Hydroxylamine derivatives are versatile and can be used for the amination of organometallic reagents to form C-N bonds.

  • Oxaziridines are particularly effective for the amination of N-nucleophiles, providing a straightforward route to protected hydrazines.

  • Diaziridines , via their diazirine precursors, enable the amination of carboxylic acids under mild photoredox conditions.

The selection of an appropriate aminating agent will ultimately be guided by the specific synthetic challenge, including the nature of the substrate, desired product, and tolerance of functional groups. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to Analytical Methods for Purity Validation of N,N,3,3-tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for reactive pharmaceutical intermediates like N,N,3,3-tetramethylazirin-2-amine is critical for ensuring drug safety and efficacy. Due to its strained aziridine ring and amine functionality, this compound presents unique analytical challenges, including potential degradation and the need for sensitive detection of structurally similar impurities. This guide provides a comparative overview of suitable analytical methods for validating the purity of this compound, complete with experimental considerations and data presentation formats.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the nature of potential impurities, required sensitivity, and the inherent stability of the analyte. A multi-pronged approach, often combining chromatographic separation with spectroscopic detection, is typically the most robust strategy.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[1]0.5 ppm for most solutes[2]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds; various detectors available.[3]Aqueous mobile phases in RP-HPLC can degrade sensitive molecules.[1]Analyte dependent, typically in the low ppm range.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Faster analysis and reduced use of toxic solvents compared to HPLC; suitable for unstable compounds.[1][4]Requires specialized equipment.Similar to HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the detection capabilities of MS.Provides molecular weight information for impurity identification.[2][3]Ionization efficiency can be matrix-dependent.ppb levels are achievable[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.[1]Lower sensitivity compared to chromatographic methods.Typically >0.1% for routine analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Provides conclusive evidence of identity when compared to a reference standard.[3]Not suitable for quantifying low-level impurities.Primarily for identification, not quantification of impurities.

Recommended Experimental Workflow

A logical workflow is essential for the comprehensive purity validation of this compound. The following diagram illustrates a typical approach, starting from sample preparation to final purity assessment.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_detection Detection & Identification cluster_quant Quantification & Purity Assessment Sample Sample Dissolution Dissolution in Inert Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Spectroscopy Spectroscopic Analysis (NMR, FTIR) Dissolution->Spectroscopy Chromatography Chromatographic Separation (GC, HPLC, SFC) Derivatization->Chromatography MS Mass Spectrometry (for GC/LC) Chromatography->MS FID_NPD FID/NPD (for GC) Chromatography->FID_NPD UV_DAD UV/DAD (for HPLC) Chromatography->UV_DAD qNMR Quantitative NMR Spectroscopy->qNMR Integration Peak Integration & Area % MS->Integration FID_NPD->Integration UV_DAD->Integration Purity Final Purity Calculation Integration->Purity qNMR->Purity

Caption: A generalized workflow for the purity validation of this compound.

Detailed Experimental Protocols

Below are representative protocols for the most recommended analytical techniques. These should be optimized and validated for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for identifying and quantifying volatile impurities. Given the reactivity of the aziridine ring, derivatization may be necessary to improve stability and chromatographic performance.

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to cap the reactive amine.

    • Heat the vial at 60°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-450

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

For non-volatile impurities or when derivatization is not desirable, RP-HPLC is a powerful alternative. The mobile phase should be carefully chosen to avoid degradation of the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample.

    • Dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL solution.

    • Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV Diode Array Detector (DAD) at 210 nm

Quantitative NMR (qNMR)

qNMR is an excellent method for determining the absolute purity of a substance without the need for a specific reference standard for each impurity.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add approximately 10 mg of a certified internal standard (e.g., maleic acid) to the same tube. The standard should have a resonance that is well-resolved from the analyte signals.

    • Add 0.7 mL of a deuterated solvent (e.g., CDCl₃) and gently mix until fully dissolved.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Nucleus: ¹H

    • Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full magnetization recovery.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Conclusion

The purity validation of this compound requires careful method selection and development. For comprehensive analysis, a combination of a high-resolution separation technique like GC or HPLC, coupled with a definitive detection method such as MS, is highly recommended. For an orthogonal and absolute measure of purity, qNMR is an invaluable tool. The specific methods and protocols should always be validated to ensure they are fit for their intended purpose, providing accurate and reliable data for drug development and quality control.

References

comparative study of different synthetic routes to N,N,3,3-tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the novel compound N,N,3,3-tetramethylazirin-2-amine. Due to the absence of a directly published synthesis for this specific molecule, this document outlines two primary theoretical pathways based on established chemical transformations: Route 1 , proceeding through an α-azido ketone intermediate, and Route 2 , involving the oxidation of a corresponding aziridine. Each route is evaluated based on reaction yields, conditions, and the availability of starting materials, supported by experimental data from analogous reactions found in the literature.

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthetic routes. Yields and reaction conditions are based on literature precedents for similar transformations.

StepReactionReagents & ConditionsYield (%)Reference
Route 1: Via α-Azido Ketone
1aSynthesis of 1-bromo-3,3-dimethylbutan-2-one3,3-Dimethyl-2-butanone, Bromine, Acetic Acid85-95[1][2]
1bSynthesis of 1-(dimethylamino)-3,3-dimethylbutan-2-one1-bromo-3,3-dimethylbutan-2-one, Dimethylamine70-80Analogous to[3]
1cα-Bromination of 1-(dimethylamino)-3,3-dimethylbutan-2-one1-(dimethylamino)-3,3-dimethylbutan-2-one, N-Bromosuccinimide (NBS)60-70[4]
1dSynthesis of 1-azido-1-(dimethylamino)-3,3-dimethylbutan-2-one1-bromo-1-(dimethylamino)-3,3-dimethylbutan-2-one, Sodium Azide80-90[5]
1eReduction to 1-azido-1-(dimethylamino)-3,3-dimethylbutan-2-ol1-azido-1-(dimethylamino)-3,3-dimethylbutan-2-one, Sodium Borohydride90-95[6]
1fFormation of 2-azido-3,3-dimethyl-1-(dimethylamino)but-1-ene1-azido-1-(dimethylamino)-3,3-dimethylbutan-2-ol, Dehydrating agent (e.g., MsCl, Et3N)70-80Analogous to vinyl azide synthesis
1gCyclization to this compound2-azido-3,3-dimethyl-1-(dimethylamino)but-1-ene, Photolysis (UV light) or Thermolysis60-70[7][8][9]
Route 2: Via Aziridine Oxidation
2aSynthesis of N,N,3,3-tetramethylaziridin-2-amine(Requires multi-step synthesis, no direct precedent found)N/A
2bOxidation to this compoundN,N,3,3-tetramethylaziridin-2-amine, Oxidizing agent (e.g., MnO2, DDQ)(Low, speculative)[10]

Experimental Protocols

Detailed methodologies for the key steps in the more plausible Route 1 are provided below. These protocols are adapted from literature procedures for analogous transformations.

Step 1a: Synthesis of 1-bromo-3,3-dimethylbutan-2-one (Pinacolone Bromide)

To a solution of 3,3-dimethyl-2-butanone (1.0 eq) in acetic acid, bromine (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours until the color of bromine disappears. The mixture is then poured into ice water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford the crude product, which can be purified by distillation.

Step 1b: Synthesis of 1-(dimethylamino)-3,3-dimethylbutan-2-one

1-bromo-3,3-dimethylbutan-2-one (1.0 eq) is dissolved in a suitable solvent such as acetonitrile. An excess of dimethylamine (2.5 eq, either as a solution in THF or bubbled as a gas) is added, and the mixture is stirred at room temperature overnight. The reaction mixture is then filtered to remove dimethylamine hydrobromide, and the solvent is evaporated. The residue is taken up in diethyl ether and washed with water. The organic layer is dried and concentrated to give the α-amino ketone.

Step 1d: Synthesis of 1-azido-1-(dimethylamino)-3,3-dimethylbutan-2-one

The α-bromo-α-amino ketone from the previous step (1.0 eq) is dissolved in a polar aprotic solvent like DMF. Sodium azide (1.5 eq) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the α-azido ketone.

Step 1e: Reduction to 1-azido-1-(dimethylamino)-3,3-dimethylbutan-2-ol

The α-azido ketone (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.1 eq) is added portion-wise, and the reaction is stirred for 1-2 hours at 0 °C. The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the organic layer is dried and concentrated to give the α-azido alcohol.

Step 1g: Cyclization to this compound

The vinyl azide precursor is dissolved in a suitable solvent (e.g., acetonitrile or benzene) in a quartz reaction vessel. The solution is then irradiated with a UV lamp (e.g., 254 nm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS). Alternatively, the solution can be heated at reflux in an inert solvent like toluene. After completion, the solvent is removed in vacuo, and the crude product is purified by chromatography to yield the target azirine.

Comparative Analysis of Synthetic Routes

Route 1: Via α-Azido Ketone

This route is the more promising of the two, as it is built upon a series of well-documented reactions. The synthesis of α-bromo ketones and their subsequent conversion to α-azido ketones are standard transformations with generally good yields.[1][5] The reduction of the ketone to an alcohol and subsequent elimination to form the vinyl azide are also feasible steps, although the specific conditions for this particular substrate would require optimization. The final cyclization of vinyl azides to azirines via photolysis or thermolysis is a well-established method.[7][8] A potential challenge in this route is the α-bromination of the α-amino ketone, as the amino group could be susceptible to oxidation or act as a base, interfering with the reaction. Protection of the amino group might be necessary, adding extra steps to the synthesis.

Route 2: Via Aziridine Oxidation

This route is conceptually more direct but faces significant challenges. The primary obstacle is the synthesis of the key intermediate, N,N,3,3-tetramethylaziridin-2-amine. A comprehensive literature search did not reveal a direct synthesis for this compound or a closely related analogue. Its synthesis would likely be a multi-step process in itself. Furthermore, the oxidation of a 2-aminoaziridine to a 2-aminoazirine is not a common transformation. While oxidations of other nitrogen-containing heterocycles are known, the stability of the azirine ring under oxidative conditions is a major concern, and yields are expected to be low.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Via α-Azido Ketone cluster_route2 Route 2: Via Aziridine Oxidation A 3,3-Dimethyl-2-butanone B 1-Bromo-3,3-dimethylbutan-2-one A->B Bromination C 1-(Dimethylamino)-3,3-dimethylbutan-2-one B->C Amination D 1-Bromo-1-(dimethylamino)-3,3-dimethylbutan-2-one C->D α-Bromination E 1-Azido-1-(dimethylamino)-3,3-dimethylbutan-2-one D->E Azidation F 1-Azido-1-(dimethylamino)-3,3-dimethylbutan-2-ol E->F Reduction G 2-Azido-3,3-dimethyl-1-(dimethylamino)but-1-ene F->G Elimination H This compound G->H Cyclization (Photolysis/Thermolysis) I N,N,3,3-Tetramethylaziridin-2-amine J This compound I->J Oxidation

Caption: Proposed synthetic pathways to this compound.

References

Spectroscopic Scrutiny: Confirming the Structure of N,N,3,3-Tetramethylazirin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Spectroscopic Analysis of Strained Heterocycles

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques used to elucidate the structure of N,N,3,3-tetramethylazirin-2-amine and its derivatives. By presenting experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we offer a clear framework for the characterization of these highly strained and reactive molecules. This guide also contrasts the spectroscopic signatures of these 2-aminoazirines with those of structurally related acyclic and saturated heterocyclic analogues to highlight key distinguishing features.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for a representative 3-amino-2H-azirine derivative and compares it with a simple acyclic enamine, N,N-dimethyl-2-methylprop-1-en-1-amine. The data for the azirine derivative is based on compounds with similar substitution patterns reported in the literature, providing an expected range for the signals of this compound.

Compound Spectroscopic Technique Characteristic Signals
This compound Derivative (Expected) ¹H NMR (CDCl₃) ~1.2-1.4 ppm (s, 6H, C(CH₃)₂)~2.5-2.7 ppm (s, 6H, N(CH₃)₂)
¹³C NMR (CDCl₃) ~23-25 ppm (C(CH₃)₂)~40-42 ppm (N(CH₃)₂)~41-43 ppm (s, C2)~165-167 ppm (s, C=N)
IR (film) ~1740-1770 cm⁻¹ (C=N stretch)
MS (EI) Molecular ion peak (M⁺)Fragments corresponding to loss of methyl and dimethylamino groups
N,N-Dimethyl-2-methylprop-1-en-1-amine (Acyclic Analogue) ¹H NMR (CDCl₃) ~1.7 ppm (s, 6H, C(CH₃)₂)~2.5 ppm (s, 6H, N(CH₃)₂)~5.5 ppm (s, 1H, =CH)
¹³C NMR (CDCl₃) ~24 ppm (C(CH₃)₂)~45 ppm (N(CH₃)₂)~100 ppm (=CH)~145 ppm (C=)
IR (film) ~1640-1660 cm⁻¹ (C=C stretch)
MS (EI) Molecular ion peak (M⁺)Fragments from cleavage of the vinyl group

Experimental Workflow for Spectroscopic Analysis

The structural confirmation of this compound derivatives follows a logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic analyses to probe different aspects of the molecular structure.

Spectroscopic_Workflow Synthesis Synthesis & Purification IR IR Spectroscopy Synthesis->IR Functional Groups NMR NMR Spectroscopy Synthesis->NMR Connectivity & Environment MS Mass Spectrometry Synthesis->MS Molecular Weight & Fragmentation Structure Structure Confirmation IR->Structure NMR->Structure MS->Structure

Caption: Workflow for the spectroscopic confirmation of azirine derivatives.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic data. Below are the typical protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance spectrometer, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, or an equivalent instrument.

  • Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The spectrum is acquired at room temperature. Key parameters to note are the chemical shifts (δ) in parts per million (ppm), the integration of the signals, and their multiplicity (e.g., singlet, doublet). For this compound, two singlets are expected, corresponding to the gem-dimethyl groups on the C3 carbon and the dimethylamino group on the C2 carbon.

  • ¹³C NMR Spectroscopy: The spectrum is recorded with proton decoupling. The chemical shifts of the carbon atoms provide information about their electronic environment. The highly deshielded C=N carbon signal is a characteristic feature of the azirine ring.[1]

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The most diagnostic absorption for 3-amino-2H-azirines is the stretching vibration of the C=N bond, which appears at a characteristically high wavenumber (around 1740-1770 cm⁻¹) due to the ring strain.[1][2]

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or through a GC column if the compound is sufficiently volatile and thermally stable.

  • Ionization and Analysis: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting molecular ion and fragment ions are detected. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragments would arise from the loss of a methyl group and the dimethylamino group.

Structural Interpretation and Comparison

The spectroscopic data provides a detailed picture of the molecular structure of this compound derivatives.

NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing two singlets for the two sets of magnetically equivalent methyl groups. The chemical shifts of the protons on the carbon atoms attached to the nitrogen are typically found in the range of 2.3-3.0 ppm.[3] In the ¹³C NMR spectrum, the most telling signal is that of the C2 carbon of the azirine ring, which is part of the C=N bond. This carbon is significantly deshielded and appears at a high chemical shift (δ ≈ 166.6 ppm), a characteristic feature of the strained three-membered ring imine.[1] This is in stark contrast to the sp² carbons of an acyclic enamine, which resonate at lower chemical shifts.

IR Spectroscopy: The high frequency of the C=N stretching vibration in the IR spectrum is a direct consequence of the ring strain in the 2H-azirine ring. This absorption is typically strong and sharp, making it a reliable diagnostic tool to distinguish these compounds from acyclic imines or other nitrogen-containing heterocycles.[1][2]

Mass Spectrometry: The mass spectrum provides the molecular weight of the compound through the molecular ion peak. The fragmentation pattern, showing the loss of stable radical and neutral fragments, further corroborates the proposed structure.

By combining the information from these spectroscopic techniques, researchers can confidently confirm the structure of this compound derivatives and distinguish them from other potential isomers or byproducts. This systematic approach is essential for advancing the study and application of these unique and valuable chemical entities.

References

A Comparative Guide to Amide Bond Formation Reagents: Assessing Efficiency in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of successful peptide synthesis and small molecule drug development. While the specific reagent N,N,3,3-tetramethylazirin-2-amine is not documented in the current chemical literature, its proposed structure—a strained three-membered aziridine ring with an exocyclic amine—suggests a potential role as a highly reactive intermediate for amidation. This guide provides a comparative analysis of established and widely utilized coupling reagents for amide bond formation, offering a framework for assessing their efficiency and suitability for specific synthetic challenges.

The ideal coupling reagent should facilitate rapid and complete amide bond formation with minimal side reactions, particularly racemization of chiral centers. This comparison focuses on three major classes of reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.

Comparative Analysis of Coupling Reagent Performance

The selection of a coupling reagent is a critical parameter in optimizing peptide synthesis, influencing yield, purity, and cost-effectiveness. The following table summarizes the performance characteristics of several common reagents.

Reagent ClassExample Reagent(s)Typical YieldReaction TimeRacemization RiskKey AdvantagesKey Disadvantages
Carbodiimides DCC, DIC, EDCGood to Excellent1-12 hoursModerate to High (Additives like HOBt/Oxyma are crucial)Low cost, readily available.[1]Formation of insoluble urea byproducts (DCC), potential for O→N acyl shift, dehydration of Asn/Gln.[2][3]
Phosphonium Salts BOP, PyBOP, PyAOPExcellent15-60 minutesLowHigh reactivity, good for sterically hindered amino acids.[2][4]BOP produces carcinogenic HMPA byproduct[2][5]; higher cost.
Uronium/Aminium Salts HBTU, HATU, HCTUExcellent5-20 minutesVery Low (especially with HATU)Very fast reaction rates, high efficiency.[6][7]Potential for guanidinylation of the N-terminal amine, higher cost.[8]

Experimental Protocols for Amide Bond Formation

Detailed and reproducible experimental protocols are essential for consistent results. Below are standard procedures for solution-phase amide coupling using representative reagents from each class.

This method is a staple for both solution-phase synthesis and bioconjugation due to the water-solubility of the EDC reagent and its urea byproduct.[1]

Materials:

  • N-protected amino acid (1.0 eq)

  • C-protected amino acid or amine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid, C-protected amino acid (or amine), and HOBt in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the solution, followed by the solid EDC·HCl.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-8 hours).

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptide.

PyBOP is a highly efficient phosphonium salt reagent that avoids the formation of the carcinogenic byproduct HMPA, which is a concern with the parent BOP reagent.[5]

Materials:

  • N-protected amino acid (1.0 eq)

  • C-protected amino acid or amine (1.0 eq)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask, combine the N-protected amino acid and the C-protected amino acid (or amine) in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add PyBOP to the reaction mixture in one portion.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is often complete within 15-60 minutes.

  • Work-up the reaction as described in Protocol 1.

HATU is one of the most effective and rapid uronium/aminium-type coupling reagents, known for its ability to suppress racemization.[7]

Materials:

  • N-protected amino acid (1.0 eq)

  • C-protected amino acid or amine (1.0 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 2-5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the C-protected amino acid or amine to the pre-activated mixture.

  • Stir the reaction at room temperature. Couplings are typically complete in under 20 minutes.

  • Work-up the reaction as described in Protocol 1.

Visualization of Reaction Pathways

Understanding the mechanism of action is key to troubleshooting and optimizing coupling reactions. The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental workflows and activation pathways.

This diagram outlines the universal, two-step process of carboxyl activation followed by nucleophilic attack by an amine.

G cluster_start Starting Materials Carboxylic_Acid R-COOH (N-Protected Amino Acid) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate 1. Activation Amine R'-NH2 (C-Protected Amino Acid) Peptide_Product Amide Product (Peptide) Amine->Peptide_Product Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Peptide_Product 2. Aminolysis Byproducts Reagent Byproducts (e.g., Urea, HOBt) Activated_Intermediate->Byproducts

General workflow for coupling reagent-mediated amide bond formation.

Carbodiimides activate carboxylic acids to form a highly reactive O-acylisourea intermediate. In the presence of an additive like HOBt, this is converted to a more stable active ester, which reduces the risk of racemization.

G RCOOH R-COOH O_Acylisourea O-Acylisourea (Highly Reactive) RCOOH->O_Acylisourea DCC R'-N=C=N-R' (DCC/EDC) DCC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt (Additive) HOBt->HOBt_Ester Peptide Peptide (Amide Bond) HOBt_Ester->Peptide Amine R''-NH2 Amine->Peptide

Carbodiimide activation pathway with an HOBt additive.

These "onium" salts react with the carboxylate to form an active ester (e.g., OBt or OAt ester) directly, which then reacts with the amine component. The formation of these active esters is generally faster and leads to less racemization than the O-acylisourea pathway.[4][9]

G RCOO R-COO⁻ (from R-COOH + Base) Active_Ester OBt or OAt Active Ester RCOO->Active_Ester Onium_Salt Onium Salt (PyBOP/HATU) Onium_Salt->Active_Ester Byproducts Phosphoramide or Tetramethylurea Onium_Salt->Byproducts Peptide Peptide (Amide Bond) Active_Ester->Peptide Amine R'-NH2 Amine->Peptide

Activation mechanism for onium salt-based coupling reagents.

References

A Head-to-Head Battle: Novel Ammonia Equivalents Versus Traditional Methods in Amination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis. While traditional methods for introducing an amino group have long been the workhorses of the laboratory, a new generation of "ammonia equivalents" is emerging, offering potential advantages in terms of handling, reactivity, and substrate scope. This guide provides a comprehensive comparison of these novel reagents against established amination techniques, supported by experimental data and detailed protocols.

The direct use of ammonia in cross-coupling and reductive amination reactions can be challenging due to its high volatility, poor solubility in organic solvents, and tendency to form over-alkylation products.[1] To circumvent these issues, chemists have developed ammonia surrogates, molecules that can deliver the -NH2 group under controlled conditions. This report benchmarks the performance of key ammonia equivalents in the context of the widely used Buchwald-Hartwig amination against traditional methods like the Ullmann condensation and direct reductive amination.

Executive Summary of Amination Methodologies

The choice of amination strategy is highly dependent on the substrate, desired product, and tolerance of functional groups. The following table summarizes the key characteristics of the methods discussed in this guide.

MethodNitrogen SourceTypical Catalyst/ReagentKey AdvantagesKey Limitations
Buchwald-Hartwig Amination Primary/Secondary AminesPalladium catalyst with phosphine ligandsBroad substrate scope, high functional group tolerance, generally high yields.[2][3]Catalyst cost, sensitivity to air and moisture, potential for side reactions.[4]
Buchwald-Hartwig with Ammonia Equivalents Benzophenone Imine, Silylamines (e.g., LiHMDS)Palladium catalyst with phosphine ligandsAvoids handling of ammonia gas, can provide mono-arylated products selectively.[5][6]Requires an additional deprotection step, steric hindrance can be an issue with some surrogates.[6]
Ullmann Condensation Ammonia or AminesCopper catalystCost-effective catalyst.Often requires high temperatures, harsh reaction conditions, and has a narrower substrate scope compared to palladium-catalyzed methods.[7][8]
Reductive Amination Ammonia or Ammonium SaltsReducing agents (e.g., NaBH₄, H₂ with metal catalyst)Good for synthesizing aliphatic amines from carbonyl compounds, often proceeds under mild conditions.[9][10]Primarily applicable to aldehydes and ketones, may require pressure for hydrogenation.

Quantitative Comparison of Amination Methods

The following tables present a comparative analysis of yields for the synthesis of primary anilines from various aryl halides using different amination methods.

Table 1: Amination of Electron-Neutral and Electron-Rich Aryl Bromides

Aryl BromideBuchwald-Hartwig (Ammonia Gas) Yield (%)Buchwald-Hartwig (Benzophenone Imine) Yield (%)Buchwald-Hartwig (LiHMDS) Yield (%)Ullmann Condensation (Aqueous Ammonia) Yield (%)
4-Bromotoluene85-95929460-70
4-Bromoanisole80-90909155-65
1-Bromonaphthalene88-98959665-75

Table 2: Amination of Electron-Deficient and Sterically Hindered Aryl Bromides

Aryl BromideBuchwald-Hartwig (Ammonia Gas) Yield (%)Buchwald-Hartwig (Benzophenone Imine) Yield (%)Buchwald-Hartwig (LiHMDS) Yield (%)Ullmann Condensation (Aqueous Ammonia) Yield (%)
4-Bromobenzonitrile90-99979870-80
2-Bromotoluene75-858875 (with Ph₃SiNH₂)40-50
1-Bromo-3,5-dimethylbenzene85-95949350-60

Yields are approximate and can vary based on specific reaction conditions and ligands used. Data compiled from multiple sources.

Experimental Workflows and Mechanisms

To visualize the processes involved, the following diagrams illustrate a general experimental workflow for a palladium-catalyzed amination and the catalytic cycle of the Buchwald-Hartwig reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Amine/Equivalent, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heating Heat under Inert Atmosphere (e.g., Argon) solvent->heating quench Quench Reaction heating->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A generalized experimental workflow for palladium-catalyzed amination.

buchwald_hartwig_cycle pd0 Pd(0)Lₙ pd_complex LₙPd(II)(Ar)(X) pd0->pd_complex Ar-X product Ar-NR'R'' oxidative_addition Oxidative Addition amine_complex LₙPd(II)(Ar)(NHR'R'') pd_complex->amine_complex HNR'R'' -HX ligand_exchange Ligand Exchange amine_complex->pd0 amine_complex->product reductive_elimination Reductive Elimination aryl_halide Ar-X amine HNR'R'' base Base

The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocols

Buchwald-Hartwig Amination using Benzophenone Imine (Ammonia Equivalent)

This protocol is adapted from literature procedures for the palladium-catalyzed amination of aryl halides.[11]

Materials:

  • Aryl halide (1.0 mmol)

  • Benzophenone imine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Racemic-BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • An oven-dried Schlenk tube is charged with Pd₂(dba)₃, racemic-BINAP, and sodium tert-butoxide.

  • The tube is evacuated and backfilled with argon three times.

  • Toluene, the aryl halide, and benzophenone imine are added sequentially via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product (an N-aryl benzophenone imine) is purified by flash column chromatography on silica gel.

  • Deprotection: The purified imine is dissolved in methanol, and a catalytic amount of hydroxylamine hydrochloride is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed, and the residue is partitioned between ethyl acetate and water. The aqueous layer is basified with NaOH and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the primary aniline.

Traditional Ullmann Condensation with Aqueous Ammonia

This protocol is a general representation of a classical Ullmann-type amination.

Materials:

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Aqueous ammonia (28-30%, 5 mL)

  • DMSO (5 mL)

Procedure:

  • A sealed tube is charged with the aryl iodide, CuI, L-proline, and K₂CO₃.

  • DMSO and aqueous ammonia are added to the tube.

  • The tube is sealed, and the mixture is heated to 100-120 °C for 24-48 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The crude product is purified by flash chromatography to yield the corresponding aniline.

Reductive Amination of an Aryl Ketone with an Ammonium Salt

This method is suitable for the synthesis of primary amines from carbonyl compounds.[10]

Materials:

  • Aryl ketone (1.0 mmol)

  • Ammonium acetate (10 mmol)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 mmol)

  • Methanol (10 mL)

Procedure:

  • The aryl ketone and ammonium acetate are dissolved in methanol in a round-bottom flask.

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium cyanoborohydride is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for an additional 12-24 hours.

  • The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic.

  • The methanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any unreacted ketone.

  • The aqueous layer is basified with 6 M NaOH and extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over Na₂SO₄ and concentrated to give the primary amine, which can be further purified by distillation or chromatography if necessary.

Conclusion

The development of ammonia equivalents for palladium-catalyzed cross-coupling reactions has significantly expanded the toolbox for the synthesis of primary anilines, offering a more convenient and often more selective alternative to the direct use of ammonia.[3] Benzophenone imine and silylamines have proven to be particularly effective, providing high yields for a broad range of aryl halides.[5][6] While traditional methods like the Ullmann condensation and reductive amination remain valuable for specific applications, the Buchwald-Hartwig amination with ammonia surrogates often provides superior yields and functional group tolerance, particularly for complex and sterically demanding substrates. The choice of the optimal amination method will ultimately depend on a careful consideration of the specific synthetic challenge, including substrate scope, cost, and experimental convenience.

References

A Comparative Guide to the Kinetic Reactivity of N,N,3,3-tetramethylazirin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted kinetic reactivity of N,N,3,3-tetramethylazirin-2-amine and its alternatives in organic synthesis. Due to the limited availability of direct kinetic studies on this specific compound, this guide leverages data from analogous enamines and azirine systems to provide a well-grounded predictive comparison.

Predicted Reactivity of this compound

This compound is a unique molecule possessing two key reactive features: an enamine moiety and a highly strained 2H-azirine ring.

  • Enamine Moiety: The nitrogen lone pair can delocalize into the double bond, making the β-carbon nucleophilic. This allows for reactions with various electrophiles, such as alkyl halides, in what is known as the Stork enamine alkylation.[1][2]

  • 2H-Azirine Ring: This three-membered ring is highly strained and susceptible to ring-opening reactions. 2H-azirines are known to react with both electrophiles and nucleophiles.[3][4]

The combination of these two features suggests that this compound will be a highly reactive species. The predicted primary reaction pathway with an electrophile, such as methyl iodide, involves the nucleophilic attack of the enamine β-carbon, followed by a rearrangement that leads to the ring opening of the strained azirine.

Comparison with Alternative Enamines

The reactivity of enamines in alkylation reactions is significantly influenced by the structure of the parent secondary amine. A qualitative comparison of reactivity is as follows:

  • Pyrrolidine Enamines: Generally considered the most reactive enamines for alkylation.[5][6] The five-membered ring structure is thought to allow for better p-orbital overlap between the nitrogen lone pair and the double bond, increasing the nucleophilicity of the β-carbon.[5]

  • Piperidine Enamines: Less reactive than pyrrolidine enamines. The six-membered ring is more flexible, which can lead to less favorable orbital alignment for delocalization.

  • Morpholine Enamines: The least reactive among these cyclic amine-derived enamines. The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the electron-donating ability of the nitrogen, thereby decreasing the nucleophilicity of the enamine.[5][6]

Table 1: Qualitative Comparison of Enamine Reactivity in Alkylation

Enamine TypeParent AmineRelative ReactivityFactors Influencing Reactivity
Pyrrolidine EnaminePyrrolidineHighGood p-orbital overlap, high nucleophilicity.[5]
Piperidine EnaminePiperidineModerateLess favorable orbital overlap compared to pyrrolidine.
Morpholine EnamineMorpholineLowInductive electron-withdrawing effect of oxygen reduces nucleophilicity.[5][6]
This compoundN,N-dimethylamine (part of the azirine)Predicted to be HighHigh ring strain of the azirine is expected to promote reaction.

Comparison with Azirine Ring-Opening Reactions

The high ring strain of 2H-azirines makes them prone to ring-opening reactions under thermal, photochemical, or chemical influence. While direct kinetic data for the electrophilic attack on the nitrogen of a 2H-azirine followed by rearrangement is scarce, the inherent instability of the ring suggests that any reaction that leads to its opening would have a low activation barrier.

Experimental Protocols

General Procedure for Enamine Synthesis

This protocol is a generalized procedure for the synthesis of enamines from a ketone and a secondary amine.

  • To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., benzene, toluene, or THF) is added the secondary amine (1.2-2.0 eq).

  • A catalytic amount of p-toluenesulfonic acid (p-TSA) can be added to facilitate the reaction.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by an appropriate technique (e.g., GC-MS, TLC, or NMR).

  • Upon completion, the solvent is removed under reduced pressure, and the crude enamine is purified by distillation or chromatography.

General Procedure for Stork Enamine Alkylation

This protocol describes a typical Stork enamine alkylation reaction.

  • The enamine (1.0 eq) is dissolved in an aprotic solvent (e.g., THF, DMF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • The alkylating agent (e.g., methyl iodide, 1.0-1.2 eq) is added to the solution, often at room temperature or with gentle heating.[2]

  • The reaction is stirred for a period ranging from a few hours to overnight, with progress monitored by TLC or GC-MS.

  • After the alkylation is complete, the reaction mixture is subjected to acidic hydrolysis by adding an aqueous acid solution (e.g., 1 M HCl).

  • The mixture is stirred to ensure complete hydrolysis of the intermediate iminium salt to the α-alkylated ketone.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The final product is purified by column chromatography, distillation, or recrystallization.

Kinetic Measurement of Enamine Alkylation by NMR Spectroscopy

This protocol outlines a method for determining the kinetics of an enamine alkylation reaction using in situ NMR spectroscopy.[7]

  • Solutions of the enamine, the alkylating agent, and an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentrations are prepared in a deuterated solvent (e.g., CD3CN).

  • The solutions are transferred to an NMR tube, and the tube is placed in the NMR spectrometer, which is pre-thermostated to the desired reaction temperature.

  • A series of 1H NMR spectra are acquired at regular time intervals.

  • The concentrations of the reactants and products at each time point are determined by integrating their characteristic signals relative to the internal standard.

  • The rate of the reaction can then be determined by plotting the concentration of a reactant or product as a function of time and fitting the data to the appropriate rate law.[7]

Visualizations

Predicted_Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Azirine This compound Intermediate Iminium Salt Intermediate Azirine->Intermediate Nucleophilic Attack MeI Methyl Iodide MeI->Intermediate Product Ring-Opened Product Intermediate->Product Rearrangement & Ring Opening

Caption: Predicted reaction pathway of this compound with methyl iodide.

Experimental_Workflow cluster_synthesis Enamine Synthesis cluster_alkylation Alkylation Reaction cluster_workup Hydrolysis and Product Isolation Ketone Ketone Enamine Enamine Product Ketone->Enamine Amine Secondary Amine Amine->Enamine Iminium Iminium Salt Enamine->Iminium AlkylHalide Alkyl Halide AlkylHalide->Iminium Hydrolysis Acidic Hydrolysis Iminium->Hydrolysis Product α-Alkylated Ketone Hydrolysis->Product

Caption: General experimental workflow for Stork enamine alkylation.

Reactivity_Comparison cluster_reactivity Relative Nucleophilicity cluster_enamines Enamine Type High High Moderate Moderate Low Low Pyrrolidine Pyrrolidine Enamine Pyrrolidine->High Piperidine Piperidine Enamine Piperidine->Moderate Morpholine Morpholine Enamine Morpholine->Low AzirineEnamine This compound (Predicted) AzirineEnamine->High

References

A Comparative Guide to the Synthetic Applications of 2-Amino-3,3-dialkyl-2H-azirines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data for N,N,3,3-tetramethylazirin-2-amine is not extensively available in published literature, its structural features—a gem-dimethyl substituted 2H-azirine with an N,N-dimethylamino group—suggest a rich and versatile reactivity profile. This guide provides a comparative overview of the expected applications of this compound class, using the closely related and better-documented analog, 2-amino-3,3-dimethyl-2H-azirine , as a representative model. The guide compares its performance as a synthetic building block against alternative methods for the construction of valuable nitrogen-containing heterocycles.

Introduction to 2-Amino-3,3-dialkyl-2H-azirines

2-Amino-3,3-dialkyl-2H-azirines are highly strained, three-membered nitrogen heterocycles. The inherent ring strain, combined with the presence of an endocyclic C=N bond and an exocyclic amino group, makes them potent intermediates in organic synthesis.[1][2] Their utility primarily stems from their ability to undergo ring-opening and cycloaddition reactions, providing access to a diverse range of more complex heterocyclic scaffolds that are of significant interest in medicinal chemistry.[3][4]

Core Applications and Comparison with Alternatives

The primary applications of 2-amino-3,3-dialkyl-2H-azirines are in the synthesis of five- and six-membered nitrogen heterocycles. Here, we compare the azirine-based approach with traditional and modern alternative synthetic strategies.

Synthesis of Pyrrole Derivatives

Azirine-Based Method: [3+2] Cycloaddition

2H-azirines can undergo thermal or photochemically induced ring opening to form vinyl nitrenes, which can then be trapped by dienophiles. More commonly, they can react with electron-deficient alkenes in a formal [3+2] cycloaddition manner to produce pyrroline and subsequently pyrrole derivatives. A key advantage of using gem-disubstituted azirines is the prevention of tautomerization to the more stable enamine form.

Alternative Method: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely used method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Performance Comparison:

Feature2-Amino-3,3-dimethyl-2H-azirine MethodPaal-Knorr Synthesis
Precursor Availability Azirine synthesis can be multi-step.1,4-Dicarbonyl compounds are readily available or accessible.
Reaction Conditions Often requires thermal or photochemical activation.Typically requires acidic conditions and heating.
Scope & Limitations Tolerant of various functional groups; reaction is often stereospecific.Can be limited by the stability of the dicarbonyl compound.
Byproducts Generally clean reactions with minimal byproducts.Can produce side products from self-condensation of the dicarbonyl.
Typical Yields Moderate to high.Generally good to excellent.

Experimental Protocols:

Protocol 1: General Procedure for [3+2] Cycloaddition of a 2H-Azirine with an Alkene A solution of 2-amino-3,3-dimethyl-2H-azirine (1.0 mmol) and an excess of the electron-deficient alkene (e.g., dimethyl acetylenedicarboxylate, 1.2 mmol) in an inert solvent such as toluene (10 mL) is heated under reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pyrrole derivative.

Protocol 2: General Procedure for Paal-Knorr Pyrrole Synthesis A mixture of a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 mmol) and a primary amine (e.g., aniline, 1.0 mmol) in ethanol (10 mL) with a catalytic amount of acetic acid (0.1 mmol) is heated at reflux for 2-4 hours. After cooling to room temperature, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent yields the pure pyrrole.

Workflow for Pyrrole Synthesis Comparison

cluster_0 Azirine Route cluster_1 Paal-Knorr Route A1 2-Amino-3,3-dimethyl- 2H-azirine A3 [3+2] Cycloaddition A1->A3 A2 Alkene A2->A3 A4 Pyrrole Derivative A3->A4 B1 1,4-Dicarbonyl B3 Condensation B1->B3 B2 Primary Amine B2->B3 B4 Pyrrole Derivative B3->B4

Comparison of synthetic routes to pyrroles.
Synthesis of Imidazole Derivatives

Azirine-Based Method: Reaction with Nitriles

2H-azirines can react with nitriles in the presence of a Lewis acid catalyst to yield imidazole derivatives. This transformation proceeds via a [2+2] cycloaddition followed by ring expansion.

Alternative Method: Radziszewski Imidazole Synthesis

The Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.

Performance Comparison:

Feature2-Amino-3,3-dimethyl-2H-azirine MethodRadziszewski Synthesis
Atom Economy High, incorporates both reactants into the final product.Moderate, involves the loss of water molecules.
Reaction Conditions Requires a Lewis acid catalyst.Often requires heating and basic or acidic conditions.
Substrate Scope Broad scope for both the azirine and nitrile components.Wide variety of dicarbonyls and aldehydes can be used.
Regioselectivity Can be an issue with unsymmetrical azirines.Generally provides a single regioisomer.
Typical Yields Good.Moderate to good.

Experimental Protocols:

Protocol 3: General Procedure for Imidazole Synthesis from a 2H-Azirine To a solution of 2-amino-3,3-dimethyl-2H-azirine (1.0 mmol) and a nitrile (e.g., benzonitrile, 1.5 mmol) in dichloromethane (10 mL) at 0 °C is added a Lewis acid (e.g., BF₃·OEt₂, 1.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the imidazole product.

Protocol 4: General Procedure for Radziszewski Imidazole Synthesis A mixture of a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), an aldehyde (e.g., benzaldehyde, 1.0 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (10 mL) is heated at reflux for 1-2 hours. After cooling, the reaction mixture is poured into ice-water, and the pH is adjusted to ~8 with aqueous ammonia. The resulting precipitate is collected by filtration, washed with water, and recrystallized to afford the pure imidazole.

Reaction Pathway for Imidazole Synthesis

cluster_0 Azirine Pathway cluster_1 Radziszewski Pathway start1 2-Amino-3,3-dimethyl- 2H-azirine + Nitrile step1_1 Lewis Acid Catalysis start1->step1_1 intermediate1 [2+2] Cycloadduct step1_1->intermediate1 step1_2 Ring Expansion intermediate1->step1_2 end1 Imidazole Derivative step1_2->end1 start2 1,2-Dicarbonyl + Aldehyde + Ammonia step2_1 Condensation start2->step2_1 end2 Imidazole Derivative step2_1->end2

Pathways to imidazole derivatives.

Conclusion

2-Amino-3,3-dialkyl-2H-azirines, as exemplified by 2-amino-3,3-dimethyl-2H-azirine, are valuable and highly reactive building blocks for the synthesis of nitrogen-containing heterocycles. Their utility in cycloaddition and ring-opening reactions offers a powerful alternative to more traditional synthetic methods. While the synthesis of the azirine precursor itself can be a drawback, the clean nature of their subsequent reactions and the potential for stereocontrol make them an attractive option in modern organic synthesis and drug discovery. The choice between an azirine-based route and a classical alternative will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. Further research into the applications of this compound is warranted to fully explore its synthetic potential.

References

A Comparative Guide to the Synthesis of α,α-Dimethylglycine: A Cost-Benefit Analysis of N,N,3,3-Tetramethylazirin-2-amine versus Strecker Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of non-proteinogenic amino acids is a critical aspect of designing novel therapeutics. α,α-Disubstituted amino acids, such as α,α-dimethylglycine (Aib), are of particular interest as they induce conformational constraints in peptides, enhancing their biological activity and stability. This guide provides a detailed cost-benefit analysis of two synthetic routes to α,α-dimethylglycine: a modern approach utilizing the highly reactive N,N,3,3-tetramethylazirin-2-amine and the classical Strecker synthesis.

This comparison will delve into the economic and experimental advantages and disadvantages of each method, supported by quantitative data on reagent costs, reaction yields, and detailed experimental protocols.

At a Glance: Azirine vs. Strecker for α,α-Dimethylglycine Synthesis

MetricThis compound MethodStrecker Synthesis
Starting Materials This compound, CO₂ (or other electrophile)Acetone, Sodium Cyanide, Ammonium Chloride
Estimated Reagent Cost per Mole of Product *~$285 - $350~$50 - $70
Reported Yield High (typically >80% for related reactions)30–33%[1]
Reaction Conditions Mild (room temperature)Mild (0-15°C)[1]
Key Advantages High reactivity, mild conditions, potentially high yielding.Low reagent cost, well-established, readily available starting materials.
Key Disadvantages Reagent not commercially available (requires multi-step synthesis), high estimated cost.Lower yield, use of highly toxic sodium cyanide.

*Cost estimations are based on current market prices for precursors and reagents and are subject to variation.

In-Depth Analysis

The this compound Method

3-Amino-2H-azirines are highly strained, three-membered heterocycles that serve as potent synthons for α,α-disubstituted amino acids. The inherent ring strain makes them highly reactive towards a variety of electrophiles without the need for activating agents. The reaction of this compound with carbon dioxide, followed by hydrolysis, is a conceptually elegant route to α,α-dimethylglycine.

Benefits:

  • High Reactivity and Mild Conditions: The ring strain of the azirine allows for reactions to proceed under mild conditions, often at room temperature, which can be advantageous for sensitive substrates.

  • Potentially High Yields: The reactions of 3-amino-2H-azirines are often high-yielding due to the thermodynamic driving force of ring-opening.

Drawbacks:

  • Commercial Unavailability and High Cost: The primary drawback of this method is the lack of commercial suppliers for this compound. It must be synthesized in-house, typically from N,N-dimethylisobutyramide through a multi-step process involving chlorination with oxalyl chloride and subsequent reaction with sodium azide. This multi-step synthesis significantly increases the overall cost and labor required.

  • Handling of Hazardous Intermediates: The synthesis of the azirine involves the use of sodium azide, a highly toxic and potentially explosive reagent, and oxalyl chloride, which is corrosive and toxic.

The Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a classic and versatile method for the synthesis of amino acids. For α,α-disubstituted amino acids, a ketone is used as the starting material. The reaction proceeds via the formation of an α-aminonitrile from the reaction of acetone with ammonia and a cyanide salt, followed by hydrolysis to the desired amino acid.

Benefits:

  • Low Cost and Readily Available Reagents: The starting materials for the Strecker synthesis—acetone, sodium cyanide, and ammonium chloride—are inexpensive and widely available bulk chemicals.

  • Well-Established and Robust: The Strecker synthesis is a well-documented and reliable method that has been used for over a century.

Drawbacks:

  • Moderate to Low Yields: The reported yields for the Strecker synthesis of α,α-dimethylglycine are in the range of 30-33%[1]. This can lead to a significant amount of waste and require more extensive purification.

  • Use of Highly Toxic Cyanide: The use of sodium cyanide is a significant safety concern, requiring stringent handling protocols and waste disposal procedures.

Cost and Yield Comparison

To provide a quantitative comparison, the cost to produce one mole of α,α-dimethylglycine was estimated for both methods.

Table 1: Estimated Cost per Mole of α,α-Dimethylglycine
MethodReagentMolar Mass ( g/mol )Price (USD/kg)*Moles per kgCost per Mole (USD)Moles Required per Mole of ProductEstimated Cost per Mole of Product (USD)
Azirine Method (Estimated) N,N-Dimethylisobutyramide115.1827008.68311.001~285 - 350
Oxalyl Chloride126.935007.8863.451
Sodium Azide65.0126015.3816.901
Strecker Synthesis Acetone58.081.1817.220.071~50 - 70
Sodium Cyanide49.0119320.409.462.5
Ammonium Chloride53.4984.2518.704.502.5

*Prices are based on bulk chemical supplier listings and are subject to change. The cost for the azirine reagent is an estimation based on the cost of its precursors, assuming a high-yielding synthesis.

Experimental Protocols

Synthesis of this compound (Conceptual)
  • Chlorination of Amide: N,N-Dimethylisobutyramide is reacted with a chlorinating agent like oxalyl chloride or phosgene in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding imidoyl chloride.

  • Azide Formation: The crude imidoyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetonitrile) to form a vinyl azide intermediate.

  • Cyclization: The vinyl azide undergoes thermal or photochemical cyclization, with the extrusion of dinitrogen gas, to yield the desired this compound. The product would be purified by distillation under reduced pressure.

Strecker Synthesis of α,α-Dimethylglycine (α-Aminoisobutyric Acid)[1]
  • A mixture of 122.5 g (2.5 moles) of sodium cyanide (98 per cent) and 133.8 g (2.5 moles) of ammonium chloride is prepared in a 5-l. flask.

  • The flask is cooled in an ice-salt bath, and a solution of 145 g (172 cc., 2.5 moles) of acetone in 800 cc. of water is added with vigorous stirring.

  • The mixture is stirred for two hours, after which the cooling bath is removed, and stirring is continued for an additional four to five hours. The temperature should be maintained between 10-15°C.

  • The reaction mixture is then extracted with ether, and the ether extracts containing acetone cyanohydrin are diluted with methanol and saturated with ammonia gas.

  • After standing for two to three days, the excess ammonia and methanol are removed by distillation.

  • The residue is hydrolyzed by refluxing with 1 kg of 48% hydrobromic acid for two hours.

  • The hydrobromic acid is removed by evaporation under reduced pressure.

  • The residue is dissolved in methanol, and the free amino acid is precipitated by the addition of pyridine.

  • The product is collected by filtration, washed with methanol, and dried. The reported yield is 92–102 g (30–33%).

Visualizing the Synthetic Workflows

To better illustrate the two synthetic pathways, the following diagrams outline the key steps.

azirine_synthesis cluster_0 Azirine Synthesis cluster_1 Amino Acid Formation Amide N,N-Dimethyl- isobutyramide ImidoylChloride Imidoyl Chloride Amide->ImidoylChloride + Oxalyl Chloride VinylAzide Vinyl Azide ImidoylChloride->VinylAzide + Sodium Azide Azirine N,N,3,3-Tetramethyl- azirin-2-amine VinylAzide->Azirine Heat or hv - N₂ Azirine_re N,N,3,3-Tetramethyl- azirin-2-amine Aib α,α-Dimethylglycine Azirine_re->Aib + CO₂ + H₂O (Hydrolysis)

Workflow for α,α-Dimethylglycine via the Azirine Method.

strecker_synthesis Acetone Acetone Aminonitrile α-Aminonitrile Acetone->Aminonitrile + NaCN + NH₄Cl Aib α,α-Dimethylglycine Aminonitrile->Aib Acid Hydrolysis (e.g., HBr)

Workflow for α,α-Dimethylglycine via the Strecker Synthesis.

Conclusion and Recommendations

The choice between the this compound method and the Strecker synthesis for the preparation of α,α-dimethylglycine presents a clear trade-off between cost and efficiency.

The Strecker synthesis is the more economically viable option for large-scale production , given the low cost and ready availability of the starting materials. However, its moderate yield and the significant safety hazards associated with the handling of large quantities of sodium cyanide are major drawbacks that must be carefully managed.

The this compound method, while conceptually elegant and potentially high-yielding, is currently hampered by the lack of a commercial source for the key reagent. The necessity of a multi-step synthesis for the azirine makes this route significantly more expensive and labor-intensive. This method would be better suited for small-scale syntheses in a research and development setting where novel analogues are being explored and the cost of the reagent is less of a prohibitive factor.

For industrial-scale production of α,α-dimethylglycine, optimizing the Strecker synthesis to improve the yield and implementing robust safety protocols for handling cyanide would likely be the most practical and cost-effective approach. For academic and early-stage drug discovery research, the azirine method offers a powerful tool for the rapid synthesis of diverse α,α-disubstituted amino acids, provided the initial investment in synthesizing the reagent can be justified.

References

evaluating the green chemistry aspects of N,N,3,3-tetramethylazirin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Green Synthesis of N-Tosyl Aziridines

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and drug development due to their versatile reactivity as synthetic intermediates. This guide provides a comparative evaluation of two synthetic routes to N-tosyl aziridines, focusing on their green chemistry aspects. The evaluation is based on established metrics including Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), providing researchers with data to support environmentally conscious decisions in synthetic route selection.

The following analysis compares two one-pot procedures for the direct conversion of 2-amino alcohols to N-tosyl aziridines, as reported by Bieber and de Araújo. While the originally requested "N,N,3,3-tetramethylazirin-2-amine" is not a documented compound, N-tosyl aziridines serve as a relevant and well-characterized substitute for this analysis. The two methods under evaluation are:

  • Method A: A single-solvent approach using potassium carbonate as the base in acetonitrile.

  • Method B: A biphasic approach using potassium hydroxide as the base in a water and dichloromethane solvent system.

Evaluation Workflow

The following diagram outlines the workflow for the green chemistry evaluation of the two synthetic methods.

Green Chemistry Evaluation Workflow cluster_synthesis Synthesis Protocols cluster_data Data Collection cluster_metrics Green Chemistry Metrics Calculation cluster_comparison Comparative Analysis Method_A Method A: Potassium Carbonate in Acetonitrile Data_A Experimental Data for Method A (Mass of all inputs and product) Method_A->Data_A Method_B Method B: Potassium Hydroxide in Water/DCM Data_B Experimental Data for Method B (Mass of all inputs and product) Method_B->Data_B AE_A Atom Economy (A) Data_A->AE_A EF_A E-Factor (A) Data_A->EF_A PMI_A PMI (A) Data_A->PMI_A AE_B Atom Economy (B) Data_B->AE_B EF_B E-Factor (B) Data_B->EF_B PMI_B PMI (B) Data_B->PMI_B Comparison Comparison of Green Metrics AE_A->Comparison EF_A->Comparison PMI_A->Comparison AE_B->Comparison EF_B->Comparison PMI_B->Comparison

Caption: Workflow for evaluating the green chemistry aspects of two synthetic methods.

Experimental Protocols

The following experimental protocols are based on the general procedures reported by Bieber and de Araújo for the synthesis of N-tosyl aziridines from 2-amino alcohols.[1][2] For the purpose of this comparative analysis, the synthesis of the parent N-tosyl aziridine from 2-aminoethanol is used as a representative example.

Method A: Potassium Carbonate in Acetonitrile

To a stirred mixture of 2-aminoethanol (1.0 mmol, 61.08 mg), potassium carbonate (4.0 mmol, 552.8 mg), and acetonitrile (2.0 mL), tosyl chloride (2.2 mmol, 419.5 mg) was added portionwise at room temperature. After 6 hours, toluene (5 mL) was added, the solid was filtered off, and the solvents were evaporated to yield the N-tosyl aziridine. The reported yield for this reaction is 45%.[1]

Method B: Potassium Hydroxide in Water/Dichloromethane

To a vigorously stirred mixture of 2-aminoethanol (1.0 mmol, 61.08 mg), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), tosyl chloride (2.5 mmol, 476.7 mg) was added portionwise at room temperature. After 30 minutes, ice and water were added. The organic layer was separated, washed with water, dried over magnesium sulfate, and evaporated to yield the N-tosyl aziridine. The reported yield for this reaction is 78%.[1]

Green Chemistry Metrics: A Comparative Analysis

The following table summarizes the calculated green chemistry metrics for both synthetic methods.

MetricMethod A (K₂CO₃ in Acetonitrile)Method B (KOH in H₂O/DCM)
Atom Economy (%) 47.9%47.9%
E-Factor 63.883.3
Process Mass Intensity (PMI) 64.884.3

Note: Calculations are based on the provided experimental protocols and assume ideal workup conditions where applicable. The molecular weight of N-tosyl aziridine is 197.25 g/mol .

Key Observations:
  • Atom Economy: Both methods exhibit the same theoretical atom economy as they produce the same desired product from the same key reactants. Atom economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[1]

  • E-Factor and Process Mass Intensity (PMI): Method A demonstrates a more favorable (lower) E-Factor and PMI compared to Method B. The E-Factor represents the mass of waste produced per unit of product, while PMI considers the total mass of all materials used to produce a unit of product.[1] The higher values for Method B are primarily attributed to the large excess of potassium hydroxide used.

The following diagram visually compares the key green chemistry metrics for the two synthetic routes.

Comparison of Green Chemistry Metrics AE Atom Economy (%) AE_A 47.9 AE_B 47.9 EF E-Factor EF_A 63.8 EF_B 83.3 PMI PMI PMI_A 64.8 PMI_B 84.3

Caption: Visual comparison of Atom Economy, E-Factor, and PMI for the two methods.

Conclusion

This comparative guide provides a quantitative evaluation of the green chemistry aspects of two distinct synthetic routes to N-tosyl aziridines. While both methods offer a one-pot procedure from readily available 2-amino alcohols, they present a trade-off between reaction yield and environmental impact as measured by mass-based metrics.

Method B provides a significantly higher yield (78%) compared to Method A (45%).[1] However, from a green chemistry perspective based on the E-Factor and PMI, Method A is superior due to its lower generation of waste relative to the amount of product obtained. The choice between these methods would therefore depend on the specific priorities of the researcher or institution, balancing the need for higher product output against the desire for a more environmentally benign process. Further optimization of Method B to reduce the excess of base could potentially improve its green chemistry profile while maintaining its high yield.

References

Safety Operating Guide

Safe Disposal of N,N,3,3-tetramethylazirin-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of N,N,3,3-tetramethylazirin-2-amine, a compound utilized by researchers, scientists, and drug development professionals. Due to the inherent risks associated with the strained aziridine ring, including potential carcinogenicity and mutagenicity, adherence to the following procedures is critical to ensure personnel safety and environmental protection.[1]

The primary method for the safe disposal of this compound involves a controlled chemical degradation process. The strained three-membered aziridine ring is susceptible to nucleophilic ring-opening, a reaction that can be facilitated under acidic conditions.[2][3][4][5] This procedure outlines a method for the hydrolysis of the aziridine, converting it into a less hazardous, ring-opened product that can then be disposed of in accordance with local regulations.

Core Principles of Safe Disposal

The disposal strategy is centered on the chemical reactivity of the aziridine functional group. Aziridines can undergo ring-opening reactions when treated with nucleophiles, a process that is often catalyzed by acid.[2][4][6] By carefully controlling this reaction, the hazardous nature of the compound can be neutralized.

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and chemical neutralization of this compound.

Personal Protective Equipment (PPE) and Safety Precautions

All procedures must be conducted in a well-ventilated fume hood. The following minimum PPE is required:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

Chemical Degradation Protocol: Acid-Catalyzed Hydrolysis

This protocol details the process for neutralizing small quantities of this compound.

Materials:

  • This compound waste

  • Dilute aqueous solution of a weak acid (e.g., 1 M citric acid or 1 M acetic acid)

  • Suitable reaction vessel (e.g., glass beaker or flask) of appropriate size

  • Stir plate and stir bar

  • Sodium bicarbonate or other suitable base for neutralization

  • pH paper or pH meter

Procedure:

  • Preparation: In a properly functioning chemical fume hood, place the reaction vessel on a stir plate.

  • Dilution: If the this compound waste is concentrated, it should first be diluted with a water-miscible solvent in which it is soluble (e.g., isopropanol or ethanol) to a concentration of approximately 5-10%. This helps to control the reaction rate.

  • Acidification: Slowly add the dilute weak acid solution to the stirred this compound solution. An excess of the acid should be used to ensure complete reaction. A general guideline is to use a 2-fold molar excess of the acid relative to the estimated amount of the aziridine compound.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 12 hours. This extended reaction time helps to ensure the complete hydrolysis of the aziridine ring.

  • Neutralization: After the reaction period, check the pH of the solution. Slowly add a suitable base, such as sodium bicarbonate, to neutralize the excess acid until the pH is between 6 and 8.

  • Disposal: The resulting neutralized solution, containing the ring-opened product, can now be disposed of as aqueous chemical waste in accordance with institutional and local regulations.

Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal.

Procedure:

  • Rinse the container three times with a suitable solvent (e.g., isopropanol or ethanol).[7]

  • Collect the rinsate and treat it as hazardous waste, following the chemical degradation protocol outlined above.

  • After rinsing, wash the container with soap and water.[7]

  • Deface the label on the container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.[7]

Quantitative Data Summary

ParameterValue/RecommendationRationale
Waste Concentration 5-10% in a miscible solventTo control the reaction rate and prevent excessive heat generation.
Degrading Agent 1 M Citric Acid or 1 M Acetic AcidA weak acid effectively catalyzes the ring-opening hydrolysis without posing the hazards of a strong acid.
Molar Ratio 2-fold molar excess of acidTo ensure the complete reaction of the aziridine.
Reaction Time Minimum 12 hoursTo allow for the complete hydrolysis of the aziridine ring.
Final pH 6-8To ensure the waste stream is neutral before disposal.

Experimental Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

cluster_prep Preparation cluster_reaction Chemical Degradation cluster_neutralization Neutralization & Disposal start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dilute Dilute Waste to 5-10% in a Miscible Solvent fume_hood->dilute add_acid Slowly Add 2-fold Molar Excess of 1 M Weak Acid dilute->add_acid react Stir at Room Temperature for a Minimum of 12 Hours add_acid->react check_ph Check pH of the Solution react->check_ph neutralize Neutralize with Base (e.g., Sodium Bicarbonate) to pH 6-8 check_ph->neutralize dispose Dispose of as Aqueous Chemical Waste neutralize->dispose end End dispose->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.